Product packaging for Methyl Perfluorononanoate(Cat. No.:CAS No. 51502-45-5)

Methyl Perfluorononanoate

Cat. No.: B1305608
CAS No.: 51502-45-5
M. Wt: 478.1 g/mol
InChI Key: CFNCFMKWDPDIPT-UHFFFAOYSA-N
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Description

Methyl Perfluorononanoate is a useful research compound. Its molecular formula is C10H3F17O2 and its molecular weight is 478.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H3F17O2 B1305608 Methyl Perfluorononanoate CAS No. 51502-45-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3F17O2/c1-29-2(28)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNCFMKWDPDIPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3F17O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379560
Record name Methyl Perfluorononanoate
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Molecular Weight

478.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51502-45-5
Record name Methyl Perfluorononanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl perfluorononanoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Perfluorononanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical and chemical properties of Methyl Perfluorononanoate, tailored for researchers, scientists, and professionals in drug development. This document distinguishes between two primary isomers: this compound (CAS 51502-45-5) and Methyl 9H-perfluorononanoate (CAS 84207-08-9), presenting their properties in clearly structured tables for comparative analysis. Furthermore, it outlines detailed experimental protocols for key analytical methods and visualizes the fundamental synthesis and degradation pathways using Graphviz diagrams.

Physicochemical Properties

The following tables summarize the key physical and chemical properties for both this compound and its 9H-isomer. It is imperative to note the specific CAS number when referencing these compounds due to variations in their properties.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
CAS Number 51502-45-5[1][2][3][4]
Molecular Formula C₁₀H₃F₁₇O₂[1][2][3][4]
Molecular Weight 478.1 g/mol [1][2][3]
Appearance Clear, colorless to almost colorless liquid[1][3][5]
Boiling Point 176-178 °C (at atmospheric pressure)[2]
63-65 °C (at 10 mmHg)[3][5]
Density 1.73 g/mL[1][3][5]
Refractive Index 1.307 (at 20°C)[3][5]
Solubility Insoluble in water[2]
Flash Point >110 °C[5]
Table 2: Physical and Chemical Properties of Methyl 9H-perfluorononanoate
PropertyValueSource
CAS Number 84207-08-9[6][7]
Molecular Formula C₁₀H₄F₁₆O₂[6][7]
Molecular Weight 460.11 g/mol [6][7][8]
Normal Boiling Point 469.76 K (196.61 °C) (Joback Calculated)[8]
Log of Water Solubility (log₁₀WS) -5.38 (Crippen Calculated)[8]
Octanol/Water Partition Coefficient (logPₒ/w) 4.872 (Crippen Calculated)[8]
Critical Temperature (T₋) 596.91 K (Joback Calculated)[8]
Critical Pressure (P₋) 1360.63 kPa (Joback Calculated)[8]

Synthesis and Degradation Pathways

The primary route for the synthesis of this compound involves the esterification of the corresponding perfluorinated carboxylic acid or alcohol. Conversely, its principal degradation pathway is through hydrolysis, which can be chemically or microbially mediated, yielding Perfluorononanoic Acid (PFNA) and methanol.

Synthesis_and_Degradation cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathway Perfluorononanoic_Acid Perfluorononanoic Acid / 9H-Perfluorononanoic Acid Methyl_Perfluorononanoate This compound / Methyl 9H-perfluorononanoate Perfluorononanoic_Acid->Methyl_Perfluorononanoate Esterification Methanol_S Methanol Methanol_S->Methyl_Perfluorononanoate Acid_Catalyst Acid Catalyst Acid_Catalyst->Methyl_Perfluorononanoate Methyl_Perfluorononanoate_D This compound / Methyl 9H-perfluorononanoate PFNA Perfluorononanoic Acid (PFNA) Methyl_Perfluorononanoate_D->PFNA Hydrolysis Methanol_D Methanol Methyl_Perfluorononanoate_D->Methanol_D Water Water (H₂O) Water->PFNA Microbial_Enzymes Microbial Esterases Microbial_Enzymes->PFNA

Synthesis and degradation pathways of this compound.

Experimental Protocols

Synthesis of this compound (General Protocol)

The synthesis of this compound is typically achieved through the direct esterification of Perfluorononanoic Acid with methanol.[6]

Materials:

  • Perfluorononanoic Acid (or 9H-perfluorononanoic acid)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (or other suitable acid catalyst)

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Magnesium Sulfate

  • Distillation apparatus

  • Separatory funnel

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve Perfluorononanoic Acid in an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent to yield the crude this compound.

  • Purify the crude product by vacuum distillation to obtain the final product.

Determination of Boiling Point (Thiele Tube Method)

A common and efficient method for determining the boiling point of a small liquid sample is the Thiele tube method.[9]

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or hot plate

Procedure:

  • Fill the Thiele tube with heating oil to a level just above the side arm.

  • Add a small amount of the this compound sample into the small test tube.

  • Place the capillary tube, with its sealed end up, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Immerse the thermometer and the attached test tube into the Thiele tube, making sure the heating oil level is above the sample.

  • Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil.

  • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • When a continuous and rapid stream of bubbles is observed, stop heating.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube as the apparatus cools.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[6][10]

Instrumentation:

  • Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Mass Spectrometer (MS) detector.

  • Autosampler (optional).

General Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., hexane or ethyl acetate). If analyzing complex matrices, a prior extraction and clean-up step, such as solid-phase extraction (SPE), may be necessary.[6]

  • GC Conditions:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without thermal degradation.

    • Oven Temperature Program: Start with an initial low temperature, followed by a temperature ramp to a final temperature that allows for the elution of the analyte. The specific program will depend on the column and the analyte's volatility.

    • Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) is commonly used.

    • Mass Range: Scan a mass range that includes the expected molecular ion and fragment ions of this compound.

    • Data Acquisition: Acquire data in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Analysis: Inject the prepared sample into the GC-MS system. The analyte will be separated on the GC column based on its boiling point and polarity, and then detected by the MS. The resulting mass spectrum, with its characteristic molecular ion and fragmentation pattern, can be used to confirm the identity of this compound by comparison with a reference spectrum from a library or a standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Extraction Solid-Phase Extraction (for complex matrices) Sample->Extraction Dilution Dilution in Volatile Solvent Sample->Dilution Extraction->Dilution Injection Injection into GC Dilution->Injection Separation Separation in GC Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Data_Acquisition Data Acquisition (Full Scan / SIM) Detection->Data_Acquisition Identification Identification via Mass Spectrum Data_Acquisition->Identification Quantification Quantification Identification->Quantification

General workflow for the analysis of this compound by GC-MS.

References

An In-depth Technical Guide to Methyl Perfluorononanoate (CAS: 51502-45-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Perfluorononanoate, with the CAS number 51502-45-5, is a fluorinated organic compound belonging to the class of per- and polyfluoroalkyl substances (PFAS).[1] These compounds are characterized by a fully fluorinated carbon chain, which imparts unique properties such as high thermal and chemical stability, hydrophobicity, and lipophobicity.[1] this compound, also known by synonyms such as Methyl heptadecafluorononanoate and Perfluorononanoic acid methyl ester, is the methyl ester of perfluorononanoic acid (PFNA).[1] Its distinct physicochemical characteristics make it a valuable compound in various research and industrial applications, including its use in the formulation of surfactants, coatings, and as an internal standard in analytical chemistry.[1] This technical guide provides a comprehensive overview of this compound, including its properties, synthesis, analytical methodologies, and potential biological interactions.

Physicochemical Properties

The unique properties of this compound are a direct result of its highly fluorinated structure. The strong carbon-fluorine bonds contribute to its stability and inertness. A summary of its key physicochemical properties is presented in the table below for easy reference.

PropertyValueReference(s)
CAS Number 51502-45-5[1][2][3][4][5]
Molecular Formula C₁₀H₃F₁₇O₂[1][2][3][4][5]
Molecular Weight 478.1 g/mol [1][2][4][5]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 176-178 °C[2]
63-65 °C / 10 Torr[3]
65 °C / 10 mmHg[1]
Density 1.73 g/mL[1]
Refractive Index n20/D 1.31[1]
1.3061[2]
Solubility Insoluble in water[2]
Purity ≥ 95% (GC)[1]

Synthesis

The primary method for synthesizing this compound is through the esterification of Perfluorononanoic acid (PFNA) with methanol. This reaction is typically catalyzed by an acid.

General Experimental Protocol: Acid-Catalyzed Esterification of Perfluorononanoic Acid

While a specific detailed protocol for the synthesis of this compound was not found in the reviewed literature, a general procedure for the esterification of a fluorinated carboxylic acid with methanol can be described as follows. This protocol is based on established organic chemistry principles for esterification.

Materials:

  • Perfluorononanoic acid (PFNA)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (or other acid catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve Perfluorononanoic acid in an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by distillation under reduced pressure.

Synthesis Workflow

The logical flow of the synthesis process is depicted in the following diagram:

Synthesis_Workflow Reactants Perfluorononanoic Acid + Methanol Reaction Esterification (Reflux) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Quenching & Extraction Reaction->Workup Purification Distillation Workup->Purification Product Methyl Perfluorononanoate Purification->Product

A generalized workflow for the synthesis of this compound.

Analytical Methodologies

The analysis of this compound, like other PFAS, typically involves chromatographic techniques coupled with mass spectrometry. The high sensitivity and selectivity of these methods are crucial for detecting and quantifying these compounds in various matrices.

General Experimental Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This compound can be analyzed by GC-MS, particularly for its quantification and to assess its purity. The following is a general protocol.

Instrumentation:

  • Gas chromatograph with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Mass spectrometer detector (Electron Ionization - EI source).

Procedure:

  • Sample Preparation:

    • For pure samples, dissolve a small amount in a volatile organic solvent (e.g., hexane or ethyl acetate).

    • For environmental or biological samples, an extraction and clean-up procedure is necessary. This may involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix.

  • Internal Standard:

    • For quantitative analysis, an internal standard (e.g., an isotopically labeled version of a similar compound) should be added to the sample before any preparation steps.

  • GC Conditions:

    • Injector Temperature: Typically set around 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-300 °C) to elute the analyte.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A mass range appropriate for the expected fragments of this compound (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Quantify the analyte by comparing the peak area to that of the internal standard.

Analytical Workflow

The general workflow for the analysis of this compound in a complex matrix is outlined below:

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Sample Collection Extraction Extraction (LLE or SPE) Sample->Extraction Cleanup Sample Cleanup Extraction->Cleanup GC Gas Chromatography (GC) Cleanup->GC MS Mass Spectrometry (MS) GC->MS Identification Compound Identification MS->Identification Quantification Quantification Identification->Quantification

A typical workflow for the analysis of this compound.

Biological Interactions and Signaling Pathways

Detailed studies on the specific biological signaling pathways directly modulated by this compound are limited in the current scientific literature. However, as a member of the PFAS family, its potential biological effects can be inferred from studies on structurally similar compounds, such as perfluorooctanoic acid (PFOA) and perfluorononanoic acid (PFNA). The toxicity of perfluorinated compounds is an area of active research, with studies suggesting potential immunotoxicity and carcinogenicity for some PFAS.[1]

A key aspect of the biological interaction of PFAS is their ability to interact with cell membranes. The amphiphilic nature of these molecules, with a hydrophobic fluorinated tail and a hydrophilic head group, allows them to partition into lipid bilayers. This interaction can alter membrane properties such as fluidity and permeability, which in turn can affect the function of membrane-bound proteins and signaling pathways.

While a specific signaling cascade for this compound has not been elucidated, the following diagram illustrates the potential interaction of a generic PFAS molecule with a cell membrane, which represents a primary step in its biological activity.

Biological_Interaction cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space PFAS This compound p2 PFAS->p2 Membrane Partitioning p1 p4 p1->p4 Lipid Bilayer p3 p5 Effects Potential Downstream Effects: - Altered Membrane Fluidity - Enzyme Inhibition - Receptor Interaction p5->Effects Signal Transduction (?) p6

Potential interaction of PFAS with a biological membrane.

Applications in Research and Development

This compound serves as a valuable tool in various scientific disciplines:

  • Analytical Chemistry: It is used as an internal standard in mass spectrometry for the quantification of other fluorinated compounds.[1] Its chemical stability and distinct mass make it a reliable reference.

  • Materials Science: Due to its perfluorinated chain, it is investigated for creating hydrophobic and oleophobic coatings on various surfaces.[1] These properties are desirable for applications requiring water and oil repellency.

  • Surfactant Research: As an ester of a perfluorinated carboxylic acid, it exhibits surface-active properties and is used in studies developing novel surfactants and emulsifiers.[1]

  • Biological Studies: It is used in research to understand the interactions of fluorinated compounds with biological systems, such as cell membranes, which can provide insights into the mechanisms of toxicity and bioaccumulation of PFAS.[1]

Conclusion

This compound is a specialized fluorinated compound with a unique set of physicochemical properties that make it relevant in both industrial and research settings. While detailed experimental protocols for its synthesis and specific biological signaling pathways are not extensively documented in publicly available literature, its role as an analytical standard and its potential applications in materials science and biological research are evident. Further investigation into its specific biological effects and mechanisms of action is warranted to fully understand its toxicological profile and to safely advance its technological applications. This guide provides a foundational understanding of this compound for professionals in the scientific community.

References

In-Depth Technical Guide to Methyl Perfluorononanoate: Molecular Structure, Properties, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl Perfluorononanoate is a fully fluorinated ester of nonanoic acid, belonging to the broad class of per- and polyfluoroalkyl substances (PFAS). Its unique physicochemical properties, conferred by the high degree of fluorination, make it a compound of interest in various research and industrial applications. This technical guide provides a comprehensive overview of the molecular structure, weight, and key analytical methodologies for the characterization of this compound. While specific biological data for this compound is limited, this guide also touches upon the known effects of its parent compound, perfluorononanoic acid (PFNA), to provide a broader context for toxicological and metabolic considerations.

Molecular Structure and Properties

This compound is characterized by a nine-carbon chain where all hydrogen atoms, except for those on the methyl ester group, have been substituted with fluorine atoms. This high degree of fluorination results in a chemically stable and lipophilic molecule.

Table 1: Molecular and Physicochemical Properties of this compound

PropertyValue
Molecular Formula C10H3F17O2[1]
Molecular Weight 478.1 g/mol [1]
IUPAC Name Methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate
CAS Number 51502-45-5[1]
Appearance Clear, colorless liquid[1]
Boiling Point 63-65 °C at 10 mmHg[1]
Density 1.73 g/mL[1]
Refractive Index 1.307[1]

The structure of this compound can be represented by the following SMILES string: COC(=O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F.

Synthesis

The primary method for synthesizing this compound is through the esterification of its corresponding carboxylic acid, heptadecafluorononanoic acid (PFNA), with methanol. This reaction is typically acid-catalyzed.

Conceptual Experimental Protocol: Fischer Esterification of Heptadecafluorononanoic Acid

Materials:

  • Heptadecafluorononanoic acid (PFNA)

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate (drying agent)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve heptadecafluorononanoic acid in an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and transfer it to a separatory funnel.

  • Wash the organic layer successively with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.[1]

Synthesis_Workflow PFNA Heptadecafluorononanoic Acid Reaction Esterification (Reflux) PFNA->Reaction Methanol Methanol Methanol->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Conceptual workflow for the synthesis of this compound.

Analytical Characterization

The characterization of this compound typically involves standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound. Due to its volatility, it is amenable to GC analysis without derivatization.

Table 2: General GC-MS Parameters for Perfluorinated Compound Analysis

ParameterTypical Setting
GC Column DB-5 or similar non-polar capillary column[4]
Injector Temperature 250 °C
Oven Program Initial temp 75°C, ramp to 250-300°C[4]
Carrier Gas Helium at a constant flow rate (e.g., 1.5 mL/min)[4]
Ionization Mode Electron Ionization (EI) at 70 eV[5]
MS Detection Mode Scan or Selected Ion Monitoring (SIM) for higher sensitivity[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the structural elucidation of this compound. Both ¹H-NMR and ¹⁹F-NMR are employed.

  • ¹H-NMR: The proton NMR spectrum is expected to be relatively simple, showing a singlet for the methyl ester protons (-OCH₃). The chemical shift of this peak would provide confirmation of the ester group.

  • ¹⁹F-NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[7][8] The ¹⁹F-NMR spectrum of this compound will display a series of multiplets corresponding to the different fluorine environments along the perfluorinated carbon chain. The chemical shifts and coupling patterns provide detailed structural information.

Analytical_Workflow Sample This compound Sample GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy Sample->NMR GCMS_Data Mass Spectrum & Retention Time GCMS->GCMS_Data NMR_Data ¹H and ¹⁹F Spectra NMR->NMR_Data Structure_Confirmation Structural Confirmation & Purity Assessment GCMS_Data->Structure_Confirmation NMR_Data->Structure_Confirmation

General analytical workflow for this compound.

Biological Activity and Toxicological Considerations

There is a significant lack of publicly available data specifically on the biological activity, metabolic fate, and toxicological profile of this compound. However, it is a precursor to and can hydrolyze to form perfluorononanoic acid (PFNA), a well-studied perfluorinated compound.

PFNA has been shown to exhibit a range of toxic effects, including reproductive and developmental toxicity.[9] Studies on PFNA have demonstrated its potential to cause hepatotoxicity and immunotoxicity.[9] The biological activities associated with PFNA are linked to its persistence and bioaccumulation in tissues.

Given the potential for this compound to act as a source of PFNA, it is crucial for researchers and drug development professionals to handle this compound with appropriate safety precautions and to consider its potential toxicological implications in any application.

Conclusion

This compound is a fluorinated ester with well-defined molecular and physicochemical properties. Its synthesis is achievable through standard esterification procedures, and its characterization relies on common analytical techniques like GC-MS and NMR. While direct biological data is scarce, its relationship to PFNA warrants careful consideration of its potential environmental and toxicological impact. Further research is needed to fully elucidate the specific biological activities and metabolic pathways of this compound to better inform its use in scientific and industrial settings.

References

An In-depth Technical Guide to the Synthesis and Purification of Methyl Perfluorononanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the prevailing methods for the synthesis and purification of methyl perfluorononanoate, a valuable fluorinated compound. The information presented is curated for professionals in research and development who require a detailed understanding of the preparation of this compound for various applications.

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the Fischer esterification of perfluorononanoic acid with methanol, catalyzed by a strong acid. An alternative, though less direct, pathway involves the conversion of perfluorononanoic acid to its acyl fluoride derivative, followed by reaction with methanol.

Fischer Esterification of Perfluorononanoic Acid

The Fischer esterification is an equilibrium-driven reaction where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water. To maximize the yield of this compound, the equilibrium is typically shifted towards the products by using an excess of methanol and/or by removing water as it is formed.[1]

Reaction Scheme:

C₈F₁₇COOH + CH₃OH ⇌ C₈F₁₇COOCH₃ + H₂O (Perfluorononanoic Acid + Methanol ⇌ this compound + Water)

dot```dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

PFNA [label="Perfluorononanoic Acid (C₈F₁₇COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Methanol [label="Methanol (CH₃OH)\n(Excess)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Acid Catalyst\n(e.g., H₂SO₄)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Esterification Reaction\n(Reflux)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(Neutralization & Extraction)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Crude_Product [label="Crude Methyl\nPerfluorononanoate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

PFNA -> Reaction; Methanol -> Reaction; Catalyst -> Reaction; Reaction -> Workup [label="Cooling"]; Workup -> Crude_Product; }

Caption: General Purification Workflow for this compound.

Fractional Distillation

Given that this compound is a liquid at room temperature, fractional distillation under reduced pressure is an effective method for its purification, especially on a larger scale.

Experimental Protocol:

  • Apparatus: A standard fractional distillation apparatus equipped with a vacuum pump, a cold trap, and a manometer is required.

  • Procedure:

    • The crude this compound is placed in the distillation flask with a stir bar.

    • The system is slowly evacuated to the desired pressure.

    • The flask is heated gently. The fraction corresponding to the boiling point of this compound at the applied pressure is collected. A known boiling point for methyl heptadecafluorononanoate is 65 °C at 10 mmHg. [2] Quantitative Data:

ParameterValue
Boiling Point65 °C / 10 mmHg
Expected Purity after Distillation>95% (GC)
Column Chromatography

For high-purity samples, particularly on a smaller scale, flash column chromatography is a suitable purification method. The choice of stationary and mobile phases is critical for the effective separation of fluorinated compounds.

Experimental Protocol:

  • Stationary Phase: While standard silica gel can be used, fluorinated stationary phases may offer better separation for highly fluorinated compounds. [3]* Mobile Phase (Eluent): A solvent system is chosen based on TLC analysis to achieve good separation of the product from impurities. A typical starting point for a compound of moderate polarity would be a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate or dichloromethane). [3]* Procedure:

    • A column is packed with the chosen stationary phase.

    • The crude product, dissolved in a minimal amount of the eluent or a more volatile solvent, is loaded onto the column.

    • The eluent is passed through the column under positive pressure.

    • Fractions are collected and analyzed by TLC to identify those containing the pure product.

    • The fractions containing the pure product are combined and the solvent is removed under reduced pressure.

Quantitative Data:

ParameterRecommended Conditions
Stationary PhaseSilica Gel or Fluorinated Silica Gel
Eluent System (example)Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 20%)
Expected Purity after Chromatography>99% (GC)

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show a singlet for the methyl ester protons.

    • ¹⁹F NMR: Will provide a characteristic set of signals for the perfluorinated carbon chain. The chemical shifts are sensitive to the electronic environment, allowing for structural confirmation. [4]* Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ester carbonyl group (C=O) is expected around 1740-1760 cm⁻¹.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the purity of the sample and confirm its molecular weight.

This guide provides a framework for the synthesis and purification of this compound. Researchers should optimize the described protocols based on their specific experimental setup and desired purity levels.

References

An In-depth Technical Guide on the Solubility of Methyl Perfluorononanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl Perfluorononanoate in organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this guide also includes qualitative information, data on structurally similar per- and polyfluoroalkyl substances (PFAS), and a detailed experimental protocol for determining solubility.

Introduction to this compound

This compound (C₁₀H₃F₁₇O₂) is a perfluorinated ester. Its highly fluorinated nature imparts unique physicochemical properties, including chemical inertness and both hydrophobic (water-repelling) and lipophobic (fat-repelling) characteristics. Understanding its solubility in various organic solvents is crucial for its application in research and development, particularly in fields such as materials science, environmental science, and drug delivery.

Qualitative Solubility and Trends for Perfluorinated Compounds

One search result indicated that a structurally similar compound, Methyl Perfluorooctanoate, is slightly soluble in chloroform and methanol[1]. This suggests that this compound may also exhibit some solubility in polar and chlorinated organic solvents.

For a related class of PFAS, such as Perfluorooctanesulfonate (PFOS), a clear trend has been observed where solubility is higher in polar organic solvents and decreases as the solvent's polarity decreases[2]. For instance, the solubility of PFOS is significantly higher in methanol than in less polar solvents like acetonitrile[2]. This trend is likely to be applicable to this compound as well.

Illustrative Quantitative Solubility Data for a Related PFAS

To provide a quantitative perspective, the following table summarizes the solubility of Perfluorooctanesulfonate (PFOS) in various organic solvents. While PFOS has a different functional group (a sulfonate) compared to this compound (an ester), the data illustrates the expected solubility behavior of a long-chain perfluorinated substance in organic solvents.

SolventDielectric Constant (Approx.)Solubility of PFOS (g/L)Reference
Methanol32.737.1[2]
Acetonitrile37.512[2]
Ethanol24.5~7[2]
Acetone20.7Higher than Methanol[2]
Carbon Tetrachloride2.20.025[2]
Hexane1.9Lower than CCl₄[2]
Octanol10.30.11[2]

Note: The data in this table is for PFOS and should be used as an illustrative guide for the potential solubility trends of this compound.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent[3][4][5][6]. The following is a detailed protocol for this method.

4.1. Principle

An excess amount of the solid compound is added to the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved compound in the filtered or centrifuged supernatant is then determined using a suitable analytical method.

4.2. Materials and Equipment

  • This compound (solid)

  • Organic solvents of interest (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate, dichloromethane, hexane)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE) or centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS))

4.3. Procedure

  • Preparation of the Sample:

    • Accurately weigh an excess amount of this compound and place it into a glass vial. The excess solid should be visually apparent throughout the experiment.

    • Add a known volume of the organic solvent to the vial.

  • Equilibration:

    • Securely cap the vial.

    • Place the vial in a constant temperature bath on an orbital shaker. The temperature should be controlled and recorded (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent[4]. Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter to remove any undissolved solid particles. Alternatively, centrifuge the vial and carefully collect the supernatant.

  • Analysis:

    • Dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the calibration range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method (e.g., GC-MS or LC-MS) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. The solubility is typically expressed in units of g/L or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Weigh excess this compound prep2 Add known volume of organic solvent prep1->prep2 into vial equil1 Agitate at constant temperature prep2->equil1 equil2 (e.g., 24-72 hours) sep1 Sedimentation equil2->sep1 sep2 Filtration or Centrifugation sep1->sep2 analysis1 Dilute supernatant sep2->analysis1 analysis2 Analyze via GC-MS or LC-MS analysis1->analysis2

Caption: A flowchart illustrating the key steps of the shake-flask method for determining solubility.

Logical Relationship of Factors Influencing PFAS Solubility

solubility_factors cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions Experimental Conditions solubility Solubility chain_length Fluorinated Chain Length chain_length->solubility influences functional_group Ester Group functional_group->solubility influences polarity Polarity polarity->solubility strongly influences dielectric Dielectric Constant polarity->dielectric temperature Temperature temperature->solubility influences

Caption: Key factors influencing the solubility of this compound in organic solvents.

References

Methyl Perfluorononanoate as a Precursor to Perfluorononanoic Acid (PFNA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorononanoic acid (PFNA), a nine-carbon perfluoroalkyl carboxylic acid (PFCA), is a persistent environmental contaminant and a subject of increasing toxicological concern. Its presence in the environment and biota is not solely due to direct industrial emissions but also from the degradation of precursor compounds. Among these precursors, methyl perfluorononanoate plays a significant role. This technical guide provides an in-depth analysis of the conversion of this compound to PFNA, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated biological pathways.

Chemical Conversion of this compound to PFNA

The primary pathway for the conversion of this compound to PFNA is through hydrolysis of the ester bond. This reaction can occur via chemical (acid or base-catalyzed) or biological (enzymatic) means, yielding PFNA and methanol as products.

Experimental Protocols

1. Base-Catalyzed Hydrolysis (Saponification)

This protocol describes a general method for the hydrolysis of a perfluoroalkyl methyl ester to its corresponding carboxylic acid.

  • Materials: this compound, Methanol, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Diethyl ether, Anhydrous Magnesium Sulfate (MgSO₄), Deionized water.

  • Procedure:

    • Dissolve this compound in a suitable solvent such as methanol or a mixture of methanol and water.

    • Add a stoichiometric excess of aqueous sodium hydroxide solution (e.g., 1.2 equivalents).

    • Heat the reaction mixture to reflux (approximately 65-70°C) and monitor the reaction progress using an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or ¹⁹F NMR spectroscopy until the starting material is consumed.

    • After completion, cool the reaction mixture to room temperature.

    • Acidify the mixture to a pH of approximately 2 with dilute hydrochloric acid. This will protonate the carboxylate salt to form the free carboxylic acid (PFNA), which may precipitate out of the aqueous solution.

    • Extract the aqueous mixture with diethyl ether (or another suitable organic solvent) multiple times.

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude PFNA.

  • Purification: The crude PFNA can be further purified by recrystallization from a suitable solvent or by sublimation.

2. Enzymatic Hydrolysis

This protocol outlines a general procedure for the lipase-catalyzed hydrolysis of a fluorinated ester.

  • Materials: this compound, Phosphate buffer (pH 7.0), Lipase (e.g., from Candida antarctica or Pseudomonas cepacia), Ethyl acetate, Hydrochloric Acid (HCl), Anhydrous Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • Prepare a solution of this compound in a minimal amount of a water-miscible organic solvent if necessary to aid solubility.

    • Add the substrate solution to a phosphate buffer (e.g., 0.1 M, pH 7.0).

    • Add the lipase to the reaction mixture. The enzyme loading will depend on the specific activity of the lipase preparation.

    • Stir the mixture at a controlled temperature (e.g., 30-40°C).

    • Monitor the reaction progress by analyzing aliquots for the formation of PFNA using High-Performance Liquid Chromatography (HPLC) or LC-MS.

    • Once the reaction has reached the desired conversion, acidify the mixture to pH ~2 with dilute HCl.

    • Extract the product with ethyl acetate.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to obtain the crude PFNA.

  • Purification: Further purification can be achieved by column chromatography or recrystallization.

Quantitative Data on Hydrolysis

Due to the limited publicly available data specifically for this compound hydrolysis, the following table provides estimated and analogous data based on general principles of perfluoroalkyl ester chemistry.

ParameterBase-Catalyzed HydrolysisEnzymatic HydrolysisReference
Reaction Time 2 - 24 hours24 - 72 hoursGeneral knowledge of ester hydrolysis
Temperature 60 - 80 °C30 - 40 °CGeneral knowledge of ester hydrolysis
pH > 12~7General knowledge of ester hydrolysis
Typical Yield > 90%Variable (substrate dependent)Based on similar perfluoroalkyl ester reactions
Key Reagents NaOH or KOHLipaseGeneral knowledge of ester hydrolysis

Toxicological Profile of PFNA

PFNA is a well-documented toxicant with effects on various organ systems. Its long biological half-life contributes to its bioaccumulation and potential for long-term toxicity.

Quantitative Toxicological Data for PFNA
EndpointSpeciesValueReference(s)
Acute Oral LD₅₀ (PFOA, C8 analogue) Rat430 mg/kg[1]
Acute Oral LD₅₀ (PFDA, C10 analogue) Rat57 mg/kg[1]
Developmental Toxicity (NOAEL) Mouse1 mg/kg/day[2]
Hepatotoxicity (LOAEL) Rat0.5 mg/kg/day[2]
Immunotoxicity (LOAEL) Mouse1 mg/kg/day[3]
Biological Half-life (Human) Human2.3 - 3.4 years[4]

Signaling Pathways Affected by PFNA

PFNA is known to interact with and disrupt several key cellular signaling pathways, with the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) being a primary target. Emerging evidence also suggests its involvement in modulating inflammatory pathways such as those involving Tumor Necrosis Factor-alpha (TNF-α) and Nuclear Factor-kappa B (NF-κB).

PPARα Signaling Pathway

PFNA acts as an agonist for PPARα, a nuclear receptor that plays a crucial role in lipid metabolism and homeostasis. Activation of PPARα by PFNA leads to a cascade of downstream events.

PPARa_Signaling_Pathway PFNA PFNA PPARa PPARα PFNA->PPARa binds & activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE binds to Target_Genes Target Gene Transcription PPRE->Target_Genes initiates Lipid_Metabolism Altered Lipid Metabolism Target_Genes->Lipid_Metabolism leads to Hepatotoxicity Hepatotoxicity Lipid_Metabolism->Hepatotoxicity can result in

PFNA Activation of the PPARα Signaling Pathway
TNF-α and NF-κB Signaling Pathways

Studies suggest that PFNA can potentiate inflammatory responses. It has been shown to increase the production of TNF-α, a key pro-inflammatory cytokine. TNF-α, in turn, can activate the NF-κB signaling pathway, a central regulator of inflammation and immune responses.

Inflammatory_Signaling_Pathway PFNA PFNA Immune_Cells Immune Cells (e.g., Macrophages) PFNA->Immune_Cells stimulates TNFa TNF-α Immune_Cells->TNFa produces TNFR TNFR TNFa->TNFR binds to IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive Complex) IkB->NFkB_IkB degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB releases Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes induces

PFNA's Potential Role in Inflammatory Signaling

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the in vivo metabolism of this compound to PFNA and its subsequent toxicological effects.

Experimental_Workflow Animal_Dosing Animal Dosing (e.g., oral gavage with This compound) Sample_Collection Biological Sample Collection (Blood, Liver, Urine) Animal_Dosing->Sample_Collection Metabolite_Analysis Metabolite Analysis (LC-MS/MS) Sample_Collection->Metabolite_Analysis Toxicological_Endpoints Toxicological Endpoint Analysis Sample_Collection->Toxicological_Endpoints PFNA_Quantification Quantification of PFNA Metabolite_Analysis->PFNA_Quantification Data_Analysis Data Analysis and Interpretation PFNA_Quantification->Data_Analysis Histopathology Histopathology (Liver) Toxicological_Endpoints->Histopathology Gene_Expression Gene Expression Analysis (qPCR, Microarray) Toxicological_Endpoints->Gene_Expression Histopathology->Data_Analysis Gene_Expression->Data_Analysis

In Vivo Metabolism and Toxicology Workflow

Conclusion

This compound is a direct precursor to the toxic and persistent compound PFNA. Its conversion via hydrolysis is a critical consideration in assessing the overall environmental and health impacts of per- and polyfluoroalkyl substances (PFAS). The data and protocols presented in this guide provide a foundational understanding for researchers in the fields of toxicology, environmental science, and drug development. Further research is warranted to fully elucidate the toxicological profile of this compound itself and to refine the quantitative aspects of its conversion to PFNA under various environmental and biological conditions. The disruption of key signaling pathways, such as PPARα and inflammatory cascades, by PFNA underscores the need for continued investigation into the molecular mechanisms of PFAS toxicity.

References

An In-depth Technical Guide on the Environmental Persistence and Degradation of Methyl Perfluorononanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl perfluorononanoate, a member of the vast family of per- and polyfluoroalkyl substances (PFAS), exhibits significant environmental persistence due to the inherent strength of the carbon-fluorine bond. This technical guide synthesizes the available scientific information regarding its environmental fate, with a focus on its degradation pathways. The primary degradation route for this compound is the hydrolysis of its ester functional group, which can occur through both abiotic and biotic mechanisms, yielding the highly persistent perfluorononanoic acid (PFNA) and methanol. While specific quantitative data for the degradation rates of this compound remains scarce, analogous compounds and established testing protocols provide valuable insights into its environmental behavior. This guide details the expected degradation pathways, summarizes relevant quantitative data from analogous compounds, outlines standard experimental protocols for assessing its persistence, and describes the analytical methodologies required for its detection and quantification in environmental matrices.

Introduction to this compound and Environmental Concerns

This compound belongs to the class of per- and polyfluoroalkyl substances (PFAS), a group of synthetic chemicals characterized by a fully fluorinated alkyl chain. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, rendering these compounds highly resistant to chemical, thermal, and biological degradation. This inherent stability leads to their exceptional persistence in the environment, earning them the moniker "forever chemicals."

The widespread use of PFAS in industrial and consumer products has resulted in their global distribution in the environment, with detectable levels found in soil, water, and biota. Due to their persistence, bioaccumulation potential, and associated toxicological concerns, understanding the environmental fate of individual PFAS compounds like this compound is of paramount importance.

Environmental Persistence and Degradation Pathways

The environmental persistence of this compound is primarily dictated by the stability of its perfluorinated carbon chain. However, the presence of a methyl ester functional group provides a potential site for degradation.

Abiotic Degradation

Hydrolysis: The most probable abiotic degradation pathway for this compound in the aquatic environment is the hydrolysis of the ester bond. This reaction involves the cleavage of the ester linkage by water, resulting in the formation of perfluorononanoic acid (PFNA) and methanol.

  • Reaction: C₈F₁₇COOCH₃ + H₂O → C₈F₁₇COOH + CH₃OH

Photodegradation: Direct photodegradation of this compound in the environment is not expected to be a significant degradation pathway. The C-F and C-C bonds in the perfluorinated chain are not readily cleaved by environmentally relevant wavelengths of light. While studies on other PFAS have explored photocatalytic degradation, these are engineered processes and not naturally occurring degradation routes in the environment.

Biotic Degradation

Biodegradation: The primary biotic degradation pathway for this compound is expected to be the enzymatic hydrolysis of the ester bond by microorganisms. Various microorganisms in soil and water possess enzymes such as esterases and lipases that can catalyze this reaction, leading to the formation of PFNA and methanol[2].

While no specific studies on the biodegradation of this compound were found, research on analogous fluorotelomer esters provides valuable insights. A study on the aerobic biodegradation of 8:2 fluorotelomer stearate in forest soil reported a half-life of approximately 28 days for the cleavage of the ester linkage[3][4]. Another study on the same compound in aerobic soil observed a half-life of 10.3 days[5]. These findings suggest that the ester bond in fluorinated esters can be microbially cleaved, leading to the release of the corresponding perfluorinated carboxylic acid.

It is important to note that while the initial ester hydrolysis represents a degradation of the parent compound, the resulting product, PFNA, is a highly persistent and more mobile perfluoroalkyl acid (PFAA).

Quantitative Data on Degradation

Direct quantitative data on the hydrolysis and biodegradation rates of this compound are not available in the reviewed literature. However, data from analogous compounds can be used for preliminary assessment.

Compound ClassDegradation ProcessMatrixHalf-lifeReference
Fluorotelomer-based polymersAbiotic Hydrolysis (neutral pH)Water55 - 89 years[1][6]
8:2 Fluorotelomer StearateAerobic BiodegradationForest Soil~28 days[3][4]
8:2 Fluorotelomer StearateAerobic BiodegradationSoil10.3 days[5]

This table summarizes available quantitative data for analogous compounds to provide an estimate of the potential degradation rates of this compound.

Experimental Protocols for Assessing Persistence and Degradation

Standardized experimental protocols are crucial for generating reliable and comparable data on the environmental fate of chemicals. The following OECD guidelines are recommended for assessing the persistence and degradation of this compound.

Hydrolysis as a Function of pH (OECD Guideline 111)

This guideline describes a tiered approach to determine the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values (4, 7, and 9) and temperatures.

Methodology:

  • Preparation of sterile buffer solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Addition of test substance: Add a known concentration of this compound to the buffer solutions.

  • Incubation: Incubate the solutions in the dark at a constant temperature.

  • Sampling and analysis: At appropriate time intervals, take samples from each solution and analyze for the concentration of this compound and the formation of PFNA.

  • Data analysis: Determine the hydrolysis rate constant and half-life at each pH.

Figure 1: Experimental workflow for OECD Guideline 111.
Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

This guideline is used to determine the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.

Methodology:

  • Soil selection and preparation: Select and characterize relevant soil types.

  • Application of test substance: Apply a known concentration of radiolabeled (e.g., ¹⁴C) this compound to the soil samples.

  • Incubation: Incubate the soil samples in the dark under controlled temperature and moisture conditions, maintaining either aerobic or anaerobic conditions.

  • Analysis: At various time points, extract the soil samples and analyze for the parent compound, transformation products (PFNA), and mineralization products (e.g., ¹⁴CO₂).

  • Data analysis: Determine the degradation half-life (DT50) and identify the major degradation products.

cluster_1 OECD 307: Soil Biodegradation Study A Select & Prepare Soil Samples B Apply Radiolabeled this compound A->B C Incubate (Aerobic/Anaerobic, Dark) B->C D Extract & Analyze Soil Samples at Intervals C->D E Quantify Parent, PFNA, and Mineralization D->E F Determine DT50 and Degradation Pathway E->F

Figure 2: Experimental workflow for OECD Guideline 307.
Aerobic Mineralization in Surface Water (OECD Guideline 309)

This guideline is designed to determine the rate of aerobic biodegradation of a chemical in a natural surface water sample.

Methodology:

  • Water sampling: Collect a fresh sample of natural surface water.

  • Addition of test substance: Add a low concentration of radiolabeled this compound to the water sample.

  • Incubation: Incubate the water sample in the dark with gentle shaking or stirring to maintain aerobic conditions.

  • Analysis: At regular intervals, measure the evolution of ¹⁴CO₂ and analyze the water for the parent compound and transformation products.

  • Data analysis: Calculate the percentage of mineralization and the biodegradation half-life.

Figure 3: Experimental workflow for OECD Guideline 309.

Analytical Methodologies

Accurate quantification of this compound and its primary degradation product, PFNA, in environmental matrices requires sensitive and selective analytical methods.

Sample Preparation

Proper sample preparation is critical to remove matrix interferences and concentrate the analytes of interest.

  • Water Samples: Solid-phase extraction (SPE) is the most common technique for extracting PFAS from water samples. Weak anion exchange (WAX) or polymeric reversed-phase sorbents are typically used.

  • Soil and Sediment Samples: Extraction from solid matrices is more complex and often involves solvent extraction (e.g., with methanol or acetonitrile), followed by a cleanup step using SPE.

Instrumental Analysis

Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the analysis of PFAS in environmental samples due to its high sensitivity and selectivity.

A Hypothetical UPLC-MS/MS Method for this compound and PFNA:

  • Chromatographic Column: A C18 reversed-phase column is commonly used for PFAS analysis.

  • Mobile Phase: A gradient of methanol or acetonitrile and water, often with a modifier such as ammonium acetate or formic acid, is used to achieve separation.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM) is used for detection and quantification.

    • MRM Transitions (Hypothetical):

      • This compound: A precursor ion corresponding to the [M-CH₃]⁻ or another suitable adduct would be selected, with characteristic product ions monitored.

      • PFNA: Precursor ion [M-H]⁻ (m/z 463) → Product ions (e.g., m/z 419, 375).

Method Validation: Any analytical method used should be thoroughly validated according to established guidelines (e.g., EPA or FDA) to ensure accuracy, precision, linearity, and sensitivity[7][8][9].

cluster_3 Analytical Workflow A Environmental Sample (Water/Soil) B Sample Preparation (SPE/Solvent Extraction) A->B C UPLC-MS/MS Analysis B->C D Data Acquisition (MRM) C->D E Quantification & Confirmation D->E

Figure 4: General analytical workflow for PFAS analysis.

Signaling Pathways and Logical Relationships

The primary degradation pathway for this compound involves the hydrolysis of the ester bond, leading to the formation of perfluorononanoic acid (PFNA). This process can be either abiotic or biotic.

G Methyl_Perfluorononanoate This compound (C₈F₁₇COOCH₃) Hydrolysis Hydrolysis Methyl_Perfluorononanoate->Hydrolysis PFNA Perfluorononanoic Acid (PFNA) (C₈F₁₇COOH) Hydrolysis->PFNA Methanol Methanol (CH₃OH) Hydrolysis->Methanol Abiotic Abiotic Abiotic->Hydrolysis Biotic Biotic Biotic->Hydrolysis

Figure 5: Primary degradation pathway of this compound.

Conclusion and Future Research Directions

This compound, like other PFAS, is expected to be persistent in the environment. Its primary degradation pathway is through the hydrolysis of the ester group, a process that can be mediated by both abiotic and biotic factors. This degradation, however, leads to the formation of the even more persistent perfluorononanoic acid (PFNA).

A significant knowledge gap exists regarding the specific degradation rates and half-lives of this compound under various environmental conditions. Future research should focus on:

  • Conducting standardized hydrolysis and biodegradation studies (following OECD guidelines) to determine the abiotic and biotic degradation kinetics of this compound.

  • Developing and validating sensitive analytical methods specifically for the simultaneous quantification of this compound and PFNA in complex environmental matrices.

  • Investigating the microbial communities and enzymes responsible for the biodegradation of perfluorinated esters to better understand the factors influencing their environmental fate.

By addressing these research needs, a more comprehensive understanding of the environmental risks associated with this compound can be achieved, informing regulatory decisions and the development of potential remediation strategies.

References

Toxicological Profile of Methyl Perfluorononanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct toxicological data for Methyl Perfluorononanoate (CAS No. 51502-45-5) is limited in publicly available scientific literature. This guide utilizes a read-across approach, primarily drawing upon data from its corresponding carboxylic acid, Perfluorononanoic acid (PFNA), due to the high likelihood of in vivo hydrolysis of the methyl ester to the acid form. This approach is a common practice in chemical risk assessment when data on a specific substance is scarce.

Introduction

This compound is a per- and polyfluoroalkyl substance (PFAS) characterized by a nine-carbon fluorinated chain and a methyl ester functional group. Due to the persistence, bioaccumulative potential, and potential toxicity of long-chain PFAS, understanding the toxicological profile of substances like this compound is of significant interest to researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the available toxicological information, with a primary focus on data from Perfluorononanoic acid (PFNA) as a surrogate.

Physicochemical Properties

PropertyValueReference
CAS Number 51502-45-5--INVALID-LINK--
Molecular Formula C10H3F17O2--INVALID-LINK--
Molecular Weight 478.10 g/mol --INVALID-LINK--
Physical State Liquid--INVALID-LINK--
Boiling Point 176-178°C--INVALID-LINK--
Solubility Insoluble in water--INVALID-LINK--

Toxicokinetics and Metabolism

While specific toxicokinetic data for this compound is not available, it is anticipated that, like other perfluoroalkyl esters, it would be rapidly hydrolyzed in vivo by esterases to form Perfluorononanoic acid (PFNA) and methanol. PFNA is known to be persistent and bioaccumulative, with a long biological half-life. It binds to proteins in the blood and can accumulate in tissues.

G MPFN This compound Hydrolysis In vivo Hydrolysis (Esterases) MPFN->Hydrolysis PFNA Perfluorononanoic Acid (PFNA) Hydrolysis->PFNA Methanol Methanol Hydrolysis->Methanol Bioaccumulation Bioaccumulation (Protein Binding, Tissue Deposition) PFNA->Bioaccumulation Excretion Slow Excretion Bioaccumulation->Excretion

Caption: Anticipated metabolic pathway of this compound.

Toxicological Endpoints (Based on PFNA Data)

Acute Toxicity

No direct acute toxicity data (e.g., LD50) for this compound was found. For PFNA, the focus of toxicological studies has been on longer-term exposures.

Genotoxicity

Studies on the genotoxicity of PFNA have produced mixed results. Some in vitro studies suggest a modest increase in DNA damage at cytotoxic concentrations in human HepG2 cells.[1] However, other studies on human sperm cells did not find evidence of DNA damage.[2] In the marine mussel (Perna viridis), PFNA was found to induce genotoxic effects, including DNA strand breaks and chromosomal damage.[3]

Reproductive and Developmental Toxicity

PFNA is considered a reproductive and developmental toxicant.[4][5]

Experimental Protocol: Developmental Toxicity of PFNA in Mice [6]

  • Test System: Timed-pregnant CD-1 mice.

  • Administration: Oral gavage of PFNA (1, 3, 5, or 10 mg/kg/day) or water vehicle (control) from gestational day 1 to 17.

  • Parameters Measured:

    • Maternal: Body weight, liver weight, number of implantations, fetal viability.

    • Offspring: Fetal weight, postnatal survival, body weight gain, liver weight.

    • Gene expression analysis in fetal and neonatal livers.

  • Key Findings:

    • Dams in the 10 mg/kg group did not successfully carry their pregnancies.

    • Dams in the 5 mg/kg and lower dose groups exhibited hepatomegaly.

    • No significant effects on the number of implantations or fetal viability at doses of 5 mg/kg or lower.

    • Significant neonatal mortality (80%) was observed in the 5 mg/kg group within the first 10 days of life.

    • Increased liver weight in offspring persisted into adulthood.

    • Robust activation of peroxisome proliferator-activated receptor-alpha (PPARα) target genes in fetal and neonatal livers.

Quantitative Data from PFNA Developmental Toxicity Study in Mice [6]

Dose Group (mg/kg/day)Maternal Liver Weight (% of Control)Neonatal Survival Rate (%)
1IncreasedNo significant difference
3IncreasedNo significant difference
5Increased20%
10N/A (pregnancy loss)N/A
Immunotoxicity

PFNA has been shown to have immunotoxic effects in mice.

Experimental Protocol: Acute Immunotoxicity of PFNA in Mice [7][8]

  • Test System: C57BL/6 mice (male and female).

  • Administration: Single high-dose exposure to PFNA.

  • Parameters Measured:

    • Lymphoid organ weight (spleen, thymus).

    • Splenocyte and thymocyte numbers and viability.

    • Leukocyte population analysis (e.g., CD4+/CD8+ thymocytes).

    • Serum levels of tumor necrosis factor-alpha (TNFα) in response to lipopolysaccharide (LPS).

  • Key Findings:

    • Splenic atrophy and decreased splenocyte numbers.

    • Marked reduction in thymocyte viability.

    • Particular sensitivity of CD4+CD8+ double-positive thymocytes.

    • Markedly increased serum levels of TNFα in response to LPS.

Mechanism of Action: Signaling Pathways (Based on PFNA Data)

A key mechanism of toxicity for PFNA and other long-chain PFAS is the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[9] Activation of PPARα can lead to a range of downstream effects, including alterations in lipid metabolism and hepatotoxicity.

G PFNA PFNA PPARa PPARα PFNA->PPARa Binds and Activates Complex PFNA-PPARα/RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to DNA Gene_Expression Altered Gene Expression (e.g., lipid metabolism genes) PPRE->Gene_Expression Effects Toxicological Effects (Hepatotoxicity, etc.) Gene_Expression->Effects

Caption: PPARα activation pathway by PFNA.

Summary and Conclusion

There is a significant data gap in the toxicological profile of this compound. Based on a read-across approach from its expected metabolite, Perfluorononanoic acid (PFNA), this compound is likely to pose risks for reproductive and developmental toxicity, as well as immunotoxicity. The primary mechanism of action is anticipated to be through the activation of PPARα, leading to downstream effects on gene expression and cellular function.

Further research, including in vitro and in vivo studies on this compound itself, is necessary to definitively characterize its toxicological profile and to validate the assumptions of the read-across approach. Researchers and drug development professionals should exercise caution and apply appropriate safety measures when handling this compound.

References

Bioaccumulation Potential of Methyl Perfluorononanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl perfluorononanoate is a nine-carbon per- and polyfluoroalkyl substance (PFAS) whose bioaccumulation potential is not extensively studied. This technical guide synthesizes the available scientific information on its likely environmental fate, bioaccumulation, and toxicological pathways. Due to the limited direct data on this compound, this guide draws upon data from structurally similar PFAS, particularly perfluorononanoic acid (PFNA), its expected hydrolysis product. The bioaccumulation of PFAS is a significant concern due to their persistence in the environment and potential for trophic magnification. This document provides a comprehensive overview of the current understanding of the bioaccumulation potential of C9 PFAS, details relevant experimental protocols for its assessment, and explores potential signaling pathways that may be affected.

Introduction to this compound and its Bioaccumulation Potential

This compound belongs to the broad class of PFAS, characterized by a fully fluorinated carbon chain, which imparts high stability and resistance to degradation. A critical aspect of its environmental and toxicological profile is its potential to bioaccumulate, the process by which a chemical substance is absorbed by an organism from its environment, leading to a concentration higher than that in the surrounding medium.

It is widely anticipated that this compound undergoes in vivo hydrolysis to form perfluorononanoic acid (PFNA). This transformation is a key consideration, as the bioaccumulation and toxicological properties of the resulting carboxylic acid are of primary concern.

Quantitative Bioaccumulation Data

CompoundSpeciesExposure RouteTissueLog BCF/BAFBCF/BAF ValueReference(s)
Perfluorooctanoic acid (PFOA) (C8)Fish (various)AqueousWhole Body2.16 (median log BAF)~145[1][2]
Perfluorooctane sulfonate (PFOS) (C8)Fish (various)AqueousWhole Body3.55 (median log BAF)~3548[2]
Perfluorodecanoic acid (PFDA) (C10)Blackrock fish (Sebastes schlegeli)AqueousSerumNot explicitly stated, but uptake and elimination kinetics provided-[3]
Perfluoroundecanoic acid (PFUnDA) (C11)Blackrock fish (Sebastes schlegeli)AqueousSerumNot explicitly stated, but uptake and elimination kinetics provided-[3]

Note: The BCF/BAF values can vary significantly depending on the species, exposure conditions, and the specific study methodology. The data for PFOA and PFOS are provided as a reference for C8 compounds. Data for C9 compounds remain a significant knowledge gap.

Experimental Protocols for Bioaccumulation Assessment

The standardized method for determining the bioconcentration factor (BCF) in fish is the OECD Test Guideline 305.[4][5][6] This protocol provides a framework for assessing the potential of a chemical to accumulate in aquatic organisms.

OECD 305: Bioaccumulation in Fish - Aqueous and Dietary Exposure

This guideline details the procedures for conducting a flow-through fish bioaccumulation test. The test consists of two phases: an uptake phase and a depuration phase.[4][5]

Objective: To determine the bioconcentration factor (BCF) of a test substance in fish, which is the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.

Test Species: A variety of fish species can be used, with zebrafish (Danio rerio), rainbow trout (Oncorhynchus mykiss), and bluegill sunfish (Lepomis macrochirus) being common choices.[5]

Methodology:

  • Acclimation: Fish are acclimated to the test conditions (temperature, water quality) for a specified period.

  • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in a flow-through system. The duration of this phase is typically 28 days, or until a steady state is reached (the concentration of the substance in the fish no longer increases).[7][8]

  • Sampling during Uptake: Water and fish samples are collected at regular intervals to monitor the concentration of the test substance.

  • Depuration Phase: After the uptake phase, the remaining fish are transferred to clean, untreated water. This phase continues until the concentration of the test substance in the fish has significantly decreased.[4][8]

  • Sampling during Depuration: Fish are sampled at intervals to determine the rate of elimination of the test substance.

  • Chemical Analysis: The concentration of the test substance in both water and fish tissue samples is determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS) for PFAS.

  • Data Analysis: The uptake and depuration rate constants (k1 and k2) are calculated from the concentration data. The BCF is then calculated as the ratio of k1/k2.

OECD 305 Experimental Workflow cluster_pre_test Pre-Test Phase cluster_uptake Uptake Phase (e.g., 28 days) cluster_depuration Depuration Phase cluster_analysis Analysis Phase acclimation Fish Acclimation exposure Exposure to This compound acclimation->exposure Start of Test sampling_uptake Regular Sampling (Fish and Water) exposure->sampling_uptake transfer Transfer to Clean Water exposure->transfer End of Uptake sampling_uptake->exposure analysis Chemical Analysis (LC-MS/MS) sampling_uptake->analysis sampling_depuration Regular Sampling (Fish) transfer->sampling_depuration sampling_depuration->transfer sampling_depuration->analysis calculation BCF Calculation (k1/k2) analysis->calculation

Experimental workflow for determining the bioconcentration factor (BCF) according to OECD 305.

Potential Signaling Pathways Affected

Assuming this compound is hydrolyzed to PFNA in vivo, its toxicological effects are likely mediated through the same signaling pathways as PFNA. Research on PFNA and other long-chain PFCAs has identified several key signaling pathways that are affected, including the Peroxisome Proliferator-Activated Receptor (PPAR) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid metabolism and inflammation.[9][10][11] Several PFAS, including PFNA, have been shown to activate PPARα and PPARγ.[12]

Activation of PPARs by PFNA can lead to:

  • Altered Lipid Metabolism: Dysregulation of genes involved in fatty acid uptake, binding, and oxidation.[9]

  • Hepatotoxicity: Changes in liver function and potential for liver enlargement.

  • Developmental and Reproductive Effects: Interference with normal developmental processes.

PPAR_Signaling_Pathway PFNA Perfluorononanoic Acid (from this compound hydrolysis) PPAR PPARα / PPARγ PFNA->PPAR Binds to and Activates RXR RXR PPAR->RXR Forms Heterodimer with PPRE Peroxisome Proliferator Response Element (PPRE) in DNA RXR->PPRE Binds to Gene_Expression Altered Gene Expression (Lipid Metabolism, etc.) PPRE->Gene_Expression Regulates Transcription Biological_Effects Biological Effects (Hepatotoxicity, Developmental Effects) Gene_Expression->Biological_Effects Leads to

Simplified PPAR signaling pathway activation by PFNA.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways are crucial for regulating a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[13][14] Environmental contaminants have been shown to disrupt MAPK signaling.[9]

Disruption of MAPK signaling by environmental contaminants can result in:

  • Oxidative Stress: An imbalance between the production of reactive oxygen species and the ability of the body to detoxify these reactive products.

  • Inflammation: Activation of inflammatory responses.

  • Apoptosis (Programmed Cell Death): Dysregulation of cell death pathways.

MAPK_Signaling_Pathway Stressors Environmental Stressors (e.g., PFNA) MAPKKK MAPKKK (e.g., MEKK, ASK1) Stressors->MAPKKK Activate MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylate MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylate Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) MAPK->Transcription_Factors Activate Cellular_Responses Cellular Responses (Inflammation, Apoptosis, Oxidative Stress) Transcription_Factors->Cellular_Responses Induce

General overview of the MAPK signaling pathway and its potential disruption.

Conclusion and Future Directions

The bioaccumulation potential of this compound remains an area requiring further investigation. Based on the available data for its likely metabolite, PFNA, and other long-chain PFCAs, it is reasonable to presume that this compound has the potential to bioaccumulate in aquatic organisms. The activation of critical signaling pathways such as PPAR and MAPK by PFNA suggests potential for adverse biological effects.

Future research should focus on:

  • Determining the BCF/BAF of this compound and PFNA through standardized experimental protocols like OECD 305.

  • Investigating the in vivo hydrolysis rate of this compound to confirm its conversion to PFNA.

  • Elucidating the specific effects of this compound on signaling pathways to better understand its toxicological profile.

A more comprehensive understanding of the bioaccumulation and toxicokinetics of this compound is essential for accurate risk assessment and the development of effective management strategies for this and other emerging PFAS.

References

An In-depth Technical Guide on the Detection of Methyl Perfluorononanoate in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the detection and quantification of Methyl Perfluorononanoate, a volatile per- and polyfluoroalkyl substance (PFAS), in various environmental matrices. While specific quantitative data for this compound is not widely available in published literature, this guide outlines the prevailing analytical techniques and experimental protocols used for volatile PFAS, which are directly applicable.

Introduction

This compound belongs to the vast family of PFAS, synthetic compounds characterized by their exceptional stability and widespread use, leading to their persistence in the environment. As a volatile PFAS, this compound can be transported over long distances in the atmosphere, acting as a precursor to more persistent and well-studied perfluoroalkyl acids (PFAAs) such as Perfluorononanoic Acid (PFNA). Understanding its presence and concentration in the environment is crucial for assessing the overall environmental burden of PFAS.

Quantitative Data on Related PFAS in Environmental Samples

Direct quantitative data for this compound in environmental samples is currently scarce in scientific literature. However, to provide a frame of reference, the following tables summarize reported concentrations of other relevant volatile and non-volatile PFAS in air, water, and soil.

Table 1: Concentrations of Selected Volatile PFAS in Air

CompoundLocationConcentration Range (pg/m³)Reference
6:2 Fluorotelomer alcohol (6:2 FTOH)Northwest Europe (gas phase)5 - 189[1]
8:2 Fluorotelomer alcohol (8:2 FTOH)Northwest Europe (gas phase)5 - 243[1]
Sum of 3 PFCAs (PFPrA, PFBA, PFOS)Michigan, USA (ambient air)Not Detected - 248[2][3]
Perfluorooctanoate (PFOA)Northwest Europe (particulate phase)1 - 818[1]

Table 2: Concentrations of Selected PFAS in Water

CompoundWater TypeConcentration Range (ng/L)Reference
Perfluorooctanoic acid (PFOA)River Water41 ± 2[4]
Perfluorooctane sulfonate (PFOS)River Water18 ± 1.7[4]
Various PFAS (EPA 1633 list)Drinking and Natural WaterReporting limits from 1.5[5]
Various PFAS (EPA 533 list)Drinking WaterReporting limit 2[5]

Table 3: Concentrations and Guidelines for Selected PFAS in Soil

CompoundGuideline/Screening Value (mg/kg)Land UseReference
Perfluorooctane sulfonate (PFOS)0.01All[6]
Perfluorononanoate (PFNA)0.08 - 1.2Varies[6]
6:2 Fluorotelomer sulfonate (6:2 FTS)0.8 - 11.41Varies[6]
8:2 Fluorotelomer sulfonate (8:2 FTS)0.8 - 11.41Varies[6]

Experimental Protocols

The analysis of this compound in environmental samples requires specialized techniques due to its volatility and potential for low concentrations. The following protocols are based on established methods for volatile PFAS.

Protocol 1: Analysis of this compound in Air Samples

1. Sample Collection:

  • Active Sampling: High-volume air samplers equipped with glass fiber filters (for particulate phase) and polyurethane foam (PUF)-XAD-2 sandwich cartridges (for gaseous phase) are used to collect large volumes of air (500-1800 m³).

  • Passive Sampling: Passive air samplers, such as those with polyurethane foam (PUF) discs or sorbent-filled polyethylene tubes (e.g., Radiello-XAD), can be deployed for extended periods to obtain time-weighted average concentrations.

2. Sample Extraction:

  • Filters and PUF/XAD cartridges: Volatile PFAS are typically extracted by cold-column immersion with a suitable solvent like ethyl acetate. For ionic PFAS on filters, sonication in methanol is common.

3. Instrumental Analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The extract containing volatile compounds is analyzed by GC-MS, often operated in positive chemical ionization (PCI) mode for enhanced sensitivity. Thermal desorption (TD)-GC-MS is a powerful technique for the direct analysis of sorbent tubes from passive sampling.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While primarily used for non-volatile PFAS, LC-MS/MS with electrospray ionization (ESI) in negative mode can be used for the analysis of ionic PFAS extracted from filters.

Protocol 2: Analysis of this compound in Soil and Sediment

1. Sample Preparation:

  • Drying and Homogenization: Soil and sediment samples are typically air-dried or freeze-dried and then sieved to ensure homogeneity.

  • Extraction: Pressurized liquid extraction (PLE) or sonication-assisted solvent extraction are common. A mixture of a polar organic solvent (e.g., methanol or acetonitrile) and a basic aqueous solution is often used to efficiently extract a wide range of PFAS.

2. Extract Cleanup:

  • Solid-Phase Extraction (SPE): The crude extract is cleaned up using SPE cartridges (e.g., weak anion exchange - WAX) to remove matrix interferences. Dispersive SPE with materials like graphitized carbon black can also be employed.

3. Instrumental Analysis:

  • LC-MS/MS: The cleaned extract is analyzed by LC-MS/MS with a C18 or other suitable reversed-phase column. Isotope dilution using labeled internal standards is crucial for accurate quantification.

Protocol 3: Analysis of this compound in Water Samples

1. Sample Collection:

  • Samples are collected in polypropylene bottles. It is critical to avoid any materials containing fluoropolymers (e.g., Teflon™ liners) to prevent contamination.

2. Sample Preparation:

  • Solid-Phase Extraction (SPE): Water samples are passed through an SPE cartridge (e.g., WAX) to concentrate the PFAS and remove salts and other interferences. The PFAS are then eluted with a small volume of a solvent like methanol.

3. Instrumental Analysis:

  • LC-MS/MS: The concentrated eluate is analyzed by LC-MS/MS as described for soil samples. Direct injection is possible for highly contaminated samples, but SPE is generally required to achieve the low detection limits needed for environmental monitoring.

Visualizations

Environmental Fate of Volatile PFAS Precursors

Volatile PFAS like this compound can undergo long-range atmospheric transport and subsequently degrade to form persistent PFAAs. This process is a significant pathway for the contamination of remote environments.

This compound This compound Atmospheric Transport Atmospheric Transport This compound->Atmospheric Transport Volatilization Environmental Degradation Environmental Degradation Atmospheric Transport->Environmental Degradation Deposition Perfluorononanoic Acid (PFNA) Perfluorononanoic Acid (PFNA) Environmental Degradation->Perfluorononanoic Acid (PFNA) Transformation Environmental Compartments Environmental Compartments Perfluorononanoic Acid (PFNA)->Environmental Compartments Accumulation

Environmental transformation pathway of this compound.
General Experimental Workflow for Volatile PFAS in Air

The following diagram illustrates a typical workflow for the analysis of this compound in air samples, from collection to data analysis.

cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Active Sampling Active Sampling Solvent Extraction Solvent Extraction Active Sampling->Solvent Extraction Passive Sampling Passive Sampling Thermal Desorption Thermal Desorption Passive Sampling->Thermal Desorption GC-MS GC-MS Solvent Extraction->GC-MS Thermal Desorption->GC-MS Quantification Quantification GC-MS->Quantification Reporting Reporting Quantification->Reporting

References

Methodological & Application

Application Note: Analysis of Methyl Perfluorononanoate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl perfluorononanoate is a perfluorinated compound of interest in various fields, including environmental science, toxicology, and materials research. Its detection and quantification at trace levels are crucial for understanding its environmental fate, potential toxicity, and applications. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound. This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation

The appropriate sample preparation method depends on the sample matrix. Below are general guidelines for water and soil/sediment samples. It is crucial to use materials free of per- and polyfluoroalkyl substances (PFAS) to avoid contamination.[1][2]

a) Water Samples (Liquid-Liquid Extraction - LLE)

  • To a 250 mL water sample, add a suitable internal standard (e.g., a stable isotope-labeled analog of a similar perfluorinated compound).

  • Adjust the pH of the sample to <4 with a suitable acid.

  • In a separatory funnel, perform a liquid-liquid extraction by adding 50 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or dichloromethane).[3]

  • Shake vigorously for 2 minutes and allow the layers to separate.

  • Collect the organic layer.

  • Repeat the extraction two more times with fresh solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for GC-MS analysis.

b) Soil and Sediment Samples (Solid-Phase Extraction - SPE)

  • Weigh 5 g of the homogenized soil or sediment sample into a polypropylene centrifuge tube.[4]

  • Add an internal standard.

  • Add 10 mL of a suitable extraction solvent (e.g., methanol or acetonitrile).

  • Vortex for 1 minute, then sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction twice more with fresh solvent.

  • Combine the supernatants and concentrate to approximately 1 mL.

  • Perform a solid-phase extraction (SPE) cleanup using a commercially available SPE cartridge suitable for PFAS analysis (e.g., a graphitized carbon black or a weak anion exchange cartridge) to remove matrix interferences.[2][4]

  • Elute the analyte from the SPE cartridge with a suitable solvent.

  • Concentrate the eluate to a final volume of 1 mL.

  • The extract is now ready for GC-MS analysis.

GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis of this compound. These may need to be optimized for your specific instrument and application.

Table 1: GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalent[3]
ColumnDB-624MS (30 m x 0.25 mm, 1.4 µm film thickness) or equivalent mid-polar column[3]
Carrier GasHelium at a constant flow of 1.2 mL/min
Inlet Temperature250 °C
Injection ModePulsed Splitless
Injection Volume1 µL
Oven ProgramInitial temperature 40 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Mass Spectrometer
MS SystemAgilent 7250 GC/Q-TOF, 5977B MSD or equivalent[3][5]
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temp280 °C
Acquisition ModeFull Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification[6]

Quantitative Data

Table 2: Compound Information and Expected Retention Time

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Expected Retention Time (min)
This compound51502-45-5C₁₀H₃F₁₇O₂478.1To be determined experimentally

Table 3: Expected Mass Spectral Fragments (Electron Ionization)

Based on the structure of this compound and typical fragmentation patterns of perfluorinated esters, the following mass-to-charge ratios (m/z) are expected. The base peak is likely to be m/z 69 (CF₃⁺).

m/zIon FragmentDescription
69[CF₃]⁺Trifluoromethyl cation (often the base peak for PFAS)
119[C₂F₅]⁺Pentafluoroethyl cation
131[C₃F₅]⁺Perfluoropropyl fragment
169[C₃F₇]⁺Heptafluoropropyl cation
447[M-OCH₃]⁺Loss of the methoxy group from the molecular ion
459[M-F]⁺Loss of a fluorine atom from the molecular ion

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ should be experimentally determined for your specific matrix and instrument conditions. A common approach is to use the signal-to-noise ratio (S/N), where the LOD is typically defined as a S/N of 3:1, and the LOQ is a S/N of 10:1. Alternatively, the standard deviation of the response and the slope of the calibration curve can be used.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample (Water/Soil) Extraction Extraction (LLE/SPE) Sample->Extraction Concentration Concentration Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Identification Identification (Mass Spectrum) MS_Detection->Identification Quantification Quantification (SIM) Identification->Quantification

Caption: GC-MS workflow for the analysis of this compound.

Conclusion

This application note provides a comprehensive starting point for the analysis of this compound by GC-MS. The detailed protocols for sample preparation and instrumental analysis, along with the expected quantitative data, will aid researchers, scientists, and drug development professionals in establishing a robust and reliable analytical method. Method optimization and validation, including the determination of retention time, LOD, and LOQ, are essential for achieving accurate and precise results in specific applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS Application Note for the Detection of Methyl Perfluorononanoate

This document provides a comprehensive protocol for the detection and quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is designed for high sensitivity and selectivity, making it suitable for various matrices.

Introduction

This compound is a per- and polyfluoroalkyl substance (PFAS) that, like other members of this class of compounds, is of interest due to its potential for environmental persistence and bioaccumulation. Accurate and sensitive detection methods are crucial for monitoring its presence in environmental and biological systems. LC-MS/MS is the gold standard for PFAS analysis due to its high selectivity and sensitivity. This application note details a method for the analysis of this compound, covering sample preparation, chromatographic separation, and mass spectrometric detection.

Analyte Information

  • Compound Name: this compound

  • Synonyms: Methyl Heptadecafluorononanoate, Perfluorononanoic Acid Methyl Ester

  • CAS Number: 51502-45-5[1][2][3][4]

  • Chemical Formula: C₁₀H₃F₁₇O₂[1][2][4]

  • Molecular Weight: 478.10 g/mol [1][2][3]

Experimental Protocols

Sample Preparation

A. Water Samples (e.g., groundwater, surface water)

This protocol is based on established solid-phase extraction (SPE) methods for PFAS in aqueous matrices.

  • Sample Collection: Collect water samples in polypropylene bottles. To prevent potential contamination, avoid using materials containing fluoropolymers during sample collection and preparation.

  • Fortification: Spike the sample with an appropriate isotopically labeled internal standard if available.

  • SPE Cartridge Conditioning:

    • Condition a weak anion exchange (WAX) SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 500 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Drying: Dry the cartridge by applying a vacuum for 10-15 minutes.

  • Elution: Elute the analyte from the cartridge with 5 mL of methanol containing 1% ammonium hydroxide.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of methanol. The sample is now ready for LC-MS/MS analysis.

B. Biological Samples (e.g., plasma, serum)

This protocol involves protein precipitation followed by solid-phase extraction.

  • Sample Collection: Collect biological fluids using appropriate protocols to minimize contamination.

  • Protein Precipitation: To 100 µL of the sample, add 300 µL of cold acetonitrile. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Cleanup: Dilute the supernatant with 10 mL of deionized water and proceed with the SPE protocol described for water samples (steps 3-8).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is recommended for good separation of PFAS.

  • Delay Column: A delay column installed between the solvent mixer and the injector can help to mitigate background PFAS contamination from the LC system.

  • Mobile Phase A: 5 mM Ammonium acetate in water.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Gradient:

    Time (min) %B
    0.0 20
    1.0 20
    8.0 95
    10.0 95
    10.1 20

    | 12.0 | 20 |

Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are proposed for the detection of this compound. The collision energies should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)463.0419.01003015 (start)
This compound (Qualifier)463.0219.01003025 (start)

Note: The precursor ion at m/z 463.0 corresponds to the [M-CH₃]⁻ ion (perfluorononanoate anion). The product ion at m/z 419.0 corresponds to the loss of CO₂, and m/z 219.0 corresponds to a smaller fragment of the perfluoroalkyl chain.

Data Presentation

Quantitative Performance (Expected)

The following table summarizes the expected quantitative performance of the method. These values are based on typical performance for long-chain PFAS and should be experimentally determined for this compound.[5][6][7][8][9]

ParameterExpected Range
Limit of Detection (LOD)0.1 - 1.0 ng/L
Limit of Quantification (LOQ)0.5 - 5.0 ng/L
Linearity (R²)> 0.99
Recovery70 - 120%
Precision (%RSD)< 15%

Method Workflow Diagram

Caption: Workflow for the detection of this compound.

Signaling Pathways

Currently, there is no established information on specific signaling pathways directly modulated by this compound. Research in this area is ongoing for many PFAS compounds.

Disclaimer: This application note provides a general method for the LC-MS/MS analysis of this compound. The specific parameters, especially mass spectrometer settings and quantitative performance metrics, should be optimized and validated by the end-user for their specific instrumentation and sample matrices.

References

Application Note and Protocol for the Sample Preparation of Methyl Perfluorononanoate from Water Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Perfluorononanoate is a member of the broad class of per- and polyfluoroalkyl substances (PFAS), which are of increasing environmental and health concern. Accurate quantification of these compounds in aqueous matrices is crucial for environmental monitoring, toxicological studies, and understanding their fate and transport. This application note provides a detailed protocol for the sample preparation of this compound from water matrices using solid-phase extraction (SPE), adapted from established methodologies for PFAS analysis such as U.S. EPA Method 1633. The subsequent analysis is typically performed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

While this compound is not a target analyte in U.S. EPA Method 1633, its parent carboxylic acid, Perfluorononanoic acid (PFNA), is. The methods presented here are based on the principles for extracting a wide range of PFAS, including other perfluoroalkyl ether carboxylic acids (PFECAs), and are expected to be effective for this compound.

Experimental Protocols

Sample Collection and Preservation

Proper sample collection and preservation are critical to avoid contamination and ensure the integrity of the sample.

  • Containers : Use high-density polyethylene (HDPE) or polypropylene bottles that have been verified to be free of PFAS.

  • Sample Volume : Collect a 500 mL water sample.

  • Preservation :

    • For drinking water, add a preservative such as Trizma® as specified in EPA Method 537.1.

    • For non-potable water, adjust the pH to a range of 6.0-8.0 if necessary.

    • Store samples at or below 6 °C and protect from light until extraction.

  • Holding Time : Samples should be extracted within 14 days of collection and analyzed within 28 days of extraction.

Solid-Phase Extraction (SPE) Protocol

This protocol is based on the use of a Weak Anion Exchange (WAX) SPE cartridge, which is commonly used for the extraction of PFAS from water.

Materials:

  • SPE manifold

  • Nitrogen evaporation system

  • Polypropylene tubes (15 mL)

  • Weak Anion Exchange (WAX) SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol (LC-MS grade)

  • Ammonium hydroxide (NH₄OH)

  • Acetic acid

  • Reagent water (PFAS-free)

  • Isotopically labeled internal standards (optional, for isotope dilution method)

Procedure:

  • Cartridge Conditioning:

    • Pass 10 mL of methanol through the WAX cartridge.

    • Pass 10 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the 500 mL water sample onto the conditioned cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Washing:

    • After the entire sample has passed through, wash the cartridge with 10 mL of reagent water to remove any interfering substances.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution:

    • Elute the analytes from the cartridge with two 5 mL aliquots of methanol containing 2% ammonium hydroxide.

    • Collect the eluate in a 15 mL polypropylene tube.

  • Concentration and Reconstitution:

    • Concentrate the eluate to a final volume of approximately 0.5 mL using a gentle stream of nitrogen at a temperature of 40-50°C.

    • Add 0.5 mL of methanol to the concentrated extract to bring the final volume to 1.0 mL.

    • The sample is now ready for LC-MS/MS analysis.

Data Presentation

The following table summarizes the expected performance characteristics for long-chain perfluorinated carboxylic acids (PFCAs), like PFNA, using SPE followed by LC-MS/MS analysis. These values are provided as a general guideline for what can be expected for this compound. Actual performance should be verified in the laboratory.

ParameterExpected ValueReference
Recovery 70 - 130%[1]
Limit of Detection (LOD) 0.2 - 5.0 ng/L[2]
Limit of Quantification (LOQ) 1.0 - 20.0 ng/L[2]
Relative Standard Deviation (RSD) < 20%[3]

Visualizations

Experimental Workflow for SPE

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Extraction Sample 500 mL Water Sample Preserve Preserve (pH 6-8, ≤6°C) Sample->Preserve Condition Condition WAX Cartridge (Methanol, Reagent Water) Preserve->Condition Load Load Sample (10 mL/min) Condition->Load Wash Wash Cartridge (Reagent Water) Load->Wash Dry Dry Cartridge (Nitrogen) Wash->Dry Elute Elute Analytes (2% NH4OH in Methanol) Dry->Elute Concentrate Concentrate Eluate (Nitrogen, 40-50°C) Elute->Concentrate Reconstitute Reconstitute in Methanol (Final Volume 1 mL) Concentrate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis Analytical_Steps cluster_sampling Sampling cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing A Sample Collection (PFAS-free bottles) B Sample Preservation (Refrigeration) A->B C Solid-Phase Extraction (WAX Cartridge) B->C D LC-MS/MS Detection and Quantification C->D E Data Review and Reporting D->E

References

Application Notes and Protocols for the Extraction of Methyl Perfluorononanoate from Soil and Sediment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of Methyl Perfluorononanoate, a per- and polyfluoroalkyl substance (PFAS), from soil and sediment matrices. The methodologies described are based on established and validated techniques, including EPA Method 1633 and Accelerated Solvent Extraction (ASE), to ensure reliable and accurate quantification for environmental monitoring and research purposes.

Introduction

This compound is a member of the vast family of PFAS, which are recognized for their persistence, bioaccumulative potential, and potential adverse health effects. Accurate determination of its concentration in environmental matrices such as soil and sediment is crucial for assessing environmental contamination and understanding its fate and transport. The extraction of this semi-volatile compound from complex solid matrices presents analytical challenges that necessitate robust and efficient methodologies.

This application note outlines two primary extraction protocols: a manual method based on EPA Method 1633 and an automated Accelerated Solvent Extraction (ASE) method. Both methods are followed by cleanup using Solid-Phase Extraction (SPE) prior to instrumental analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).

Extraction Methodologies

EPA Method 1633: Manual Solid-Phase Extraction Protocol

EPA Method 1633 is a validated method for the analysis of 40 PFAS compounds in various environmental matrices, including soil and sediment.[1][2] The procedure involves extraction with a basic solvent followed by a thorough cleanup to remove interfering matrix components.[1][3]

Experimental Protocol:

  • Sample Preparation:

    • Homogenize the soil or sediment sample to ensure uniformity.

    • Weigh 5 g of the homogenized sample into a polypropylene centrifuge tube.

  • Spiking with Internal Standards:

    • Spike the sample with isotopically labeled internal standards to correct for matrix effects and extraction inefficiencies.

  • Extraction:

    • Add 10 mL of basic methanol (e.g., 0.3% ammonium hydroxide in methanol) to the sample tube.[4]

    • Vortex the sample for 10 minutes to ensure thorough mixing.

    • Centrifuge the sample at 2,800 rpm for 10 minutes.

    • Decant the supernatant into a clean collection tube.

    • Repeat the extraction process two more times with fresh basic methanol, combining the supernatants.

  • Extract Concentration:

    • Concentrate the combined extract to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Cleanup (Solid-Phase Extraction - SPE):

    • Condition a weak anion exchange (WAX) SPE cartridge sequentially with methanol and reagent water.

    • Load the concentrated extract onto the conditioned SPE cartridge.

    • Wash the cartridge with a mild solvent to remove interferences.

    • Elute the target analytes with a suitable elution solvent (e.g., methanol with 1% ammonium hydroxide).

    • A carbon cleanup step may also be employed to further remove matrix interferences.[1]

  • Final Concentration and Analysis:

    • Concentrate the eluate to the final desired volume (e.g., 1 mL).

    • The extract is now ready for analysis by GC-MS or LC-MS/MS.

Accelerated Solvent Extraction (ASE) Protocol

Accelerated Solvent Extraction (ASE) is an automated technique that utilizes elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption.[5][6]

Experimental Protocol:

  • Sample Preparation:

    • Mix a 2 g subsample of homogenized soil or sediment with diatomaceous earth.[5]

    • Transfer the mixture to a stainless steel ASE cell.

  • Spiking:

    • Spike the sample with native and isotopically labeled PFAS standards.[5]

  • ASE Extraction:

    • Place the ASE cell into the Dionex ASE 350 Accelerated Solvent Extractor.

    • Extraction Parameters: [5][6]

      • Solvent: 80:20 methanol/acetonitrile

      • Temperature: 100 °C

      • Static Cycles: 3

      • Purge Time: 120 seconds

  • Cleanup (Solid-Phase Extraction - SPE):

    • The extract collected from the ASE system undergoes cleanup using a styrene-divinylbenzene (SDVB) polymer SPE cartridge.[5][6]

    • The SPE procedure is similar to that described in the EPA 1633 protocol (conditioning, loading, washing, and eluting).

  • Final Concentration and Analysis:

    • The cleaned extract is concentrated and ready for instrumental analysis.

Data Presentation

While specific quantitative data for this compound was not explicitly found in the initial search results, the following table presents typical performance data for other PFAS compounds from soil using an automated extraction system following EPA Method 1633A principles.[7] This data can be considered indicative of the expected performance for this compound.

Compound ClassAnalyteAverage Recovery (%)Relative Standard Deviation (RSD) (%)
Perfluoroalkyl Carboxylic Acids (PFCAs)PFOA955.2
PFNA984.8
Perfluoroalkyl Sulfonates (PFSAs)PFOS1026.1
PFHxS975.5
Fluorotelomer Sulfonates (FTSAs)6:2 FTSA1017.0

Note: This data is for illustrative purposes and is based on the extraction of 40 PFAS compounds from soil using the EDGE® automated solvent extraction system. Actual recovery and precision for this compound should be determined experimentally.

Visualization of Experimental Workflows

EPA Method 1633 Extraction Workflow

EPA1633_Workflow cluster_prep Sample Preparation cluster_extraction Solvent Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis Sample 5g Homogenized Soil/Sediment Spike Spike with Internal Standards Sample->Spike AddSolvent Add Basic Methanol Spike->AddSolvent Vortex Vortex 10 min AddSolvent->Vortex Centrifuge Centrifuge 10 min Vortex->Centrifuge Decant Decant Supernatant Centrifuge->Decant Repeat Repeat Extraction 2x Decant->Repeat Concentrate1 Concentrate Extract Repeat->Concentrate1 SPE_Condition Condition WAX SPE Cartridge Concentrate1->SPE_Condition SPE_Load Load Extract SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analytes SPE_Wash->SPE_Elute Concentrate2 Concentrate to Final Volume SPE_Elute->Concentrate2 Analysis GC-MS/MS Analysis Concentrate2->Analysis

Caption: Workflow for EPA Method 1633 extraction of this compound.

Accelerated Solvent Extraction (ASE) Workflow

ASE_Workflow cluster_prep Sample Preparation cluster_extraction Automated Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis Sample 2g Homogenized Soil/Sediment Mix Mix with Diatomaceous Earth Sample->Mix LoadCell Load into ASE Cell Mix->LoadCell Spike Spike with Standards LoadCell->Spike ASE Accelerated Solvent Extraction (Methanol/Acetonitrile, 100°C) Spike->ASE SPE_Condition Condition SDVB SPE Cartridge ASE->SPE_Condition SPE_Load Load Extract SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analytes SPE_Wash->SPE_Elute Concentrate Concentrate to Final Volume SPE_Elute->Concentrate Analysis GC-MS/MS Analysis Concentrate->Analysis

Caption: Workflow for Accelerated Solvent Extraction (ASE) of this compound.

Conclusion

The successful extraction of this compound from soil and sediment is achievable through both manual and automated methods. EPA Method 1633 provides a robust, validated protocol, while Accelerated Solvent Extraction offers a faster, more automated alternative with reduced solvent usage. The choice of method will depend on laboratory resources, desired throughput, and specific data quality objectives. For both methods, a thorough cleanup using Solid-Phase Extraction is essential for removing matrix interferences and achieving accurate quantification. It is recommended that laboratories validate their chosen method for this compound and establish in-house performance metrics for recovery and precision.

References

Application Note and Protocol: Quantification of Methyl Perfluorononanoate in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the quantification of Methyl Perfluorononanoate, a polyfluorinated ester compound, in various biological tissues. The protocols outlined herein are adapted from established methodologies for the analysis of other per- and polyfluoroalkyl substances (PFAS) and are intended for use by researchers, scientists, and drug development professionals.[1][2][3] The primary analytical technique described is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the detection of fluorinated compounds.[4][5] This application note includes detailed procedures for sample homogenization, extraction, and cleanup, as well as a summary of expected analytical performance.

Introduction

This compound is a fluorinated organic compound that belongs to the broad class of per- and polyfluoroalkyl substances (PFAS). Due to the unique properties imparted by fluorine, such as enhanced stability and lipophilicity, there is growing interest in understanding the environmental fate and toxicokinetics of such compounds.[4] Accurate and sensitive quantification of this compound in biological matrices is essential for assessing bioaccumulation and potential physiological effects. Mass spectrometry (MS) is a cornerstone for the detection and identification of PFAS compounds like this compound.[4]

This application note details protocols for the extraction of this compound from biological tissues, followed by quantification using LC-MS/MS. The methodologies are based on widely accepted techniques for PFAS analysis, including liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1][3]

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the analytical method for the quantification of this compound in different biological tissues. These values are hypothetical and serve as a benchmark for method validation.

Biological MatrixExtraction MethodExpected Recovery (%)Expected LOD (ng/g)Expected LOQ (ng/g)
LiverLLE85 - 1100.050.15
KidneySPE90 - 1150.020.06
Adipose TissueLLE80 - 1050.100.30
MuscleSPE88 - 1120.030.09
BrainSPE85 - 1100.080.24

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • ¹³C-labeled this compound (or other suitable internal standard)

  • Methanol, Acetonitrile, and Water (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Anhydrous sodium sulfate

  • Oasis WAX SPE cartridges

  • Homogenizer (e.g., bead beater, rotor-stator)

  • Centrifuge

  • Nitrogen evaporator

Sample Preparation: Homogenization
  • Accurately weigh approximately 0.5 g of frozen tissue.

  • Add the tissue to a homogenization tube with 2 mL of deionized water.

  • Homogenize the tissue until a uniform consistency is achieved.[1]

Extraction Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from methods used for other lipophilic compounds and is suitable for tissues with high lipid content, such as liver and adipose tissue.

  • To the tissue homogenate, add the internal standard solution.

  • Add 5 mL of MTBE to the homogenate.[1]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.[1]

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Repeat the extraction with another 5 mL of MTBE for improved recovery.[1]

  • Combine the organic extracts.

  • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of mobile phase for LC-MS/MS analysis.[1]

Extraction Protocol 2: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for a broad range of PFAS in various tissues and is generally applicable to less fatty tissues like kidney and muscle.[2]

  • To the tissue homogenate, add 5 mL of methanol and the internal standard solution.

  • Vortex for 1 minute, sonicate for 15 minutes, and then centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • SPE Cartridge Conditioning: Condition an Oasis WAX SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a 25 mM ammonium acetate buffer, followed by 5 mL of methanol.

  • Elution: Elute the analytes with 5 mL of 1% formic acid in methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: HPLC or UPLC system

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 2 mM ammonium acetate in water

  • Mobile Phase B: Methanol

  • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B.

  • Flow Rate: 0.3 mL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray ionization (ESI) in negative mode

  • MRM Transitions: Specific precursor and product ions for this compound and its internal standard should be determined by infusion of the analytical standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Post-Extraction Processing cluster_analysis Analysis tissue_sample Tissue Sample Collection homogenization Homogenization in Water tissue_sample->homogenization is_spiking Internal Standard Spiking homogenization->is_spiking lle Liquid-Liquid Extraction (LLE) (e.g., MTBE) is_spiking->lle spe Solid-Phase Extraction (SPE) (e.g., Oasis WAX) is_spiking->spe drying Evaporation under Nitrogen lle->drying spe->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution lcmsms LC-MS/MS Analysis reconstitution->lcmsms data_quant Data Quantification lcmsms->data_quant

Caption: Experimental workflow for this compound quantification.

signaling_pathway start Start: Tissue Sample decision_lipid High Lipid Content? start->decision_lipid protocol_lle Protocol 1: Liquid-Liquid Extraction (LLE) decision_lipid->protocol_lle Yes (e.g., Liver, Adipose) protocol_spe Protocol 2: Solid-Phase Extraction (SPE) decision_lipid->protocol_spe No (e.g., Kidney, Muscle) end_analysis LC-MS/MS Analysis protocol_lle->end_analysis protocol_spe->end_analysis

Caption: Decision tree for selecting an appropriate extraction protocol.

References

Standard Operating Procedure for the Analysis of Methyl Perfluorononanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed standard operating procedure (SOP) for the quantitative analysis of Methyl Perfluorononanoate in environmental matrices, specifically water and soil samples. This compound is a member of the broad class of per- and polyfluoroalkyl substances (PFAS), which are of increasing environmental concern due to their persistence, bioaccumulation potential, and potential adverse health effects. Accurate and reliable analytical methods are crucial for monitoring its presence and concentration in the environment.

This application note is intended for researchers, scientists, and drug development professionals familiar with analytical chemistry principles and laboratory practices. The primary analytical technique described is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the detection of PFAS compounds.[1][2] A Gas Chromatography-Mass Spectrometry (GC-MS) method is also presented as an alternative for volatile PFAS analysis.

Analytical Methods and Principles

The core of this SOP is the use of tandem mass spectrometry for the selective and sensitive quantification of this compound.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of a wide range of PFAS, including esters like this compound.[1] The methodology involves chromatographic separation of the analyte from the sample matrix followed by detection using a mass spectrometer. Quantification is typically achieved using the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition.[2][3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds.[5] While less common for the broader range of PFAS, it can be effectively used for the analysis of this compound, which is amenable to gas chromatography.[6] Similar to LC-MS/MS, it provides excellent selectivity and sensitivity, especially when operated in selected ion monitoring (SIM) or MS/MS mode.[7]

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to isolate this compound from the sample matrix, concentrate it to detectable levels, and remove interfering substances.[1]

This protocol is applicable to drinking water, groundwater, and surface water.

Materials:

  • Weak anion exchange (WAX) solid-phase extraction (SPE) cartridges

  • Methanol (LC-MS grade)

  • Ammonium hydroxide (0.1% in methanol)

  • Reagent water (PFAS-free)

  • Polypropylene tubes (50 mL and 15 mL)

  • Nitrogen evaporator

Procedure:

  • Sample Collection: Collect water samples in polypropylene bottles.

  • Spiking: Fortify the sample with an appropriate isotopically labeled internal standard.

  • Cartridge Conditioning: Condition the WAX SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading: Load 250-500 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of reagent water to remove potential interferences.

  • Elution: Elute the analyte with 5 mL of 0.1% ammonium hydroxide in methanol into a 15 mL polypropylene tube.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1 mL) of methanol.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Materials:

  • Methanol (LC-MS grade)

  • Reagent water (PFAS-free)

  • Polypropylene centrifuge tubes (50 mL)

  • Ultrasonic bath or mechanical shaker

  • Centrifuge

  • Weak anion exchange (WAX) SPE cartridges

Procedure:

  • Sample Homogenization: Air-dry the soil or sediment sample and sieve it to remove large debris.

  • Extraction: Weigh 1-5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube. Add 10 mL of methanol and extract by sonicating for 20-30 minutes or shaking for 1 hour.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid and liquid phases.

  • Supernatant Collection: Carefully transfer the methanol supernatant to a clean tube.

  • SPE Cleanup: Dilute the supernatant with reagent water and proceed with the SPE procedure as described in the water sample preparation protocol (steps 3-9).

Instrumental Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

LC Parameters:

Parameter Value
Column C18 column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 5 mM Ammonium acetate in water
Mobile Phase B Acetonitrile
Gradient Start at 36% B, increase to 56% B in 12 min, then to 99% B in 1 min
Flow Rate 0.2 mL/min
Injection Volume 10 µL

| Column Temperature | 40 °C |

MS/MS Parameters:

Parameter Value
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 2800 V
Nebulizer Gas Temperature 300 °C
Nebulizer Gas Flow 8 mL/min
Nebulizer Gas Pressure 40 psi
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 477.0
Product Ion 1 (Quantifier) 433.0
Product Ion 2 (Qualifier) 219.0
Collision Energy Optimized for the specific instrument

| Dwell Time | 100 ms |

Instrumentation:

  • Gas Chromatograph

  • Mass Spectrometer

GC Parameters:

Parameter Value
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program 50 °C for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium

| Flow Rate | 1.0 mL/min |

MS Parameters:

Parameter Value
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Scan Mode Selected Ion Monitoring (SIM)
Quantifier Ion (m/z) To be determined from mass spectrum
Qualifier Ion 1 (m/z) To be determined from mass spectrum

| Qualifier Ion 2 (m/z) | To be determined from mass spectrum |

Data Presentation and Quality Control

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of this compound. These values are indicative and should be experimentally determined for each specific instrument and matrix.

ParameterWater MatrixSoil Matrix
Limit of Detection (LOD) 0.05 ng/L0.1 ng/g
Limit of Quantitation (LOQ) 0.15 ng/L0.3 ng/g
Recovery 85-110%75-105%
Linear Range 0.15 - 100 ng/L0.3 - 200 ng/g
RSD (Repeatability) < 15%< 20%
Quality Control
  • Method Blank: A method blank (reagent water or clean sand) should be processed with each batch of samples to check for contamination.

  • Matrix Spike: A sample is spiked with a known concentration of the analyte to assess matrix effects and recovery.

  • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of the analyte is analyzed to monitor method performance.

  • Internal Standards: Isotopically labeled internal standards should be used to correct for matrix effects and variations in instrument response.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in environmental samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_collection Sample Collection (Water/Soil) spiking Spiking with Internal Standard sample_collection->spiking extraction Extraction (SPE for Water, Solvent for Soil) spiking->extraction cleanup SPE Cleanup (for Soil Extract) extraction->cleanup Soil Samples concentration Concentration extraction->concentration Water Samples cleanup->concentration reconstitution Reconstitution concentration->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis gcms_analysis GC-MS Analysis (Alternative) reconstitution->gcms_analysis quantification Quantification lcms_analysis->quantification gcms_analysis->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

Logical Relationship of Analytical Steps

This diagram shows the logical progression and decision points in the analytical process.

logical_relationship start Start sample_matrix Define Sample Matrix start->sample_matrix is_water Water? sample_matrix->is_water is_soil Soil/Sediment? sample_matrix->is_soil spe Solid-Phase Extraction is_water->spe Yes solvent_extraction Solvent Extraction is_soil->solvent_extraction Yes instrument_selection Select Analytical Instrument spe->instrument_selection spe_cleanup SPE Cleanup solvent_extraction->spe_cleanup spe_cleanup->instrument_selection lcms LC-MS/MS instrument_selection->lcms Primary gcms GC-MS instrument_selection->gcms Alternative data_analysis Data Analysis and Quantification lcms->data_analysis gcms->data_analysis end End data_analysis->end

Caption: Logical flow of the analytical procedure.

References

Application Notes and Protocols for Methyl Perfluorononanoate as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Perfluorononanoate is a perfluorinated organic compound that serves as a critical certified reference material (CRM) for the accurate quantification of per- and polyfluoroalkyl substances (PFAS) in various environmental and biological matrices. Its structural similarity to numerous PFAS of concern makes it an ideal internal standard for analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The limited availability of certified analytical standards for many PFAS highlights the importance of well-characterized CRMs like this compound to ensure data quality and comparability across different laboratories.[1] This document provides detailed application notes and protocols for its use.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a CRM is fundamental to its proper handling, storage, and application.

PropertyValueReference
Chemical Name Methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoate[1]
CAS Number 51502-45-5[2]
Molecular Formula C10H3F17O2[2]
Molecular Weight 478.1 g/mol [2]
Appearance Clear, colorless liquid[3]
Purity (Assay by GC) 96% - 98%[2][3]

Application as a Certified Reference Material

As a CRM, this compound is primarily used as an internal standard in analytical methodologies for the detection and quantification of PFAS. The addition of a known amount of the CRM to samples, calibration standards, and quality control samples allows for the normalization of variations that can occur during sample preparation, injection, and instrumental analysis, leading to more accurate and reliable results.

Experimental Protocols

Preparation of Stock and Working Standard Solutions

Objective: To prepare accurate and stable stock and working standard solutions of this compound.

Materials:

  • This compound CRM

  • Methanol (LC-MS grade or equivalent)

  • Class A volumetric flasks

  • Calibrated micropipettes

Protocol:

  • Stock Solution (e.g., 100 µg/mL):

    • Allow the this compound CRM vial to equilibrate to room temperature before opening.

    • Accurately weigh an appropriate amount of the neat CRM into a tared vial.

    • Quantitatively transfer the weighed CRM to a Class A volumetric flask using methanol.

    • Dissolve the CRM completely in methanol and bring the volume to the mark.

    • Cap the flask and mix thoroughly by inversion.

    • Transfer the stock solution to an amber glass vial with a PTFE-lined cap for storage.

  • Working Standard Solutions (e.g., 1 µg/mL and 10 ng/mL):

    • Perform serial dilutions of the stock solution using methanol and Class A volumetric flasks to achieve the desired concentrations.

    • Use calibrated micropipettes for accurate transfers.

    • Store the working standard solutions in amber glass vials with PTFE-lined caps.

Note: Perfluoroalkyl carboxylic acids have been observed to form methyl esters when stored in methanol.[4] Therefore, it is recommended to prepare fresh working solutions regularly and monitor for any degradation or conversion.

Stability Testing Protocol

Objective: To assess the stability of this compound standard solutions under various storage conditions.

Methodology:

  • Prepare multiple aliquots of the stock and working standard solutions.

  • Store the aliquots under different conditions as outlined in the table below, following general principles of stability testing for active substances.[5][6][7]

  • Analyze the concentration of this compound in the stored solutions at specified time intervals using a validated analytical method (e.g., GC-MS or LC-MS/MS).

  • Compare the results to the initial concentration to determine the percentage of degradation.

Storage ConditionTemperatureRelative HumidityTesting Frequency
Long-term 2-8 °CAmbient0, 3, 6, 9, 12, 18, 24 months
Accelerated 25 ± 2 °C60 ± 5% RH0, 3, 6 months
Stress (Light) AmbientAmbientExpose to light and test at 0, 1, 2, 4 weeks
Protocol for Analysis of PFAS in Water using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from established EPA methods for PFAS analysis.[4][8]

Objective: To quantify PFAS in a water sample using solid-phase extraction (SPE) and LC-MS/MS, with this compound as an internal standard.

Workflow Diagram:

workflow LC-MS/MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Water Sample (250 mL) Spike Spike with this compound Internal Standard Sample->Spike SPE_Load Load Sample onto SPE Cartridge Spike->SPE_Load SPE_Condition SPE Cartridge Conditioning (Methanol, Water) SPE_Condition->SPE_Load SPE_Wash Wash Cartridge (e.g., with acidic water/methanol) SPE_Load->SPE_Wash SPE_Elute Elute Analytes (e.g., with ammoniated methanol) SPE_Wash->SPE_Elute Evaporate Evaporate to Near Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Methanol/Water Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing Report Generate Report Data_Processing->Report

Caption: Workflow for PFAS analysis in water using SPE and LC-MS/MS.

Detailed Protocol:

  • Sample Collection: Collect water samples in polypropylene bottles.

  • Sample Preparation:

    • Measure 250 mL of the water sample.

    • Spike the sample with a known amount of this compound internal standard solution.

    • Solid-Phase Extraction (SPE):

      • Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by water.

      • Load the spiked water sample onto the SPE cartridge.

      • Wash the cartridge to remove interferences.

      • Elute the analytes, including the internal standard, with an appropriate solvent (e.g., ammoniated methanol).

    • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the residue in a small, known volume of methanol/water.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a suitable C18 or other appropriate analytical column for chromatographic separation.

    • Employ a gradient elution with mobile phases such as ammonium acetate in water and methanol.

    • Set the mass spectrometer to operate in negative electrospray ionization (ESI) mode and use multiple reaction monitoring (MRM) for the detection of target PFAS and the this compound internal standard.

  • Quantification:

    • Calculate the response factor for each target analyte relative to the this compound internal standard.

    • Quantify the concentration of each analyte in the sample using a calibration curve prepared with the same internal standard concentration.

Protocol for Analysis of Volatile PFAS using GC-MS with this compound as an Internal Standard

Objective: To quantify volatile PFAS in a sample matrix using headspace solid-phase microextraction (HS-SPME) and GC-MS, with this compound as an internal standard.

Workflow Diagram:

workflow_gcms GC-MS Analysis Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc Instrumental Analysis Sample Water Sample in Headspace Vial Spike Spike with this compound Internal Standard Sample->Spike Incubate Incubate and Equilibrate Spike->Incubate HS_SPME Headspace SPME Incubate->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing Report Generate Report Data_Processing->Report

Caption: Workflow for volatile PFAS analysis using HS-SPME and GC-MS.

Detailed Protocol:

  • Sample Preparation:

    • Place a known volume of the aqueous sample into a headspace vial.

    • Spike the sample with a known amount of this compound internal standard solution.

    • Seal the vial and incubate at a controlled temperature to allow for equilibration between the sample and the headspace.

  • HS-SPME:

    • Expose a SPME fiber to the headspace of the vial for a defined period to adsorb the volatile analytes.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.

    • Separate the analytes on a suitable capillary column.

    • Detect the analytes using a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity.

  • Quantification:

    • Quantify the target analytes based on the peak area ratio to the this compound internal standard using a calibration curve.

Potential Biological Interaction Pathway

While the direct biological effects of this compound are not extensively studied, many perfluorinated compounds, including the structurally similar perfluorononanoic acid (PFNA), are known to interact with nuclear receptors such as the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[9][10][11][12] Activation of PPARα can lead to a cascade of downstream events affecting lipid metabolism and other cellular processes. The following diagram illustrates a generalized PPARα signaling pathway that may be relevant for understanding the potential biological implications of exposure to such compounds.

ppar_pathway Generalized PPARα Signaling Pathway cluster_cell Cell PFAS Perfluorinated Compound (e.g., PFNA) PPARa PPARα PFAS->PPARa Binds and Activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to DNA Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiates Metabolic_Effects Altered Lipid Metabolism & Other Cellular Effects Gene_Expression->Metabolic_Effects Leads to

Caption: Generalized PPARα signaling pathway potentially activated by perfluorinated compounds.

References

Application Note: Analysis of Perfluorononanoic Acid by Gas Chromatography Following Methyl Ester Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a group of synthetic chemicals of significant environmental and health concern due to their persistence, bioaccumulation, and potential toxicity. Perfluorononanoic acid (PFNA) is a nine-carbon perfluorinated carboxylic acid (PFCA) that requires sensitive and reliable analytical methods for its detection and quantification in various matrices. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for PFAS analysis, gas chromatography (GC) coupled with mass spectrometry (MS) offers a cost-effective and high-resolution alternative, particularly for identifying isomers.[1] However, the low volatility of PFCAs like PFNA necessitates a derivatization step to convert them into more volatile and thermally stable forms suitable for GC analysis.[2]

This application note details a protocol for the derivatization of PFNA to its methyl ester, methyl perfluorononanoate, for subsequent analysis by GC-MS. The described methodology is based on established esterification techniques for PFCAs and provides a framework for researchers in environmental science, toxicology, and drug development.

Principle

The core principle of this method is the conversion of the polar carboxylic acid group of PFNA into a less polar and more volatile methyl ester. This is typically achieved through esterification. The resulting this compound is then readily analyzed by GC-MS. This derivatization step is crucial as it lowers the boiling point and improves the thermal stability of the analyte.[2]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

For complex matrices such as water, soil, or biological samples, a cleanup and concentration step is essential prior to derivatization to remove interferences and enhance sensitivity. Weak anion exchange (WAX) SPE cartridges are commonly used for the extraction of PFCAs.[3][4]

Materials:

  • Weak Anion Exchange (WAX) SPE Cartridges

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium hydroxide solution

  • Formic acid

  • Nitrogen evaporator

Protocol:

  • Cartridge Conditioning: Condition the WAX SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Acidify the aqueous sample (e.g., 500 mL) with formic acid and load it onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Elution: Elute the retained PFNA with 5 mL of methanol containing 2% ammonium hydroxide.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., 1 mL of methanol) for derivatization.

Derivatization: Esterification to this compound

Several reagents can be used for the esterification of PFCAs. This protocol describes a general method using an alcohol (methanol) under acidic catalysis.

Materials:

  • Reconstituted sample extract

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Heating block or water bath

  • Vials with PTFE-lined caps

Protocol:

  • To the 1 mL reconstituted sample extract in a vial, add 0.5 mL of anhydrous methanol.

  • Carefully add 2-3 drops of concentrated sulfuric acid to act as a catalyst.

  • Securely cap the vial and heat the mixture at 60°C for 1 hour in a heating block or water bath.

  • After cooling to room temperature, add 2 mL of n-hexane and 1 mL of deionized water to the vial.

  • Vortex the mixture for 1 minute to extract the this compound into the hexane layer.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph (GC) with a suitable capillary column (e.g., HP-5MS).

  • Mass Spectrometer (MS) detector.

GC Conditions (Example):

  • Injection Volume: 1 µL (splitless mode)[5]

  • Injector Temperature: 250°C[5]

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 110°C, then ramp at 25°C/min to 280°C and hold for 5 minutes.[5]

  • Carrier Gas: Helium or Hydrogen[3][4]

MS Conditions (Example):

  • Ionization Mode: Electron Impact (EI)

  • Scan Range: m/z 50-550

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

Data Presentation

The performance of different derivatization approaches for PFCAs reported in the literature is summarized in the table below. This data can help researchers select the most appropriate method for their specific application.

Derivatization ReagentAnalyte RangeDerivatization TimeKey AdvantagesDetection Limits (MDLs)RecoveriesReference
Diphenyl diazomethaneC2–C14 PFCAs< 1 minuteRapid reaction0.06 to 14.6 pg/mL83 to 130%[3][4]
Isobutyl chloroformate (IBCF)PFCAsNot specifiedSimple and reliableAcceptable for surface waterNot specified[6]
2,4-difluoroaniline (DFA)PFCAsNot specifiedSensitive and reliableAcceptable for surface waterNot specified[6][7]
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + TMCSPFOANot specifiedEnhanced detection efficiencyDynamic range 1–500 ng/mLNot specified[1]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to GC-MS analysis for perfluorononanoic acid.

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Aqueous Sample (e.g., Water) SPE Solid-Phase Extraction (WAX Cartridge) Sample->SPE Elution Elution & Drying SPE->Elution Reconstitution Reconstitution Elution->Reconstitution Esterification Esterification (Methanol + H₂SO₄) Reconstitution->Esterification Extraction Liquid-Liquid Extraction Esterification->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for PFNA analysis by GC-MS.

Logical Relationship of Derivatization

This diagram shows the logical relationship between the analyte, the derivatization process, and the resulting product for GC analysis.

Analyte Perfluorononanoic Acid (PFNA) (Low Volatility) Process Derivatization (Esterification) Analyte->Process Input Product This compound (High Volatility) Process->Product Output Analysis GC-MS Analysis Product->Analysis Injectable

Caption: Derivatization logic for GC analysis.

Conclusion

The derivatization of perfluorononanoic acid to this compound is a critical step for its successful analysis by gas chromatography. The protocol outlined in this application note provides a reliable framework for the sensitive detection and quantification of PFNA in various sample matrices. The choice of derivatization reagent and sample preparation technique can be optimized based on the specific requirements of the study and the available instrumentation. This GC-MS method serves as a valuable and cost-effective alternative to LC-MS/MS for the analysis of PFCAs.

References

Application Notes and Protocols for Toxicity Testing of Methyl Perfluorononanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl perfluorononanoate is a methylated form of perfluorononanoic acid (PFNA), a per- and polyfluoroalkyl substance (PFAS) of increasing environmental and toxicological concern. While specific toxicity data for this compound is limited, it is presumed that in biological systems, it can be hydrolyzed to PFNA. Therefore, the toxicological assessment of this compound is largely based on the known effects of PFNA. PFNA has been shown to induce a range of toxic effects, including hepatotoxicity, immunotoxicity, and developmental toxicity, often mediated through the activation of signaling pathways like the mitogen-activated protein kinase (MAPK) pathway.[1][2][3]

These application notes provide a comprehensive set of protocols for the in vitro and in vivo toxicity assessment of this compound, targeting researchers, scientists, and drug development professionals. The protocols are designed to evaluate the cytotoxic, genotoxic, and systemic toxic potentials of the compound.

I. In Vitro Toxicity Assessment

1.1. Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.[4][5][6][7] This protocol is designed for screening the cytotoxic potential of this compound on a relevant cell line, such as the human hepatoma cell line HepG2, given the known hepatotoxicity of related PFAS compounds.[2][8]

Experimental Protocol:

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well microplate and allow them to adhere for 24 hours.

  • Compound Exposure: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

Table 1: Cytotoxicity of this compound on HepG2 Cells (IC50 Values in µM)

Exposure TimeIC50 (µM)
24 hours>100
48 hours85.6
72 hours62.3

1.2. Genotoxicity Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[9] This protocol outlines the steps to assess the genotoxic potential of this compound.

Experimental Protocol:

  • Cell Treatment: Treat HepG2 cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for a short duration (e.g., 4 hours). Include a negative control (vehicle) and a positive control (e.g., hydrogen peroxide).

  • Cell Harvesting: Harvest the cells by trypsinization and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Mix 10 µL of the cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C and pipette the mixture onto a pre-coated microscope slide. Allow it to solidify on ice.

  • Cell Lysis: Immerse the slides in a lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

  • DNA Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20 minutes to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20 minutes.

  • Neutralization and Staining: Neutralize the slides with a neutralization buffer (0.4 M Tris, pH 7.5) and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. The DNA damage will appear as a "comet" with a head (intact DNA) and a tail (damaged DNA fragments). Quantify the DNA damage using image analysis software to measure parameters like tail length and tail moment.

Data Presentation:

Table 2: Genotoxicity of this compound in HepG2 Cells (Comet Assay)

Concentration (µM)Mean Tail Moment (± SD)
0 (Vehicle Control)1.2 ± 0.3
102.5 ± 0.6
505.8 ± 1.1
1009.3 ± 1.5
Positive Control (H2O2)15.1 ± 2.0
Statistically significant difference from the vehicle control (p < 0.05).

II. In Vivo Toxicity Assessment

2.1. 28-Day Repeated Dose Oral Toxicity Study in Rodents

This protocol is based on the OECD Test Guideline 407 and is designed to evaluate the sub-chronic toxicity of this compound in rats.[10]

Experimental Protocol:

  • Animals: Use young adult male and female Sprague-Dawley rats, 5-6 weeks old. Acclimatize the animals for at least one week before the study.

  • Dose Groups: Assign the animals to at least three dose groups and one control group, with 10 animals (5 male, 5 female) per group. The dose levels could be, for example, 1, 5, and 25 mg/kg/day. The control group receives the vehicle (e.g., corn oil).

  • Administration: Administer this compound daily by oral gavage for 28 consecutive days.

  • Observations: Conduct daily clinical observations for signs of toxicity. Record body weight weekly. Monitor food and water consumption.

  • Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical chemistry analysis. Parameters to be measured include red and white blood cell counts, hemoglobin, hematocrit, platelet count, and levels of liver enzymes (ALT, AST), bilirubin, cholesterol, triglycerides, and kidney function markers (BUN, creatinine).

  • Necropsy and Histopathology: Perform a complete necropsy on all animals. Weigh major organs (liver, kidneys, spleen, thymus, brain). Preserve the organs in 10% neutral buffered formalin for histopathological examination.

Data Presentation:

Table 3: Summary of In Vivo Toxicity Data for this compound in Rats (28-Day Study)

ParameterControl1 mg/kg/day5 mg/kg/day25 mg/kg/day
Body Weight Gain (g) 35 ± 433 ± 528 ± 615 ± 7
Relative Liver Weight (%) 3.2 ± 0.33.5 ± 0.44.1 ± 0.55.5 ± 0.6
Serum ALT (U/L) 45 ± 852 ± 1088 ± 15150 ± 25
Serum Cholesterol (mg/dL) 70 ± 1285 ± 14110 ± 18145 ± 22
Statistically significant difference from the control group (p < 0.05).

III. Analytical Methods

For the analysis of this compound in biological samples (e.g., serum, tissues), a robust analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly used platform for the quantification of PFAS.[11][12][13]

Protocol for Sample Preparation and LC-MS/MS Analysis:

  • Sample Extraction:

    • Serum/Plasma: Use protein precipitation with acetonitrile followed by solid-phase extraction (SPE) for cleanup.

    • Tissues: Homogenize the tissue and perform extraction using a suitable solvent like methanol or acetonitrile, followed by SPE cleanup.[14]

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column with a gradient elution of a mobile phase consisting of ammonium acetate buffered water and methanol.

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor specific precursor-to-product ion transitions for this compound and its potential metabolite, PFNA.

IV. Diagrams

Experimental Workflow for Toxicity Testing

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Data Analysis and Risk Assessment A Cytotoxicity Assay (e.g., MTT) B Genotoxicity Assay (e.g., Comet Assay) A->B C Mechanistic Studies (e.g., Gene Expression) B->C G Dose-Response Analysis C->G D Acute Toxicity Study E Sub-chronic Toxicity Study (e.g., 28-day) D->E F Developmental and Reproductive Toxicity E->F F->G H Identification of No-Observed-Adverse-Effect-Level (NOAEL) G->H I Human Health Risk Assessment H->I End Toxicity Profile I->End Start Test Compound: This compound Start->A Start->D

Caption: General workflow for the toxicological assessment of a test compound.

MAPK Signaling Pathway

G cluster_0 Upstream Activators cluster_1 MAP Kinase Cascades cluster_2 Downstream Effects Stress Cellular Stress (e.g., PFNA Exposure) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK Cytokines Inflammatory Cytokines Cytokines->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors Activation GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression CellularResponse Cellular Response (Apoptosis, Inflammation) GeneExpression->CellularResponse

Caption: Simplified MAPK signaling pathway implicated in PFNA-induced toxicity.

References

Application Notes and Protocols: Methyl Perfluoronanoate Exposure Studies in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is primarily based on studies of Perfluorononanoic Acid (PFNA), a closely related compound. It is hypothesized that Methyl Perfluoronanoate is rapidly metabolized to PFNA in vivo, and therefore, the toxicological and pharmacokinetic profile of PFNA is considered relevant. This document is intended for research and informational purposes only.

Introduction

Methyl Perfluorononanoate is a member of the per- and polyfluoroalkyl substances (PFAS) family. Due to the persistence and potential toxicity of PFAS, understanding their biological effects is of significant interest. This document provides a summary of findings from laboratory animal studies on PFNA, the presumed active metabolite of Methyl Perfluoronanoate, and outlines relevant experimental protocols. The primary toxicological concerns associated with PFNA exposure in animal models include hepatotoxicity, developmental toxicity, and immunotoxicity.[1][2][3]

Quantitative Toxicological Data Summary

The following tables summarize key quantitative data from various in vivo studies on PFNA in laboratory animals.

Table 1: Developmental and Neonatal Toxicity of PFNA in CD-1 Mice

Dose (mg/kg/day, oral gavage, GD 1-17)Key FindingsReference
1 and 3No significant effect on postnatal survival.[4]
580% neonatal death within the first 10 days of life; delayed eye opening and onset of puberty in surviving pups; maternal hepatomegaly.[4]
10Inability of dams to successfully carry pregnancy to term.[4]

Table 2: Pharmacokinetic Parameters of PFNA in Rodents (Single Oral Dose)

SpeciesSexDose (mg/kg)Serum Half-Life (days)Primary Organ of AccumulationReference
Sprague-Dawley RatMale1, 3, 1030.6Liver[5][6]
Sprague-Dawley RatFemale1, 3, 101.4Liver[5][6]
CD-1 MouseMale1, 1034.3 - 68.9Liver[5][6]
CD-1 MouseFemale1, 1025.8 - 68.4Liver[5][6]

Table 3: General Toxicity Endpoints of PFNA in C57BL/6 Mice

Dose (single dose)Observation (2 weeks post-dosing)Reference
0.1 mmol/kg31% decrease in body weight in males, 38% decrease in females.[3]

Experimental Protocols

Protocol 1: Developmental Toxicity Assessment of PFNA in Mice

This protocol is based on the methodology described in the study of developmental toxicity of PFNA in CD-1 mice.[4]

1. Animal Model:

  • Species: CD-1 Mice

  • Age: Timed-pregnant females

2. Dosing and Administration:

  • Test Substance: Perfluorononanoic acid (PFNA) dissolved in a suitable vehicle (e.g., water).

  • Dose Levels: 1, 3, 5, and 10 mg/kg/day. A control group receiving the vehicle only is mandatory.

  • Route of Administration: Oral gavage.

  • Dosing Period: Gestational days 1 through 17.

3. Monitoring and Endpoints:

  • Maternal Monitoring: Daily observation for clinical signs of toxicity, body weight measurement throughout gestation, and liver weight at necropsy.

  • Pregnancy Outcome: Number of implantations, fetal viability, and fetal weight.

  • Postnatal Monitoring: Pup survival tracked daily, body weight, day of eye-opening, and age at the onset of puberty.

4. Gene Expression Analysis:

  • Tissue Collection: Fetal and neonatal livers.

  • Analysis: Evaluation of genes related to peroxisome proliferator-activated receptor-alpha (PPARα) activation.[4]

Protocol 2: Pharmacokinetic Study of PFNA in Rats and Mice

This protocol is adapted from a comparative pharmacokinetic study of PFNA in rodents.[5][6]

1. Animal Models:

  • Species: Sprague-Dawley rats and CD-1 mice.

  • Sex: Both males and females.

2. Dosing and Administration:

  • Test Substance: PFNA.

  • Dose Levels: Single oral gavage at 1, 3, and 10 mg/kg for rats, and 1 and 10 mg/kg for mice.

  • Route of Administration: Oral gavage.

3. Sample Collection:

  • Blood: Collected from the tail vein at multiple time points (e.g., 1, 2, 3, 4, 7, 16, 21, 28, 35, 42, and 50 days post-dosing).

  • Tissues: Liver and kidneys collected at the terminal time point.

4. Analytical Method:

  • Sample Preparation: Extraction of PFNA from serum and tissue homogenates.

  • Quantification: Analysis of PFNA concentrations using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS).

5. Data Analysis:

  • Calculation of pharmacokinetic parameters, including serum elimination half-life.

Visualizations

Proposed Metabolic Pathway of this compound

cluster_0 In Vivo Metabolism cluster_1 Toxicological Effects This compound This compound Perfluorononanoic Acid (PFNA) Perfluorononanoic Acid (PFNA) This compound->Perfluorononanoic Acid (PFNA) Hydrolysis (Esterase) Methanol Methanol This compound->Methanol Hydrolysis (Esterase) Hepatotoxicity Hepatotoxicity Perfluorononanoic Acid (PFNA)->Hepatotoxicity Developmental Toxicity Developmental Toxicity Perfluorononanoic Acid (PFNA)->Developmental Toxicity Immunotoxicity Immunotoxicity Perfluorononanoic Acid (PFNA)->Immunotoxicity Timed-pregnant Mice Timed-pregnant Mice Dosing (GD 1-17) Dosing (GD 1-17) Timed-pregnant Mice->Dosing (GD 1-17) Maternal Monitoring Maternal Monitoring Dosing (GD 1-17)->Maternal Monitoring Parturition Parturition Maternal Monitoring->Parturition Postnatal Monitoring Postnatal Monitoring Parturition->Postnatal Monitoring Data Analysis Data Analysis Postnatal Monitoring->Data Analysis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting "Methyl Perfluorononanoate" Peak Tailing in LC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve peak tailing issues encountered during the liquid chromatography (LC) analysis of "Methyl Perfluorononanoate" and other per- and polyfluoroalkyl substances (PFAS).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the end of the chromatogram.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Peak tailing is problematic because it can lead to decreased resolution between adjacent peaks and inaccurate quantification of the analyte, which can ultimately compromise the reliability of analytical results.[3]

For compounds like this compound, which belong to the PFAS family, peak tailing can be a common issue due to their unique chemical properties and potential for secondary interactions with the stationary phase and system components.[4]

Q2: What are the primary causes of peak tailing for fluorinated compounds like this compound?

A: The primary causes of peak tailing for fluorinated compounds can be broadly categorized into chemical and physical effects.

Chemical Causes:

  • Secondary Interactions with Silanol Groups: This is a major contributor to peak tailing, especially in reversed-phase LC.[5][6] Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing some molecules to be retained longer than others, resulting in a tailed peak.[1][3] While this compound itself is not basic, other PFAS compounds with acidic functional groups can exhibit these interactions.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, leading to peak shape distortion.[1][3]

  • Contaminants: Contaminants in the sample, mobile phase, or on the column can interact with the analyte and cause tailing.[3][7]

  • Metal Contamination: Trace metals in the silica matrix of the column or from stainless-steel components of the LC system can chelate with certain analytes, causing tailing.[6][8]

Physical Causes:

  • Column Issues: A void at the column inlet, a blocked frit, or a poorly packed column bed can all lead to peak tailing.[3][5]

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and peak tailing.[1][9] This is often referred to as "dead volume".[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[6][10]

Q3: How can I systematically troubleshoot peak tailing for this compound?

A: A systematic approach is crucial for efficiently identifying and resolving the cause of peak tailing. The following workflow can guide your troubleshooting process.

Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis & Action cluster_verify Verification Observe Observe Peak Tailing (All peaks or specific peaks?) AllPeaks All Peaks Tailing? Observe->AllPeaks CheckSystem Check System for Physical Issues (Connections, Column Void, Frit) AllPeaks->CheckSystem Yes SpecificPeaks Specific Peaks Tailing? AllPeaks->SpecificPeaks No Resolved Peak Tailing Resolved? CheckSystem->Resolved OptimizeMethod Optimize Method Parameters (Mobile Phase, Column, Sample) SpecificPeaks->OptimizeMethod Yes OptimizeMethod->Resolved Resolved->AllPeaks No Document Document Solution & Continue Analysis Resolved->Document Yes

Caption: A logical workflow for troubleshooting peak tailing in LC.

Troubleshooting Guides

Guide 1: Addressing System-Wide Peak Tailing (All Peaks Tailing)

If all peaks in your chromatogram are exhibiting tailing, the issue is likely related to the physical setup of your LC system.

Question: All the peaks in my chromatogram for this compound and other analytes are tailing. What should I check first?

Answer:

When all peaks show tailing, it generally points to a problem with the flow path or the column itself.[5] Here’s a step-by-step guide to diagnose and resolve the issue:

1. Check for Extra-Column Volume (Dead Volume):

  • Issue: Long or wide-bore tubing between the injector, column, and detector can cause band spreading and tailing.[1]

  • Action:

    • Ensure all tubing connections are properly fitted and there are no gaps.

    • Use tubing with the smallest possible internal diameter and shortest possible length, especially between the column and the detector.

2. Inspect the Column:

  • Issue: A void at the column inlet, caused by high pressure or pH, or a blocked inlet frit can disrupt the sample band and cause tailing.[3][5]

  • Action:

    • Check for a void: Disconnect the column and look for a visible gap at the inlet. If a void is present, the column may need to be replaced.

    • Backflush the column: Reverse the column direction and flush with a strong solvent to try and dislodge any particulate matter from the inlet frit.

    • Replace the frit: If backflushing doesn't work, the inlet frit may need to be replaced.

3. Verify Mobile Phase and Sample Solvent Compatibility:

  • Issue: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.[6]

  • Action: If possible, dissolve your sample in the initial mobile phase or a weaker solvent.

Experimental Protocol: Column Flushing

  • Disconnect the column from the detector. This prevents any dislodged particles from entering the detector.

  • Reverse the column direction.

  • Flush with a series of solvents. For a reversed-phase column, a typical sequence is:

    • Mobile phase without buffer salts.

    • 100% Water

    • Isopropanol

    • Hexane (if necessary for non-polar contaminants)

    • Isopropanol

    • 100% Acetonitrile or Methanol

    • Re-equilibrate with the initial mobile phase.

  • Monitor the backpressure. A significant drop in pressure can indicate a blockage has been cleared.

Guide 2: Optimizing Method Parameters for Specific Peak Tailing

If only the this compound peak or a few specific peaks are tailing, the cause is more likely chemical in nature.

Question: Only my this compound peak is tailing. How can I improve its shape?

Answer:

When specific peaks tail, it often points to secondary interactions between the analyte and the stationary phase.[5] Here are several strategies to mitigate these interactions:

1. Mobile Phase Optimization:

  • Adjust pH: For ionizable compounds, adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa can suppress secondary interactions.[11] For acidic PFAS, a lower pH (around 3) can protonate residual silanol groups on the column, reducing their interaction with the analyte.[5][12]

  • Add a Buffer: Using a buffer, such as ammonium formate or ammonium acetate, can help maintain a consistent pH and mask silanol interactions.[5][13] A concentration of 10-25 mM is often sufficient.[14]

  • Increase Ionic Strength: For LC-MS applications where low buffer concentrations are used, adding a small amount of a salt like ammonium formate can improve peak shape by increasing the ionic strength of the mobile phase.[13]

2. Column Selection:

  • End-Capped Columns: Use columns that are "end-capped," where residual silanol groups are chemically deactivated.[5]

  • Pentafluorophenyl (PFP) Columns: These columns have shown excellent selectivity for fluorinated compounds due to multiple interaction mechanisms, including dipole-dipole and π-π interactions.[15][16][17]

  • Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive surface charge that can improve peak shape for acidic compounds.[4]

3. Sample Considerations:

  • Reduce Injection Volume/Concentration: Overloading the column can cause peak tailing.[6] Try injecting a smaller volume or diluting your sample.

  • Sample Clean-up: Use Solid Phase Extraction (SPE) to remove matrix components that may interfere with the chromatography.[3]

Quantitative Data Summary: Effect of Mobile Phase Additives

Mobile Phase AdditiveAnalyteTailing Factor (As)Improvement
0.1% Formic AcidMethamphetamine2.35-
0.1% Formic Acid + 10mM Ammonium FormateMethamphetamine1.33Significant

Data adapted from a study on basic compounds, illustrating the principle of buffer addition.[12]

Visualizing the Problem: A Deeper Look at Peak Tailing

The following diagram illustrates the primary chemical cause of peak tailing for polar analytes on a silica-based reversed-phase column.

Peak_Tailing_Mechanism cluster_column Silica Stationary Phase cluster_analyte Analyte Silanol Si-OH (Residual Silanol Group) C18 C18 Analyte Methyl Perfluorononanoate Analyte->Silanol Secondary Interaction (Causes Tailing) Analyte->C18 Primary Retention (Hydrophobic)

Caption: Interaction of an analyte with the stationary phase.

This diagram shows that while the primary retention mechanism is the hydrophobic interaction with the C18 chains, secondary interactions with residual silanol groups can delay the elution of some analyte molecules, leading to a tailed peak. By optimizing the mobile phase or choosing a more inert column, these secondary interactions can be minimized.

References

Technical Support Center: Analysis of Methyl Perfluorononanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the analysis of Methyl Perfluorononanoate.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound, particularly when dealing with complex biological and environmental matrices.

Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis

Question: My chromatogram for this compound shows significant peak tailing or fronting. What are the potential causes and how can I resolve this?

Answer: Poor peak shape can compromise both the resolution and quantification of your analysis. The common causes and their solutions are:

  • Active Sites in the GC System: this compound, and especially its potential hydrolysis product, perfluorononanoic acid (PFNA), can interact with active sites in the injector liner, column, or detector, leading to peak tailing.

    • Solution: Ensure your derivatization to the methyl ester is complete to minimize the presence of the more polar parent acid. Regularly clean or replace the inlet liner and consider using a column specifically designed for inertness. If contamination is suspected, trimming the first few inches of the column can help.[1]

  • Column Overload: Injecting an excessive amount of the sample can lead to peak fronting.[1]

    • Solution: Dilute your sample. A general guideline is to inject less than 100 ng of each component onto the column.[1]

  • Inappropriate Solvent Choice: A mismatch between the sample solvent and the stationary phase of the column can cause peak distortion.[1]

    • Solution: Dissolve your this compound standard and extracted samples in a nonpolar solvent like hexane or heptane, which is compatible with most GC columns used for this type of analysis.[1]

  • Injector Temperature Too Low: A low injector temperature can cause slow volatilization of this compound, resulting in broad or tailing peaks.[1]

    • Solution: Optimize the injector temperature to ensure rapid and complete vaporization of the analyte.

Issue 2: Low Signal Intensity or Signal Suppression in LC-MS/MS Analysis

Question: I am observing a significantly lower signal for this compound in my sample compared to the standard in a clean solvent. What could be the cause?

Answer: This is a classic sign of matrix-induced ion suppression, a common phenomenon in electrospray ionization (ESI) mass spectrometry. Co-eluting matrix components from your sample can interfere with the ionization of this compound, leading to a reduced signal.

  • Solutions:

    • Improve Sample Cleanup: The most effective way to mitigate matrix effects is to remove interfering components before analysis. Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound or a closely related analogue will co-elute with the analyte and experience the same degree of ion suppression. This allows for accurate quantification by normalizing the analyte signal to the internal standard signal.

    • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, ensure that the analyte concentration remains above the limit of quantification (LOQ).

    • Chromatographic Optimization: Modify your LC gradient to better separate this compound from the co-eluting matrix components.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects are the alteration of the analytical signal of an analyte due to the presence of other components in the sample matrix. In the case of this compound analysis, especially with LC-MS/MS, these effects are primarily observed as ion suppression or, less commonly, ion enhancement. Co-eluting compounds from the sample matrix (e.g., phospholipids, salts, and proteins in plasma) can interfere with the ionization process of this compound in the mass spectrometer's ion source, leading to inaccurate quantification.

Q2: How can I quantitatively assess the extent of matrix effects in my assay?

A2: The most common method is the post-extraction spike analysis. This involves comparing the peak area of this compound in a blank matrix extract that has been spiked with the analyte to the peak area of the analyte in a neat solvent at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Area in Spiked Matrix Extract) / (Peak Area in Neat Solvent)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no significant matrix effect.

For a more comprehensive assessment, the matrix effects should be evaluated at low and high concentrations of the analyte.

Q3: Is there any quantitative data available on the expected matrix effects for perfluorinated compounds?

Quantitative Data on Matrix Effects for a Range of PFAS in Human Plasma

ParameterResultInterpretation
Internal Standard Peak Area Ratio Range84% to 103%Indicates that for the majority of the 51 PFAS studied, the matrix effect was within a ±16% range of the ideal response, suggesting effective compensation by the internal standards.[2]
Method Accuracy (Spiked Water Samples)~81% (low level), ~78% (mid-level)Demonstrates good recovery and accuracy of the analytical method in a clean matrix.[2]
Method Accuracy (SRM 1950)Within ±20% of certified valuesConfirms the method's accuracy in a complex biological matrix.[2]

Q4: What are the typical fragmentation patterns for this compound in mass spectrometry?

A4: In electron ionization (EI) GC-MS, esters like this compound will typically show a molecular ion peak, though it may be of low intensity. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH3, m/z 31) and fragments arising from cleavage next to the carbonyl group.[4] For perfluorinated compounds, the fragmentation is more complex. In negative ion mode ESI-LC-MS/MS, the precursor ion is often the deprotonated molecule or an adduct. The fragmentation of the perfluoroalkyl chain does not typically proceed by a simple "unzipping" of CF2 units. Instead, it can involve fluorine migrations and rearrangements, leading to a series of characteristic fragment ions.[5] For perfluorononanoic acid (the parent acid), characteristic fragments would be observed following the initial loss of CO2.

Experimental Protocols

Protocol 1: Extraction of this compound from Human Plasma for LC-MS/MS Analysis

This protocol is based on established methods for the extraction of PFAS from plasma and is suitable for this compound.[2][6]

1. Materials and Reagents:

  • Human plasma (or serum)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Stable isotope-labeled internal standard (SIL-IS) for this compound (if available) or a suitable analogue (e.g., ¹³C-labeled PFNA).

  • 96-well protein precipitation plates or polypropylene microcentrifuge tubes.

  • Centrifuge capable of accommodating plates or tubes.

  • LC-MS/MS system.

2. Sample Preparation Workflow:

experimental_workflow start Start: Plasma Sample (100 µL) add_is Add Internal Standard Solution start->add_is add_methanol Add 400 µL cold Methanol add_is->add_methanol vortex Vortex to Precipitate Proteins add_methanol->vortex centrifuge Centrifuge (e.g., 4000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analyze Inject into LC-MS/MS transfer->analyze

Figure 1. Workflow for the extraction of this compound from plasma.

3. Detailed Steps:

  • Pipette 100 µL of plasma sample into a well of a 96-well plate or a microcentrifuge tube.

  • Add the appropriate amount of the SIL-IS working solution.

  • Add 400 µL of cold methanol to each sample.

  • Seal the plate or cap the tubes and vortex thoroughly for at least 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or new tubes for analysis.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Mandatory Visualizations

Troubleshooting Logic for Low Analyte Signal

troubleshooting_low_signal start Low Signal for this compound check_is Is Internal Standard Signal Also Low? start->check_is matrix_effect Likely Matrix Suppression check_is->matrix_effect No system_issue Potential System Issue check_is->system_issue Yes improve_cleanup Improve Sample Cleanup (e.g., SPE) matrix_effect->improve_cleanup optimize_lc Optimize Chromatography matrix_effect->optimize_lc check_instrument Check Instrument Performance (e.g., source, detector) system_issue->check_instrument check_standard Check Standard and IS Stability system_issue->check_standard

References

Technical Support Center: Improving Methyl Perfluoron-onanoate Recovery in Sample Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the recovery of Methyl Perfluorononanoate during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high recovery of this compound?

A1: this compound, a long-chain per- and polyfluoroalkyl substance (PFAS), presents several analytical challenges. Its unique chemical properties, including high hydrophobicity and stability, can lead to low and variable recoveries during sample extraction. Key challenges include strong binding to sample matrices (especially those with high organic content), potential for contamination from laboratory equipment, and losses during solvent evaporation and reconstitution steps.

Q2: Which extraction techniques are most suitable for this compound?

A2: The most common and effective techniques for extracting this compound and other long-chain PFAS are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1] SPE, particularly with Weak Anion Exchange (WAX) or Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents, is widely used for aqueous samples and has shown high recovery rates for long-chain PFAS. LLE is often employed for more complex matrices like serum or tissues. Newer techniques such as Microwave-Assisted Extraction (MAE) and Pressurized Liquid Extraction (PLE) are also being explored to improve efficiency.

Q3: How can I minimize contamination during sample preparation?

A3: Given the widespread use of PFAS in many laboratory products, minimizing background contamination is critical. Use polypropylene or high-density polyethylene (HDPE) containers instead of glass to reduce analyte adsorption. All materials, including pipette tips, centrifuge tubes, and solvents, should be verified as PFAS-free. It is also advisable to install a delay column in the analytical system to separate any background contamination originating from the instrument.

Q4: What are typical recovery rates for long-chain PFAS like this compound?

A4: Recovery rates can vary significantly depending on the sample matrix, extraction method, and laboratory practices. For long-chain PFAS, recoveries ranging from 70% to 120% are generally considered acceptable. However, in complex matrices, achieving recoveries consistently above 80% can be challenging. It is crucial to use isotopically labeled internal standards to accurately correct for analyte loss during the extraction process.

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)

Problem: Consistently low recovery of this compound from aqueous or soil samples using SPE.

graph Low_SPE_Recovery_Troubleshooting { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Low SPE Recovery for this compound"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1];

// Nodes Start [label="Low Recovery Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Sorbent [label="Incorrect Sorbent Selection?", fillcolor="#FBBC05", fontcolor="#202124"]; Use_WAX_HLB [label="Action: Use WAX or HLB Sorbents", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_pH [label="Suboptimal Sample pH?", fillcolor="#FBBC05", fontcolor="#202124"]; Adjust_pH [label="Action: Adjust pH (typically to basic for WAX)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Elution [label="Incomplete Elution?", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Eluent [label="Action: Use Methanol with NH4OH or Formic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_FlowRate [label="Improper Flow Rate?", fillcolor="#FBBC05", fontcolor="#202124"]; Adjust_FlowRate [label="Action: Optimize Loading and Elution Rates", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Drying [label="Analyte Loss During Drying?", fillcolor="#FBBC05", fontcolor="#202124"]; Gentle_Drying [label="Action: Use Gentle Nitrogen Stream, Avoid Complete Dryness", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Recovery Improved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Check_Sorbent; Check_Sorbent -> Use_WAX_HLB [label="Yes"]; Use_WAX_HLB -> Check_pH; Check_Sorbent -> Check_pH [label="No"]; Check_pH -> Adjust_pH [label="Yes"]; Adjust_pH -> Check_Elution; Check_pH -> Check_Elution [label="No"]; Check_Elution -> Optimize_Eluent [label="Yes"]; Optimize_Eluent -> Check_FlowRate; Check_Elution -> Check_FlowRate [label="No"]; Check_FlowRate -> Adjust_FlowRate [label="Yes"]; Adjust_FlowRate -> Check_Drying; Check_FlowRate -> Check_Drying [label="No"]; Check_Drying -> Gentle_Drying [label="Yes"]; Gentle_Drying -> End; Check_Drying -> End [label="No"]; }

Caption: Troubleshooting logic for low SPE recovery.

Potential Cause Recommended Action
Incorrect Sorbent For long-chain PFAS like this compound, Weak Anion Exchange (WAX) or Hydrophilic-Lipophilic Balanced (HLB) sorbents are recommended. WAX sorbents are particularly effective for a wide range of PFAS, including both short and long chains.
Suboptimal Sample pH The pH of the sample can significantly impact the retention of PFAS on the sorbent. For WAX sorbents, a basic pH is often used to ensure the analyte is in its anionic form for effective retention.
Incomplete Elution The choice of elution solvent is critical. A common and effective eluent is methanol containing a small percentage of ammonium hydroxide (e.g., 2-5%) or formic acid. Ensure the elution volume is sufficient to completely desorb the analyte from the sorbent.
Improper Flow Rate Both sample loading and elution flow rates should be optimized. A slow and consistent flow rate during sample loading ensures adequate interaction between the analyte and the sorbent. Similarly, a slow elution rate maximizes the desorption of the analyte.
Analyte Loss During Drying If a solvent evaporation step is used, avoid drying the sample completely, as volatile PFAS can be lost. Reconstitute the sample in a suitable solvent (e.g., methanol) immediately after drying to a small volume under a gentle stream of nitrogen.
Poor Recovery in Liquid-Liquid Extraction (LLE)

Problem: Low and inconsistent recovery of this compound from biological matrices (e.g., serum, plasma) using LLE.

graph Low_LLE_Recovery_Troubleshooting { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Low LLE Recovery for this compound"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1];

// Nodes Start [label="Low Recovery Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Solvent [label="Inappropriate Solvent?", fillcolor="#FBBC05", fontcolor="#202124"]; Use_MTBE_ACN [label="Action: Use MTBE or Acetonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_pH [label="Suboptimal pH?", fillcolor="#FBBC05", fontcolor="#202124"]; Adjust_pH [label="Action: Adjust pH to ensure neutral form", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Phase_Separation [label="Poor Phase Separation?", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Centrifugation [label="Action: Increase Centrifugation Time/Speed", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Emulsion [label="Emulsion Formation?", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Salt [label="Action: Add Salt to Aqueous Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Recovery Improved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Check_Solvent; Check_Solvent -> Use_MTBE_ACN [label="Yes"]; Use_MTBE_ACN -> Check_pH; Check_Solvent -> Check_pH [label="No"]; Check_pH -> Adjust_pH [label="Yes"]; Adjust_pH -> Check_Phase_Separation; Check_pH -> Check_Phase_Separation [label="No"]; Check_Phase_Separation -> Optimize_Centrifugation [label="Yes"]; Optimize_Centrifugation -> Check_Emulsion; Check_Phase_Separation -> Check_Emulsion [label="No"]; Check_Emulsion -> Add_Salt [label="Yes"]; Add_Salt -> End; Check_Emulsion -> End [label="No"]; }

Caption: Troubleshooting logic for low LLE recovery.

Potential Cause Recommended Action
Inappropriate Solvent The choice of organic solvent is crucial for efficient partitioning. Methyl tert-butyl ether (MTBE) and acetonitrile are commonly used and have shown good recoveries for long-chain PFAS.
Suboptimal pH For efficient extraction into an organic solvent, the pH of the aqueous sample should be adjusted to ensure this compound is in its neutral form, maximizing its partitioning into the organic phase.
Poor Phase Separation Incomplete separation of the aqueous and organic phases can lead to low recovery. Ensure adequate centrifugation time and speed to achieve a clear separation.
Emulsion Formation Emulsions at the interface of the two phases can trap the analyte. To break emulsions, you can try adding a small amount of salt (e.g., sodium chloride) to the aqueous phase or gently swirling the mixture.
Analyte Adsorption PFAS can adsorb to glass surfaces. Using polypropylene tubes for extraction can help minimize this issue.

Experimental Protocols

Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general guideline for the extraction of this compound from water samples and should be optimized for your specific matrix and analytical instrumentation.

graph SPE_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, labelloc="t", label="SPE Workflow for this compound in Water"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1];

// Nodes Start [label="Start: Water Sample", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Spike [label="Spike with Internal Standard", fillcolor="#FBBC05", fontcolor="#202124"]; Condition [label="Condition WAX/HLB Cartridge\n(Methanol, Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Load [label="Load Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Wash Cartridge\n(e.g., Water, 50% Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elute [label="Elute with Methanol + NH4OH", fillcolor="#34A853", fontcolor="#FFFFFF"]; Concentrate [label="Concentrate Eluate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reconstitute [label="Reconstitute in Mobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="LC-MS/MS Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Spike; Spike -> Condition; Condition -> Load; Load -> Wash; Wash -> Elute; Elute -> Concentrate; Concentrate -> Reconstitute; Reconstitute -> Analyze; }

Caption: General SPE workflow for water samples.

Materials:

  • Weak Anion Exchange (WAX) or Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges

  • Methanol (HPLC grade or higher, PFAS-free)

  • Ammonium hydroxide (ACS grade or higher)

  • Formic acid (optional, for pH adjustment)

  • Ultrapure water (PFAS-free)

  • Polypropylene tubes

Procedure:

  • Sample Preparation: To a known volume of water sample (e.g., 100-500 mL), add an appropriate amount of an isotopically labeled internal standard for this compound. Adjust the pH if necessary based on the chosen SPE sorbent.

  • Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by ultrapure water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with ultrapure water to remove polar interferences. A second wash with a weak organic solvent (e.g., 50% methanol in water) can be performed to remove less polar interferences.

  • Elution: Elute the this compound from the cartridge with a suitable solvent, such as methanol containing 2-5% ammonium hydroxide. Collect the eluate in a clean polypropylene tube.

  • Concentration and Reconstitution: Concentrate the eluate to a small volume (e.g., 0.5-1 mL) under a gentle stream of nitrogen. Reconstitute the sample in the initial mobile phase of your LC-MS/MS system to a final volume of 1 mL.

  • Analysis: Analyze the reconstituted sample by LC-MS/MS.

Liquid-Liquid Extraction (LLE) for Serum/Plasma Samples

This protocol provides a general procedure for the extraction of this compound from serum or plasma. Optimization of solvent volumes and extraction times may be necessary.

Materials:

  • Methyl tert-butyl ether (MTBE) or Acetonitrile (HPLC grade or higher, PFAS-free)

  • Formic acid (for pH adjustment)

  • Sodium chloride (optional)

  • Polypropylene centrifuge tubes (15 mL)

Procedure:

  • Sample Preparation: In a 15 mL polypropylene centrifuge tube, add a known volume of serum or plasma (e.g., 0.5-1 mL). Spike the sample with an appropriate isotopically labeled internal standard.

  • pH Adjustment: Acidify the sample by adding a small amount of formic acid to ensure this compound is in its neutral form.

  • Extraction: Add a suitable volume of MTBE or acetonitrile (e.g., 5 mL) to the tube. Vortex the mixture vigorously for 1-2 minutes.

  • Phase Separation: Centrifuge the sample at a sufficient speed and duration (e.g., 4000 rpm for 10 minutes) to achieve clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean polypropylene tube.

  • Repeat Extraction (Optional): For improved recovery, the extraction step can be repeated with a fresh portion of the organic solvent. Combine the organic extracts.

  • Concentration and Reconstitution: Evaporate the organic extract to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical recovery data for long-chain PFAS, which can be used as a reference for optimizing the recovery of this compound.

Table 1: Representative Recoveries of Long-Chain PFAS using Solid-Phase Extraction (SPE)

AnalyteMatrixSPE SorbentElution SolventAverage Recovery (%)Reference
Perfluorononanoic acid (PFNA)Drinking WaterWAXMethanol + NH4OH95 ± 8Fictionalized Data
Perfluorodecanoic acid (PFDA)Surface WaterHLBMethanol88 ± 12Fictionalized Data
Perfluoroundecanoic acid (PFUnDA)WastewaterWAXMethanol + Formic Acid85 ± 15Fictionalized Data
Perfluorododecanoic acid (PFDoDA)Soil ExtractWAX/CarbonMethanol + NH4OH92 ± 10Fictionalized Data

Table 2: Representative Recoveries of Long-Chain PFAS using Liquid-Liquid Extraction (LLE)

AnalyteMatrixExtraction SolventAverage Recovery (%)Reference
Perfluorononanoic acid (PFNA)Human SerumMTBE91 ± 9Fictionalized Data
Perfluorodecanoic acid (PFDA)PlasmaAcetonitrile87 ± 11Fictionalized Data
Perfluoroundecanoic acid (PFUnDA)Fish TissueMTBE84 ± 14Fictionalized Data
Perfluorododecanoic acid (PFDoDA)Liver TissueAcetonitrile89 ± 13Fictionalized Data

Disclaimer: The recovery data presented in these tables are representative values for long-chain PFAS and are intended for illustrative purposes. Actual recoveries of this compound will depend on the specific experimental conditions and should be determined empirically.

References

Technical Support Center: Managing Methyl Perfluorononanoate Contamination in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential sources of Methyl Perfluorononanoate contamination in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

This compound is a per- and polyfluoroalkyl substance (PFAS) with the chemical formula C10H3F17O2.[1] It is a clear liquid that is insoluble in water and has a boiling point between 176-178°C. Due to its chemical stability and surface-active properties, it is used in various applications, including as a surfactant, in coatings, and as a standard in mass spectrometry. In the laboratory, it may be used as a reagent or could be present as a contaminant from various sources.

Q2: Why is it important to control for this compound contamination?

Like other PFAS compounds, this compound is persistent in the environment and can be a source of analytical interference, leading to inaccurate experimental results. For researchers working on sensitive assays, even trace amounts of contamination can compromise data integrity.

Q3: What are the common signs of this compound contamination in my experiment?

Common indicators of contamination include:

  • Unexpected or unexplained peaks in analytical instrumentation (e.g., LC-MS, GC-MS).

  • High background noise in analytical readings.

  • Inconsistent results between experimental replicates.

  • Failure of negative controls or blanks.

Troubleshooting Guide: Identifying and Eliminating Contamination

This guide provides a systematic approach to identifying and mitigating sources of this compound contamination.

Step 1: Initial Assessment and Immediate Actions

If you suspect contamination, begin by reviewing your recent experimental workflow and laboratory practices. Immediately quarantine any suspect reagents or consumables.

Step 2: Pinpointing the Contamination Source

The following table outlines potential sources of this compound contamination. Systematically evaluate each category to isolate the source.

CategoryPotential SourcesRecommended Actions
Consumables - Pipette tips- Vials and caps (especially with PTFE liners)- Tubing (e.g., PTFE, FEP)- Filters- Test a new, unopened batch of consumables.- Use consumables certified as "PFAS-free."- Pre-rinse consumables with a high-purity solvent known to dissolve this compound.
Equipment - Liquid Chromatography (LC) systems (PTFE tubing, degassers)- Solid Phase Extraction (SPE) manifolds- Glassware and plasticware- Stir bars with PTFE coating- Flush the system with a strong solvent.- Replace PTFE components with PFAS-free alternatives (e.g., PEEK tubing).- Implement a rigorous cleaning protocol for all reusable equipment (see Experimental Protocols).
Reagents & Solvents - Solvents (e.g., Methanol, Acetonitrile)- Water (from deionized or distilled water systems)- Reagents stored in fluorinated containers- Test a fresh bottle of solvent or reagent.- Use high-purity, HPLC-grade or MS-grade solvents.- Verify the purity of your water source; consider using a point-of-use filter.
Laboratory Environment - Dust particles- Personal Protective Equipment (PPE) such as certain types of gloves- Clothing and personal care products of lab personnel- Maintain a clean and dust-free laboratory environment.- Use nitrile gloves.- Enforce strict personal hygiene and lab coat policies.
Step 3: Decontamination and Prevention

Once the source is identified, follow the appropriate decontamination protocols and implement preventative measures to avoid future contamination.

Experimental Protocols

Protocol 1: Aqueous Cleaning of Glassware and Equipment

This protocol is suitable for the general cleaning of glassware and stainless steel equipment.

  • Initial Rinse: Rinse the equipment three times with high-purity water.

  • Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent.

  • Water Rinse: Rinse thoroughly with high-purity water to remove all traces of detergent.

  • Solvent Rinse: Rinse with HPLC-grade methanol or isopropanol.

  • Drying: Air dry in a clean environment or bake in an oven at a temperature appropriate for the equipment.

Protocol 2: Solvent-Based Cleaning for Non-Aqueous Contamination

Due to this compound's insolubility in water, a solvent-based cleaning protocol is more effective for direct contamination.

  • Initial Solvent Rinse: Rinse the equipment with HPLC-grade methanol or acetone to remove the bulk of the contaminant.

  • Sonication: Place the equipment in a bath of fresh HPLC-grade methanol or acetone and sonicate for 15-30 minutes.

  • Final Rinse: Rinse thoroughly with fresh HPLC-grade solvent.

  • Drying: Allow the equipment to air dry completely in a fume hood.

Visualizing Contamination Pathways and Troubleshooting

The following diagrams illustrate potential contamination pathways and a logical workflow for troubleshooting.

cluster_sources Potential Contamination Sources Consumables Consumables (Vials, Pipette Tips, Tubing) Experiment Experiment Consumables->Experiment Equipment Laboratory Equipment (LC Systems, Glassware) Equipment->Experiment Reagents Reagents & Solvents (Water, Methanol) Reagents->Experiment Environment Laboratory Environment (Dust, PPE) Environment->Experiment

Caption: Potential pathways for this compound contamination in a laboratory experiment.

Start Suspicion of Contamination Isolate Isolate Suspect Materials Start->Isolate AnalyzeBlank Analyze a Blank Sample Isolate->AnalyzeBlank ContaminationConfirmed Contamination Confirmed? AnalyzeBlank->ContaminationConfirmed SystematicCheck Systematically Check Sources (Consumables, Equipment, Reagents) ContaminationConfirmed->SystematicCheck Yes NoContamination No Contamination Detected ContaminationConfirmed->NoContamination No IdentifySource Source Identified? SystematicCheck->IdentifySource Decontaminate Decontaminate or Replace Source IdentifySource->Decontaminate Yes Reassess Re-evaluate Experimental Protocol IdentifySource->Reassess No Verify Verify Cleanliness with Blank Analysis Decontaminate->Verify Resolved Contamination Resolved Verify->Resolved

Caption: A troubleshooting workflow for identifying and resolving this compound contamination.

References

Minimizing background interference for "Methyl Perfluorononanoate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Methyl Perfluorononanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize background interference and ensure accurate quantification during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is a methylated form of perfluorononanoic acid (PFNA), belonging to the broad class of per- and polyfluoroalkyl substances (PFAS). Its analysis is challenging due to the ubiquitous nature of PFAS in laboratory environments, leading to a high risk of background contamination that can interfere with accurate measurement, especially at low concentrations.[1][2] The strong carbon-fluorine bonds in these compounds also contribute to their persistence.[2]

Q2: What is the primary analytical technique for quantifying this compound?

The most widely used and recommended analytical method for the detection and quantification of PFAS, including this compound, is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1] This technique offers the high sensitivity and selectivity required for measuring these compounds at trace levels.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile PFAS compounds.

Q3: What are the common sources of background interference in this compound analysis?

Background interference in PFAS analysis is a significant issue and can originate from numerous sources within the laboratory.[1][2][3] Key sources include:

  • Analytical Instrumentation: Polytetrafluoroethylene (PTFE) components in LC systems, such as tubing, frits, and pump seals, can leach PFAS.[1][2]

  • Sample Preparation: Consumables like pipette tips, vials, caps with PTFE-lined septa, and filters can introduce contamination.[1][4]

  • Solvents and Reagents: Even high-purity solvents like methanol and water can contain trace levels of PFAS.[2][5]

  • Laboratory Environment: The general lab environment, including dust and air, can be a source of PFAS contamination.[3]

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during the analysis of this compound.

Issue 1: High Background Signal in Blanks

A high background signal in your method blanks is a clear indicator of contamination. The following steps will help you identify and eliminate the source.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high background signals.

Detailed Steps:

  • Analyze Mobile Phase: Directly inject your mobile phase components (water and methanol/acetonitrile) into the mass spectrometer to check for contamination.

  • System Blank: Run a gradient without an injection to assess contamination from the LC system itself (degasser, pumps, tubing).

  • Isolate Consumables: Prepare method blanks using different lots or brands of consumables (vials, caps, pipette tips, solvents) to pinpoint the source.

  • Remediation:

    • Solvents: Use LC-MS grade or higher purity solvents. Consider pre-purifying solvents by passing them through an activated carbon filter.

    • LC System: Replace all PTFE tubing and components with PEEK or stainless steel alternatives. Install a delay column between the pump and the injector to separate system-related contamination from the analyte peak.

    • Consumables: Use polypropylene vials and caps. Ensure all labware is thoroughly cleaned and rinsed with high-purity solvent before use.

Issue 2: Poor Peak Shape or Tailing

Poor chromatography can lead to inaccurate integration and reduced sensitivity.

Troubleshooting Steps:

  • Mobile Phase Modifier: Ensure the mobile phase contains an appropriate modifier, such as ammonium acetate or 1-methyl piperidine, to improve peak shape for acidic PFAS compounds.

  • Column Choice: A C18 column is commonly used for PFAS analysis. Ensure your column is in good condition and has not been contaminated.

  • Injection Solvent: The sample should be reconstituted in a solvent that is of similar or weaker elution strength than the initial mobile phase conditions to prevent peak distortion.

  • System Cleanliness: Flush the entire LC system with a strong solvent mixture (e.g., isopropanol/water) to remove any adsorbed contaminants.

Issue 3: Inconsistent Results and Poor Reproducibility

Inconsistent results can arise from a variety of factors, from sample preparation to instrument variability.

Troubleshooting Steps:

  • Standard Operating Procedures (SOPs): Strictly adhere to a well-defined SOP for all sample preparation and analysis steps.

  • Internal Standards: Utilize isotopically labeled internal standards for each analyte to correct for matrix effects and variations in instrument response.

  • System Equilibration: Ensure the LC system is thoroughly equilibrated with the initial mobile phase conditions before starting a sequence.

  • Regular Maintenance: Perform regular preventative maintenance on your LC-MS/MS system, including cleaning the ion source and checking for leaks.

Experimental Protocols

Protocol 1: Sample Preparation for Water Matrices (Solid-Phase Extraction - SPE)

This protocol is a general guideline for the extraction of this compound from water samples.

Materials:

  • Weak Anion Exchange (WAX) SPE cartridges

  • LC-MS grade methanol

  • 0.1% Ammonium hydroxide in methanol

  • Deionized water

  • Polypropylene tubes

Procedure:

  • Cartridge Conditioning: Condition the WAX SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 250-500 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.

  • Elution: Elute the analytes with 5 mL of 0.1% ammonium hydroxide in methanol into a clean polypropylene tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis of this compound

The following are suggested starting parameters for the LC-MS/MS analysis. Optimization will be required for your specific instrumentation and application.

LC Parameters:

ParameterRecommended Setting
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 20 mM Ammonium acetate in water
Mobile Phase B Methanol
Gradient 10% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS/MS Parameters (Negative Ion Mode):

Since specific, experimentally-derived MRM transitions for this compound are not widely published, the following are predicted based on its structure and common fragmentation patterns of similar PFAS compounds. It is critical to optimize these parameters on your instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Starting Point
This compound477.0433.0 (Loss of CO2)10
477.0219.0 (C4F9)20

Workflow for Method Development:

Caption: Workflow for developing an LC-MS/MS method.

Data Presentation

Table 1: Common Sources of PFAS Contamination and Mitigation Strategies

Source of ContaminationMitigation Strategy
LC System Tubing Replace PTFE tubing with PEEK or stainless steel.
Pump Seals and Frits Use PFAS-free components.
Mobile Phase Use LC-MS grade solvents; consider online trap/delay column.[1]
Sample Vials and Caps Use polypropylene vials and caps.[1]
Pipette Tips Use non-filtered, polypropylene tips.
Solvents for Extraction Test each new lot for PFAS background.
Glassware Avoid glassware due to potential adsorption; if used, rinse thoroughly with high-purity solvent.[1]

By following these guidelines and protocols, researchers can significantly reduce background interference and achieve more accurate and reliable results in the analysis of this compound.

References

Technical Support Center: Methyl Perfluorononanoate Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and troubleshooting for experiments involving Methyl Perfluorononanoate.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life of this compound standard?

A1: this compound is a highly stable compound due to the strength of the carbon-fluorine bond.[1] When stored under recommended conditions, it is expected to have a long shelf life. For specific expiration dates, always refer to the certificate of analysis provided by the manufacturer.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure the long-term stability of your this compound standard, it is recommended to store it in a cool, dark, and well-ventilated place.[2] The container should be tightly sealed to prevent contamination.[2][3]

Q3: Is this compound sensitive to light or temperature fluctuations?

A3: While perfluorinated compounds are generally chemically and thermally stable, it is best practice to store them away from direct light and extreme temperatures to minimize the potential for any degradation over time.[1]

Q4: What materials should be avoided when handling and storing this compound?

A4: Avoid using glass containers for long-term storage as perfluorinated compounds can adsorb to glass surfaces. It is recommended to use polypropylene containers. Also, keep the compound away from strong oxidizing agents.[2]

Q5: Can I dissolve this compound in solvents other than what is specified on the data sheet?

A5: For dissolving this compound, it is crucial to use a solvent in which it is highly soluble and stable. Using incompatible solvents may lead to precipitation or degradation. Always refer to the manufacturer's instructions and consider the downstream application when choosing a solvent.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent analytical results (e.g., lower than expected concentration) Adsorption to container surfaces.Use polypropylene vials and containers instead of glass. Ensure thorough mixing of the solution before use, as some perfluorinated compounds can settle or precipitate.
Contamination of the standard.Handle the standard in a clean environment, wearing nitrile gloves. Avoid contact with any materials containing polytetrafluoroethylene (PTFE).
Instrument contamination.Dedicate specific lab equipment for handling perfluorinated compounds to avoid cross-contamination. Regularly clean instruments according to the manufacturer's protocol for PFAS analysis.
Appearance of unknown peaks in chromatogram Degradation of the standard.While highly stable, under certain conditions (e.g., presence of strong acids/bases, high heat), hydrolysis of the ester can occur, leading to the formation of perfluorononanoic acid (PFNA) and methanol. Review your experimental conditions for potential stressors.
Contamination from laboratory environment.Perfluorinated compounds are ubiquitous in many lab consumables. Ensure all solvents, reagents, and materials are certified PFAS-free.
Complete absence of signal during analysis Incorrect preparation of the standard solution.Double-check all calculations and dilution steps. Ensure the standard was completely dissolved in the solvent.
Instrument malfunction.Verify the proper functioning of your analytical instrument by running a known standard.

Stability and Storage Data

ParameterRecommendation/DataSource
Storage Temperature Cool, dark place. Room temperature is generally acceptable.[2]
Container Type Tightly sealed polypropylene.[3]
Incompatible Materials Strong oxidizing agents.[2]
Light Sensitivity Store away from direct light as a precaution.N/A
Chemical Stability Stable under normal storage and handling conditions.[2]
Degradation Pathways Potential for hydrolysis of the ester linkage under specific enzymatic or harsh chemical conditions to form perfluorononanoic acid (PFNA).

Experimental Protocols

Protocol for Preparing a Standard Solution of this compound

  • Materials:

    • This compound standard

    • Methanol (or other suitable solvent, PFAS-free grade)

    • Polypropylene volumetric flasks and pipettes

    • Analytical balance

  • Procedure:

    • Allow the this compound standard to equilibrate to room temperature before opening.

    • Accurately weigh the required amount of the standard using an analytical balance.

    • Quantitatively transfer the weighed standard to a polypropylene volumetric flask.

    • Add a small amount of the solvent to dissolve the standard.

    • Once dissolved, fill the flask to the mark with the solvent.

    • Cap the flask and invert several times to ensure a homogenous solution.

    • Store the prepared solution in a tightly sealed polypropylene container at the recommended storage temperature.

Visualizations

TroubleshootingWorkflow cluster_0 Troubleshooting Inconsistent Analytical Results Start Inconsistent or Unexpected Analytical Results Check_Preparation Verify Standard Preparation (Calculations, Dilutions, Dissolution) Start->Check_Preparation Check_Contamination Investigate Potential Contamination (Solvents, Vials, Instrument) Check_Preparation->Check_Contamination Preparation OK Resolved Issue Resolved Check_Preparation->Resolved Error Found & Corrected Check_Degradation Assess for Potential Degradation (Review Experimental Conditions) Check_Contamination->Check_Degradation No Obvious Contamination Check_Contamination->Resolved Contamination Identified & Mitigated Consult_Support Consult Technical Support Check_Degradation->Consult_Support No Degradation Evident Check_Degradation->Resolved Degradation Pathway Identified

Caption: Troubleshooting workflow for inconsistent analytical results.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Methyl Perfluorononanoate Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to enhance the sensitivity of low-level Methyl Perfluorononanoate detection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its low-level detection important?

This compound is a fluorinated organic compound that can act as a precursor to perfluorononanoic acid (PFNA), a persistent and bioaccumulative "forever chemical".[1] Understanding the environmental fate and transformation of precursors like this compound is critical for accurately assessing the total environmental load and long-term impact of per- and polyfluoroalkyl substances (PFAS).[1] Detecting it at very low levels, often in the parts-per-trillion (ppt) range, is necessary to meet regulatory guidelines and understand exposure pathways.[2][3]

Q2: What is the recommended primary analytical technique for detecting this compound?

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the "gold standard" for many PFAS, Gas Chromatography-Mass Spectrometry (GC-MS) is highly suitable and often preferred for neutral and more volatile PFAS like this compound.[1] The esterification of the parent acid to its methyl ester form increases its volatility, making it amenable to GC analysis.[1]

Q3: What are the main challenges in achieving high sensitivity for this compound?

The primary challenges include:

  • Extremely Low Concentrations: Environmental and biological samples often contain this compound at trace levels (ng/L or ppt), pushing analytical instruments to their limits.[2][3]

  • Sample Matrix Interference: Complex matrices from samples like soil, tissue, or biological fluids can interfere with detection and quantification, potentially suppressing the analyte signal.[2][4]

  • Widespread Contamination: PFAS are ubiquitous in laboratory environments, from sample containers to instrument components, leading to a high risk of background contamination that can obscure low-level results.[2][4][5]

Q4: How does sample preparation impact detection sensitivity?

Effective sample preparation is critical for accurate analysis.[1] Its main goals are to isolate the analyte from the sample matrix, concentrate it to detectable levels, and remove interfering substances.[1] Techniques like Solid-Phase Extraction (SPE) are widely used to concentrate and purify PFAS from liquid samples, significantly enhancing detection sensitivity.[6]

Troubleshooting Guide: Enhancing Signal and Reducing Noise

This guide addresses common issues encountered during the low-level analysis of this compound.

IssuePotential CauseRecommended Solution
Poor or No Analyte Signal Insufficient Concentration: The analyte level in the prepared sample is below the instrument's limit of detection (LOD).Implement a pre-concentration step. Use Solid-Phase Extraction (SPE) or solvent evaporation under a gentle stream of nitrogen to increase the analyte concentration.[6]
Inefficient Ionization: The chosen ionization mode or parameters are not optimal for this compound.For GC-MS, utilize Negative Chemical Ionization (NCI) mode, as fluorinated compounds have a high affinity for electrons, which can significantly improve detection sensitivity.[7]
Matrix Effects: Co-eluting substances from the sample matrix are suppressing the ionization of the target analyte.Improve sample cleanup. Use advanced SPE cartridges (e.g., with graphitized carbon) to remove interferences.[8][9] Dilute the sample extract if suppression is severe, though this may require a more effective pre-concentration step.
High Background Noise / Contamination Contaminated Solvents/Reagents: Solvents, water, or reagents used in sample preparation or as mobile phases contain trace levels of PFAS.Use PFAS-free or HPLC-grade solvents and reagents. Always run procedural blanks with every sample batch to check for contamination from solvents and the extraction process.[4]
Contaminated Labware: Vials, pipette tips, tubing, and containers are leaching PFAS into the sample.Use certified PFAS-free consumables, particularly polypropylene vials and containers.[4] Avoid using any materials containing PTFE (Teflon), as it is a major source of PFAS contamination.[10]
Instrument Contamination: PFAS from previous analyses or within the HPLC/GC system (e.g., solvent lines, seals) are leaching into the flow path.Install a delay column between the solvent mixer and the injector to separate background contamination from the analyte peak.[1][11] Regularly flush the system with a strong organic solvent like methanol.[11]
Poor Reproducibility / Inconsistent Results Inconsistent Sample Preparation: Manual sample preparation steps (e.g., extraction, evaporation) vary between samples.Automate sample preparation where possible using robotic SPE platforms or automated liquid handlers to improve consistency.[6]
Matrix Interference Variability: The degree of ion suppression or enhancement varies between different samples due to matrix diversity.Use isotopically labeled internal standards. Adding a labeled analog of the analyte to the sample before extraction helps correct for recovery losses and matrix effects during analysis.[11][12]

Visual Guides and Pathways

Chemical Transformation Pathway

The diagram below illustrates the direct hydrolysis pathway of this compound into its terminal acid, Perfluorononanoic Acid (PFNA), and methanol.[1]

cluster_main Hydrolysis of this compound MPFN This compound (Precursor) PFNA Perfluorononanoic Acid (PFNA) (Terminal Acid) MPFN->PFNA Hydrolysis H2O Water (H₂O) MeOH Methanol

Caption: Hydrolysis pathway of this compound to PFNA.

General Experimental Workflow

This workflow outlines the key steps for the sensitive detection of this compound, from sample collection to final data analysis.

start 1. Sample Collection (Use Polypropylene Containers) prep 2. Sample Preparation (Spike with Internal Standard) start->prep extract 3. Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) prep->extract concentrate 4. Concentration (Evaporate under Nitrogen) extract->concentrate analysis 5. GC-MS Analysis (Negative Chemical Ionization) concentrate->analysis data 6. Data Processing (Quantification vs. Labeled Standard) analysis->data

Caption: Workflow for low-level this compound analysis.

Troubleshooting Decision Tree

This logical diagram guides users through a step-by-step process to diagnose and resolve issues of low analytical sensitivity.

start Start: Low or No Signal? check_blanks Run Procedural Blank start->check_blanks blank_high Is Blank Signal High? check_blanks->blank_high clean_system Source Contamination Identified. Clean System, Use PFAS-Free Ware. blank_high->clean_system  Yes check_recovery Blank is Clean. Check Internal Standard Recovery. blank_high->check_recovery  No end Problem Resolved clean_system->end recovery_low Is Recovery Low? check_recovery->recovery_low optimize_spe Optimize Sample Prep (SPE). Check for Evaporative Losses. recovery_low->optimize_spe  Yes optimize_ms Recovery is Good. Optimize MS Parameters. recovery_low->optimize_ms  No optimize_spe->end optimize_ms->end

Caption: Decision tree for troubleshooting low signal intensity.

Experimental Protocol: GC-MS Analysis of this compound in Water

This protocol provides a detailed methodology for achieving low-level detection.

1. Objective: To quantify this compound in water samples at ng/L concentrations.

2. Materials and Reagents:

  • Sample Containers: 250 mL polypropylene bottles.

  • Solvents: HPLC-grade or equivalent methanol, acetonitrile, and reagent water (certified PFAS-free).

  • Standards: Certified reference standards of this compound and its corresponding isotopically labeled internal standard (e.g., 13C-Methyl Perfluorononanoate).

  • SPE Cartridges: Weak Anion Exchange (WAX) or similar cartridges suitable for PFAS extraction.

  • Reagents: Ammonium acetate, acetic acid.

3. Sample Preparation and Extraction (SPE):

  • Sample Collection: Collect 250 mL of water in a polypropylene bottle.

  • Fortification: Add the isotopically labeled internal standard to the sample at a known concentration.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the entire 250 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of a wash solution (e.g., 25mM acetate buffer) to remove interferences.

  • Elution: Elute the trapped analytes from the cartridge using 5-10 mL of methanol.

  • Concentration: Concentrate the eluate to a final volume of 0.5 mL under a gentle stream of high-purity nitrogen at room temperature.

4. GC-MS Instrumental Analysis:

The following table summarizes typical GC-MS parameters. Users should optimize these for their specific instrument.

ParameterExample Setting
GC System Agilent 8890 GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injection Volume 1-2 µL
Inlet Temperature 250°C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 40°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Mass Spectrometer Triple Quadrupole MS
Ionization Mode Negative Chemical Ionization (NCI)
Reagent Gas Methane or Ammonia
Ion Source Temp. 200°C
MS/MS Transitions Monitor specific precursor-to-product ion transitions for both the native analyte and the labeled internal standard.

5. Quality Control:

  • Method Blank: An aliquot of reagent water is carried through the entire analytical process to check for contamination.

  • Laboratory Control Spike (LCS): A reagent water sample is spiked with a known amount of analyte to assess method accuracy.

  • Matrix Spike/Duplicate: A field sample is split and one portion is spiked to evaluate matrix effects and precision.

  • Calibration: A multi-point calibration curve (e.g., 5-100 ng/L) is prepared to ensure linearity and accurate quantification.

References

Technical Support Center: Methyl Perfluorononanoate Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the chromatographic analysis of Methyl Perfluorononanoate, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is better for this compound analysis: Gas Chromatography (GC) or Liquid Chromatography (LC)?

A: Both techniques can be used effectively. The choice depends on your specific application, sample matrix, and available instrumentation.

  • Gas Chromatography (GC): this compound is the methyl ester of perfluorononanoic acid, which increases its volatility, making it well-suited for GC analysis, often coupled with a mass spectrometer (GC-MS).[1] This is a valuable technique for analyzing neutral and more volatile per- and polyfluoroalkyl substances (PFAS).

  • Liquid Chromatography (LC): LC, particularly coupled with tandem mass spectrometry (LC-MS/MS), is a dominant technique for PFAS analysis. It is highly sensitive and can analyze a wide range of PFAS compounds. Reversed-phase chromatography is typically used for separation.[1][2]

Q2: What are the primary challenges when analyzing this compound?

A: The main challenges are similar to those for other PFAS compounds and include:

  • Background Contamination: PFAS are widely used in laboratory materials such as PTFE components in instruments, vials, and solvents, leading to a high risk of background contamination and false positives.[3][4][5]

  • Poor Peak Shape: Issues like peak fronting or tailing can occur due to the injection solvent, column degradation, or active sites in the GC liner.[3]

  • Analyte Loss: Perfluorinated compounds can adsorb to glass surfaces, leading to low recovery. It is recommended to use polypropylene or high-density polyethylene (HDPE) containers.[3][5]

  • Matrix Effects: Complex sample matrices can cause ion suppression or enhancement in LC-MS/MS, affecting quantification accuracy.[3]

Q3: How can I prevent background contamination in my analysis?

A: Preventing contamination is critical for accurate, low-level PFAS analysis.

  • Use PFAS-Free Labware: Whenever possible, use polypropylene or HDPE containers and pipette tips instead of glass or materials containing fluoropolymers.[3][5]

  • Check Solvents and Reagents: Test each lot of solvent (e.g., methanol) and reagent for PFAS background.[4]

  • Modify the LC System: Use a PFAS-free HPLC conversion kit to replace fluoropolymer tubing (e.g., PTFE) with PEEK tubing. Install a delay column between the pump and the injector to chromatographically separate system contamination from the analyte peaks.[1][4][5]

Column Selection and Troubleshooting Guides

Gas Chromatography (GC) Column Selection

For volatile compounds like this compound, GC offers excellent separation. Non-polar or mid-polar stationary phases are commonly recommended.[1]

Recommended GC Columns

Stationary Phase PolarityCommon Phase TypeKey CharacteristicsApplication Notes
Non-Polar 100% Dimethylpolysiloxane (e.g., TG-1MS)Separates primarily by boiling point.[6]Good first choice for general-purpose analysis. Provides robust and reproducible results.
Non-Polar 5% Phenyl / 95% Dimethylpolysiloxane (e.g., TG-5MS)Slightly more polar than 100% dimethylpolysiloxane, offering some unique selectivity based on analyte polarizability.[6]An excellent general-purpose column that is a good starting point for method development.[6]
Intermediate Polarity 50% Phenyl / 50% MethylpolysiloxaneOffers different selectivity compared to non-polar phases.Useful for confirmation analysis or separating critical pairs that co-elute on a non-polar column.

GC Troubleshooting

  • Issue: Poor Peak Shape (Tailing or Fronting)

    • Cause: Active sites in the GC inlet liner or column contamination.

    • Solution: Use a deactivated liner. Trim the first few centimeters of the column to remove non-volatile residues. Ensure the sample is fully volatilized.

  • Issue: Low Response or No Peak

    • Cause: Analyte adsorption in the inlet or sample path.

    • Solution: Ensure all components in the flow path are properly deactivated. Check for leaks in the system. Verify injection volume and sample concentration.

Liquid Chromatography (LC) Column Selection

Reversed-phase LC is the standard approach for PFAS analysis. C18 and C8 columns are widely used.

Recommended LC Columns

Stationary PhaseParticle Size (µm)Key CharacteristicsApplication Notes
C18 (Octadecylsilane) 1.8 - 3.5Strong hydrophobic retention. Widely used for PFAS analysis.[1][3]Ideal for retaining and separating a broad range of PFAS, including long-chain variants. A good starting point for most applications.
C8 (Octylsilane) 1.8 - 5Less hydrophobic retention than C18.Can provide better peak shapes for some of the more hydrophobic long-chain PFAS and may offer slightly different selectivity.

LC Troubleshooting

  • Issue: Shifting Retention Times

    • Cause: Changes in mobile phase composition, column degradation, or temperature fluctuations.

    • Solution: Prepare fresh mobile phase daily. Ensure the column is properly equilibrated before injection. Use a column thermostat to maintain a consistent temperature.

  • Issue: Poor Peak Shape

    • Cause: Injecting the sample in a solvent significantly stronger than the mobile phase.[3]

    • Solution: Dissolve or dilute the sample in the initial mobile phase whenever possible. Using a lower injection volume can also mitigate this issue.[7]

  • Issue: High Background Signal

    • Cause: Contamination from the LC system itself.[1][4]

    • Solution: Install a delay column before the injector. This separates the background PFAS leaching from the system from the analytes injected from the sample.[5][7]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol provides a general starting point for the analysis of this compound in a relatively clean solvent extract.

  • Sample Preparation:

    • Ensure the final sample extract is dissolved in a volatile solvent compatible with GC analysis (e.g., hexane or ethyl acetate).

    • If the original sample is aqueous, perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte and transfer it into a suitable solvent.

  • GC-MS Instrument Parameters:

    • GC Column: 5% Phenyl / 95% Dimethylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (for trace analysis).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan (e.g., m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol is designed for sensitive, targeted analysis in complex matrices.

  • Sample Preparation (using SPE):

    • Use a Weak Anion Exchange (WAX) SPE cartridge for effective cleanup and concentration.[8]

    • Condition the cartridge with methanol followed by water.

    • Load the sample (e.g., 250 mL water).

    • Wash the cartridge with a weak solvent (e.g., an acetate buffer) to remove interferences.

    • Elute the analyte with a buffered methanolic solution (e.g., methanol with ammonium hydroxide).

    • Evaporate the eluate to near dryness and reconstitute in 1 mL of 96:4 (v/v) methanol:water.[3]

  • LC-MS/MS Instrument Parameters:

    • LC System: UHPLC system with a PFAS-free kit and a delay column installed.

    • Analytical Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 2 mM Ammonium Acetate in Water.

    • Mobile Phase B: Methanol.

    • Flow Rate: 0.3 mL/min.

    • Gradient Program:

      • Start at 10% B.

      • Ramp to 95% B over 10 minutes.

      • Hold at 95% B for 3 minutes.

      • Return to 10% B and equilibrate for 5 minutes.

    • Injection Volume: 5 µL.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[1]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for parent and product ions specific to this compound.

Visualizations

ColumnSelectionWorkflow cluster_start Start: Analyte Properties cluster_technique Technique Selection cluster_gc Gas Chromatography (GC) cluster_lc Liquid Chromatography (LC) Analyte This compound Decision Volatile & Thermally Stable? Analyte->Decision GC_Polarity Select Phase Polarity Decision->GC_Polarity Yes LC_Mode Select Separation Mode Decision->LC_Mode No / High Sensitivity Needed GC_NonPolar Non-Polar (e.g., 5% Phenyl) - General Purpose - Separates by Boiling Point GC_Polarity->GC_NonPolar Start With GC_MidPolar Intermediate Polarity - Alternative Selectivity - Confirmation GC_Polarity->GC_MidPolar If Co-elution Occurs LC_RP Reversed-Phase (RP) - Standard for PFAS LC_Mode->LC_RP LC_C18 C18 Column - Strong Hydrophobic Retention - Good starting point LC_RP->LC_C18 Start With LC_C8 C8 Column - Less Hydrophobic - Alternative Selectivity LC_RP->LC_C8 If Peak Shape is an Issue TroubleshootingWorkflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Inaccurate Results Cause1 High Background Signal? Problem->Cause1 Cause2 Poor Peak Shape? Problem->Cause2 Cause3 Low Analyte Recovery? Problem->Cause3 Sol1 Check Solvents/Labware for PFAS Install LC Delay Column Use PFAS-free Tubing Cause1->Sol1 Yes Sol2 Match Sample Solvent to Mobile Phase Check for Column Contamination Use Deactivated GC Liner Cause2->Sol2 Yes Sol3 Use Polypropylene Containers Verify SPE Method Recovery Check for System Leaks Cause3->Sol3 Yes

References

Validation & Comparative

"Methyl Perfluorononanoate" vs. PFNA toxicological effects.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Toxicological Profile: Methyl Perfluorononanoate vs. Perfluorononanoic Acid (PFNA)

This guide provides a comparative analysis of the toxicological effects of Perfluorononanoic Acid (PFNA), a well-studied per- and polyfluoroalkyl substance (PFAS), and its ester counterpart, this compound. The comparison is based on available experimental data for PFNA and the predicted metabolic fate of its methyl ester. This document is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the potential toxicological profiles of these compounds.

Introduction and Physicochemical Properties

Perfluorononanoic acid (PFNA) is a nine-carbon perfluorinated carboxylic acid (PFCA) that is persistent and bioaccumulative.[1][2] Due to its chemical stability, it is not known to degrade in the environment.[3] Its widespread detection in the environment, wildlife, and human serum has raised significant health concerns.[1][2][4][5] PFNA is considered more bioaccumulative and toxic than shorter-chain PFCAs.[3]

This compound is the methyl ester of PFNA. While specific toxicological studies on this compound are scarce, its primary metabolic pathway is predicted to be hydrolysis, which would convert it into PFNA and methanol.[6] Therefore, its toxicological profile is expected to be largely dictated by the effects of PFNA following this biotransformation.

Comparative Toxicokinetics and Metabolism

The primary difference between the two compounds lies in their metabolism. PFNA is not readily metabolized in the body and binds tightly to serum proteins, leading to a long biological half-life, estimated at around 4.3 years in humans.[1] It accumulates primarily in the liver, kidney, and fetal tissue.[1]

This compound, as an ester, is anticipated to undergo hydrolysis by carboxylesterase enzymes present in various tissues, including the liver. This enzymatic cleavage of the ester bond is a common metabolic pathway for many ester-containing compounds.[6][7] This reaction yields PFNA and methanol. The toxicological impact of this compound is therefore intrinsically linked to the rate and extent of its conversion to the more stable and toxic PFNA.

Below is a diagram illustrating the logical relationship of this compound's biotransformation.

G cluster_0 Metabolic Pathway cluster_1 Toxicological Outcome MPFN This compound (Ester) Enzyme Carboxylesterases (e.g., in Liver) MPFN->Enzyme Hydrolysis PFNA Perfluorononanoic Acid (PFNA) (Active Toxicant) Enzyme->PFNA Methanol Methanol Enzyme->Methanol PFNA_Tox PFNA-Mediated Toxic Effects PFNA->PFNA_Tox Induces

Caption: Predicted metabolic hydrolysis of this compound to PFNA.

Comparative Toxicological Effects

Given the expected conversion, the toxicological effects of this compound are presumed to mirror those of PFNA. The following sections detail the known effects of PFNA.

Hepatotoxicity

PFNA is a known hepatotoxicant. Studies in rodents have shown that PFNA exposure leads to increased liver weight, hepatocellular hypertrophy, and the proliferation of peroxisomes.[1][2] In humans, PFNA exposure is correlated with elevated levels of liver enzymes like ALT and GGT, indicating liver cell stress, and has been linked to nonalcoholic fatty liver disease (NAFLD).[1] Numerous in vitro and in vivo studies have documented the effects of PFAS, including PFNA, on liver homeostasis, lipid metabolism, and bile acid metabolism.[8]

Developmental and Reproductive Toxicity

PFNA poses a significant risk to development. It can cross the placenta, leading to prenatal exposure.[1] In mice, gestational exposure to PFNA resulted in high neonatal mortality, developmental delays such as late eye-opening, and increased liver weight that persisted into adulthood.[2] A dose of 10 mg/kg during gestation was sufficient to prevent dams from successfully carrying their pregnancy.[2] Human studies have associated elevated maternal PFNA levels with intrauterine growth restriction and cognitive and behavioral delays in children.[1] Furthermore, PFNA is considered a male reproductive toxicant in rats.[9]

Immunotoxicity

The immune system is a sensitive target for PFNA. Animal studies have demonstrated that PFNA can cause thymus atrophy, reduced lymphocyte counts, and weakened antibody responses.[1][9] In humans, higher serum PFNA levels have been associated with poorer vaccine responses in children.[1]

Endocrine and Other Systemic Effects
  • Endocrine Disruption : PFNA can interfere with thyroid hormone transport and metabolism, potentially leading to subclinical hypothyroidism.[1]

  • Carcinogenicity : While not officially classified as a human carcinogen, PFNA's structural similarity to known carcinogens like PFOA is a concern. It induces liver tumors in rodents, potentially through the activation of PPARα pathways.[1]

  • Neurotoxicity : In zebrafish embryos, PFNA exposure led to a significant decrease in neurotransmitter levels and the number of GABAergic neurons, resulting in altered swimming behavior.[10]

  • Cardiotoxicity : Studies in zebrafish have also revealed that PFNA can induce cardiac malformations.[11]

Quantitative Toxicity Data

The table below summarizes key quantitative data from animal studies on PFNA. No equivalent data is currently available for this compound.

EndpointSpeciesDose/ConcentrationEffectReference
Developmental Toxicity Mouse5 mg/kg/day (gestational)80% neonatal mortality within the first 10 days of life.[2]
Developmental Toxicity Mouse10 mg/kg/day (gestational)Dams could not carry pregnancy successfully.[2]
Immunotoxicity Rat3 or 5 mg/kg/day (14 days)Significant decrease in body and thymus weight; thymocyte apoptosis.[12]
Acute Immunotoxicity Mouse0.1 mmol/kg (single dose)Substantial decrease in body weight (31-38%) after two weeks.[9]

Molecular Mechanisms and Signaling Pathways

The toxicity of PFNA is mediated through multiple signaling pathways. The most well-documented is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), which is linked to its effects on the liver, including peroxisome proliferation and hepatomegaly.[1][2][9]

Other implicated pathways include:

  • MAPK Signaling : PFNA exposure in rats led to the activation of JNK and p38 MAP kinase pathways, which are involved in cellular responses to stress.[12]

  • p53 Signaling : In zebrafish, PFNA exposure was associated with the enrichment of the p53 signaling pathway, which is critical for apoptosis and cellular response to damage.[11]

  • Synaptogenesis Signaling : PFNA-induced neurotoxicity in zebrafish has been linked to the disruption of the synaptogenesis signaling pathway and CREB signaling in neurons.[10]

The diagram below illustrates the central role of PPARα activation in PFNA-induced hepatotoxicity.

G PFNA PFNA PPARa PPARα Receptor (in Hepatocyte) PFNA->PPARa Binds & Activates GeneExp Altered Gene Expression PPARa->GeneExp Regulates Effect1 Peroxisome Proliferation GeneExp->Effect1 Effect2 Hepatocellular Hypertrophy GeneExp->Effect2 Effect3 Lipid Metabolism Dysregulation GeneExp->Effect3 Outcome Hepatotoxicity & Increased Liver Weight Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: PFNA-mediated activation of the PPARα signaling pathway in hepatocytes.

Experimental Protocols

This section provides an overview of a standard methodology used to assess developmental toxicity, as described in studies evaluating PFNA.

Protocol: Developmental Toxicity Study in CD-1 Mice
  • Animal Model : Timed-pregnant CD-1 mice.

  • Dosing : Test compound (e.g., PFNA) is administered daily by oral gavage from gestational day 1 to 17. A control group receives the vehicle (e.g., water). Doses are selected based on preliminary range-finding studies. For PFNA, doses of 1, 3, 5, and 10 mg/kg were used.[2]

  • Maternal Monitoring : Dams are monitored daily for clinical signs of toxicity. Body weight is recorded throughout gestation.

  • Post-Natal Monitoring : Pups are counted, weighed, and examined for gross abnormalities at birth. Postnatal survival is monitored daily. Developmental landmarks, such as the day of eye-opening and onset of puberty in surviving offspring, are recorded.

  • Tissue Analysis : At specified time points (e.g., adulthood), offspring are euthanized, and organs, particularly the liver, are weighed. Tissues may be collected for histopathological examination or analysis of chemical persistence.

  • Gene Expression Analysis : Liver tissues from fetuses or neonates can be used for gene expression analysis (e.g., via qPCR) to evaluate the activation of specific pathways, such as PPARα target genes.[2]

The workflow for such a study is visualized below.

G start Timed-Pregnant Mice dosing Daily Oral Gavage (Gestation Day 1-17) start->dosing groups Control (Vehicle) vs. PFNA Dose Groups dosing->groups birth Birth groups->birth monitoring Monitor Neonatal Survival, Growth & Development birth->monitoring endpoints Record Endpoints: - Mortality - Body Weight - Developmental Milestones - Adult Organ Weights monitoring->endpoints

Caption: Experimental workflow for a rodent developmental toxicity study.

Conclusion and Knowledge Gaps

The toxicological profile of PFNA is well-documented, revealing it to be a multi-system toxicant affecting the liver, immune system, and development, largely through the activation of nuclear receptors like PPARα.

In contrast, there is a significant lack of direct toxicological data for this compound. Based on established metabolic principles, it is highly probable that this compound acts as a pro-toxicant, being hydrolyzed in the body to yield PFNA. Consequently, it is expected to elicit a similar spectrum of toxic effects. The primary difference would likely be in the toxicokinetics (absorption, distribution, and rate of metabolic activation), which could influence the onset and potency of its effects compared to direct PFNA exposure.

The critical knowledge gap is the absence of empirical data on the absorption, metabolism, and toxicity of this compound. Future research should focus on in vivo and in vitro studies to confirm its metabolic fate and to directly compare its toxicological potency with that of PFNA.

References

Inter-laboratory Comparison of Methyl Perfluorononanoate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl Perfluorononanoate is a member of the vast family of per- and polyfluoroalkyl substances (PFAS), which are of increasing environmental and health concern. Accurate and reproducible measurement of these compounds is crucial for research, regulation, and remediation efforts. This guide provides a comparative overview of analytical methodologies for this compound, presenting a hypothetical inter-laboratory comparison to illustrate the performance of common analytical techniques. Due to a lack of publicly available, direct inter-laboratory comparison studies for this compound, this guide utilizes performance data from studies on closely related and analytically similar PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonate (PFOS), to provide a representative comparison.[1]

The primary analytical methods for PFAS, including esters like this compound, are based on mass spectrometry. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prevalent technique, while gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful alternative for volatile and semi-volatile PFAS.[2][3] The choice of method and sample preparation is highly dependent on the sample matrix.[2]

Hypothetical Inter-laboratory Comparison Study Design

This guide is based on a hypothetical inter-laboratory study designed to assess the proficiency of laboratories in analyzing this compound in a spiked water sample. The study would involve distributing identical samples to participating laboratories and comparing their reported concentrations. Key performance indicators in such studies include precision (repeatability of measurements) and accuracy (closeness to the true value). These are often evaluated using statistical measures like Z-scores.[4]

Data Presentation: Quantitative Analysis

The following table summarizes the hypothetical performance data for three common analytical methods used in the analysis of PFAS, adapted for this compound. The data is representative of typical performance observed in proficiency testing for related PFAS compounds.[5]

Parameter Method A: Direct Injection LC-MS/MS Method B: SPE LC-MS/MS Method C: LLE GC-MS/MS
Mean Reported Concentration (ng/L) 98.5101.295.8
Standard Deviation (ng/L) 12.35.18.9
Coefficient of Variation (%) 12.55.09.3
Recovery Rate (%) 98.5101.295.8
Limit of Quantification (LOQ) (ng/L) 10.01.05.0
Inter-laboratory Reproducibility (%) 15.28.511.7

This data is hypothetical and intended for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for PFAS analysis.[6][7]

Method A: Direct Injection Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is a rapid screening approach suitable for samples with relatively high concentrations of the analyte.

  • Sample Preparation:

    • An aliquot of the water sample is transferred to an autosampler vial.

    • An internal standard solution is added.

    • The sample is vortexed for 30 seconds.

  • LC-MS/MS Analysis:

    • LC System: High-Performance Liquid Chromatograph.

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol and water, both containing a small percentage of formic acid.

    • MS/MS System: Tandem mass spectrometer operating in negative ion electrospray ionization (ESI) mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

Method B: Solid-Phase Extraction (SPE) followed by LC-MS/MS

This method offers improved sensitivity and is suitable for trace-level analysis.[7]

  • Sample Preparation:

    • A known volume of the water sample is passed through a solid-phase extraction cartridge.

    • The cartridge is washed to remove interferences.

    • The analyte is eluted with a small volume of methanol.[7]

    • The eluate is concentrated under a gentle stream of nitrogen and reconstituted in the initial mobile phase.[7]

    • An internal standard is added before analysis.

  • LC-MS/MS Analysis:

    • The instrumental analysis is performed as described in Method A.

Method C: Liquid-Liquid Extraction (LLE) followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This is a traditional approach that requires derivatization for non-volatile analytes, but is well-suited for more volatile compounds like methyl esters.[2]

  • Sample Preparation:

    • The water sample is extracted with an organic solvent like methyl tert-butyl ether (MTBE).[7]

    • For less volatile PFAS, a derivatization step to a more volatile ester would be necessary here.[7] However, for this compound, this step may be omitted.

    • The extract is concentrated.

  • GC-MS/MS Analysis:

    • GC System: Gas Chromatograph with a capillary column.

    • MS/MS System: Tandem mass spectrometer, which can be operated with electron impact (EI) or chemical ionization (CI).[2]

    • Detection: Specific ion transitions are monitored for quantification.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound, from sample collection to data analysis.

Caption: General analytical workflow for this compound.

Method Comparison Logic

This diagram outlines the decision-making process for selecting an appropriate analytical method.

Caption: Decision tree for analytical method selection.

Alternatives and Future Outlook

While LC-MS/MS and GC-MS/MS are the dominant techniques, research into other analytical methods is ongoing.[2] The Total Oxidizable Precursor (TOP) Assay is an emerging method that can provide an estimate of the total PFAS burden in a sample, including unknown precursors that can degrade into more stable PFAS like perfluoroalkyl acids.[2] As regulations for PFAS evolve, the development and validation of robust and sensitive analytical methods through inter-laboratory comparisons will remain a critical area of focus for the scientific community.

References

Comparative Guide to Analytical Method Validation for Methyl Perfluorononanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the primary analytical methodologies for the validation of Methyl Perfluorononanoate, a significant compound in the class of per- and polyfluoroalkyl substances (PFAS). The focus is on providing researchers, scientists, and drug development professionals with objective performance comparisons and supporting experimental data for the two most prevalent techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Performance Comparison of Analytical Methods

The quantitative performance of an analytical method is paramount for its validation. Below is a summary of typical validation parameters for the analysis of this compound and related PFAS using GC-MS and LC-MS/MS. It is important to note that specific performance characteristics can vary based on the instrumentation, sample matrix, and specific protocol employed.

Validation Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Applicability Suitable for volatile and semi-volatile compounds. Derivatization is often required for non-volatile PFAS.Considered the "gold standard" for most PFAS, particularly ionizable compounds.[1] Highly applicable to neutral and more volatile compounds like methyl esters.[1]
Linearity (R²) Typically ≥ 0.99Typically ≥ 0.997[2]
Limit of Detection (LOD) Can reach low ng/g levels.[2] For related compounds, LODs can be in the range of 0.1-1.0 μg/mL in biological matrices without pre-concentration.[3]Generally offers lower detection limits, often in the pg/mL to low ng/mL range. For related PFAS, LODs can be as low as 0.04 ng/g in biological samples.[2]
Limit of Quantification (LOQ) For related compounds, LOQs can be around 0.2 ng/mL in water and 0.3 µg/g in tissue.[4]For a range of PFAS, LOQs can be between 0.28 - 9.86 µg/kg in various food simulants.[5]
Accuracy (Recovery %) Dependent on derivatization efficiency and extraction method.For related PFAS, recoveries of 76-90% have been reported in fish samples.[2] For a broader range of PFAS, recovery rates of 81.8% to 118.7% have been achieved in food simulants.[5]
Precision (RSD %) Generally good, but can be influenced by the derivatization step.For related PFAS, coefficients of variation (CV) range from 8% to 20%.[2] For a broader range of PFAS, relative standard deviations (RSDs) range from 2.4% to 7.8%.[5]
Sample Preparation Often requires a derivatization step to increase volatility, such as esterification.[4]Typically involves solid-phase extraction (SPE) for sample cleanup and concentration.[6][7]
Matrix Effects Less susceptible to ion suppression compared to LC-MS/MS.Can be prone to ion suppression or enhancement from co-eluting matrix components, often requiring the use of isotopically labeled internal standards.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS/MS.

Protocol 1: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound in a given matrix. As a volatile methyl ester, direct analysis without derivatization is often feasible.

1. Sample Preparation (Solid Matrix)

  • Extraction: Weigh 1-5 g of the homogenized sample into a polypropylene centrifuge tube. Add a suitable organic solvent such as methanol or acetonitrile.

  • Homogenization: Vortex the sample for 1-2 minutes, followed by ultrasonication for 15-30 minutes.

  • Centrifugation: Centrifuge the sample at 5000-10000 rpm for 10 minutes.

  • Collection: Carefully collect the supernatant for analysis. An optional solvent exchange to a more volatile solvent like hexane may be performed.

2. GC-MS Instrumental Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet: Split/splitless inlet, operated in splitless mode.

  • Injection Volume: 1-2 µL.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, using characteristic ions for this compound. A full scan mode can be used for initial identification.

  • Key Fragments for Identification: In the analysis of related perfluoroalkanoic acid methyl esters, a key fragment is often the methoxy group (COOCH3) with a mass of 59.[8]

3. Quality Control

  • Blanks: Analyze method blanks with each sample batch to check for contamination.

  • Standards: Prepare a calibration curve using certified reference standards of this compound.

  • Spikes: Analyze matrix spikes to assess recovery and matrix effects.

Protocol 2: Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general methodology for the sensitive and selective analysis of this compound.

1. Sample Preparation (Aqueous Matrix)

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., weak anion exchange - WAX) with methanol followed by water.

    • Load the aqueous sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte with a suitable solvent, such as methanol with a small percentage of ammonium hydroxide.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.

2. LC-MS/MS Instrumental Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).[2]

  • Mobile Phase:

    • A: Water with a suitable additive (e.g., 20 mM ammonium acetate).

    • B: Methanol or acetonitrile.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping to a high percentage of mobile phase B to elute the analyte.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-20 µL.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is common for many PFAS, though for a methyl ester, positive mode should also be evaluated.[1]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity. Precursor and product ions for this compound would need to be determined by direct infusion of a standard.

  • Nebulizer Gas Temperature and Flow: Typically around 300°C and 8 L/min, respectively.[2]

3. Quality Control

  • Internal Standards: Use of an isotopically labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

  • Blanks and Standards: Run procedural blanks and a full calibration curve with each batch of samples.

  • Continuing Calibration Verification (CCV): Analyze a mid-level standard periodically throughout the analytical run to ensure instrument stability.

Mandatory Visualization

The following diagrams illustrate the workflows and logical relationships of the analytical processes described.

Analytical Method Validation Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Cleanup / Concentration Extraction->Cleanup Injection Chromatographic Separation Cleanup->Injection Detection Mass Spectrometric Detection Injection->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Validation Method Validation (Linearity, Accuracy, Precision) Quantification->Validation Report Report Validation->Report Final Report Comparison of GC-MS and LC-MS_MS for this compound cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis gcms_sample Sample gcms_prep Extraction (Optional Derivatization) gcms_sample->gcms_prep gcms_analysis Gas Chromatography (Volatility-based separation) gcms_prep->gcms_analysis gcms_detection Mass Spectrometry (EI Ionization) gcms_analysis->gcms_detection result_gcms GC-MS Results gcms_detection->result_gcms Quantitative Data lcms_sample Sample lcms_prep Solid-Phase Extraction (SPE) lcms_sample->lcms_prep lcms_analysis Liquid Chromatography (Polarity-based separation) lcms_prep->lcms_analysis lcms_detection Tandem Mass Spectrometry (ESI Ionization) lcms_analysis->lcms_detection result_lcms LC-MS/MS Results lcms_detection->result_lcms Quantitative Data start Analysis of this compound start->gcms_sample Volatile Compound Approach start->lcms_sample High Sensitivity Approach

References

A Comparative Analysis of GC-MS and LC-MS/MS for the Quantification of Methyl Perfluorononanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of emerging contaminants like Methyl Perfluorononanoate, a type of per- and polyfluoroalkyl substance (PFAS), is of paramount importance. The two most powerful and widely used analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.

This compound is a methyl ester derivative of perfluorononanoic acid (PFNA). Its increased volatility compared to its acidic counterpart makes it amenable to analysis by GC-MS. However, LC-MS/MS is the more established and common method for the analysis of a broad range of PFAS compounds.[1] The choice between these two techniques depends on various factors including the sample matrix, the required sensitivity, and the availability of instrumentation.

Quantitative Performance Comparison

The following table summarizes the typical quantitative performance characteristics of GC-MS and LC-MS/MS for the analysis of compounds similar to this compound. It is important to note that these values are representative and can vary depending on the specific instrumentation, method optimization, and matrix effects.

Performance MetricGC-MS (with HS-SPME)LC-MS/MS
Limit of Detection (LOD) 0.1 - 10 ng/L0.01 - 5 ng/L
Limit of Quantitation (LOQ) 0.5 - 25 ng/L0.05 - 10 ng/L
**Linearity (R²) **> 0.99> 0.99
Precision (%RSD) < 15%< 10%
Accuracy (% Recovery) 80 - 120%90 - 110%
Sample Throughput ModerateHigh
Derivatization Required No (for the methyl ester)No

Note: Data presented are compiled from various studies on volatile and non-volatile PFAS and serve as a general comparison.[2][3][4]

Experimental Workflow

The general workflow for the analysis of this compound by both GC-MS and LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection. The specific steps within each stage differ significantly between the two techniques.

cluster_0 Sample Collection & Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometry cluster_3 Data Analysis Sample Sample Collection (e.g., Water, Soil, Biota) GC_Prep GC-MS Sample Prep (Headspace-SPME) Sample->GC_Prep LC_Prep LC-MS/MS Sample Prep (Solid-Phase Extraction) Sample->LC_Prep GC Gas Chromatography (GC) GC_Prep->GC LC Liquid Chromatography (LC) LC_Prep->LC GC_MS Mass Spectrometry (MS) GC->GC_MS LC_MSMS Tandem Mass Spectrometry (MS/MS) LC->LC_MSMS GC_Data Data Acquisition & Analysis GC_MS->GC_Data LC_Data Data Acquisition & Analysis LC_MSMS->LC_Data

Figure 1. General experimental workflow for GC-MS and LC-MS/MS analysis.

Detailed Experimental Protocols

GC-MS with Headspace Solid-Phase Microextraction (HS-SPME)

This method is particularly suitable for volatile compounds like this compound in aqueous matrices.[5][6]

1. Sample Preparation (HS-SPME):

  • Transfer 10 mL of the aqueous sample into a 20 mL headspace vial.

  • Add an appropriate internal standard.

  • The vial is then incubated at a controlled temperature (e.g., 60-80°C) to allow the analyte to partition into the headspace.

  • A SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace for a defined period (e.g., 20-30 minutes) to adsorb the analyte.

2. GC-MS Parameters:

  • Injection: The SPME fiber is thermally desorbed in the hot GC inlet (e.g., 250-280°C) in splitless mode.

  • GC Column: A mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness) is commonly used.

  • Oven Temperature Program: A temperature gradient is employed to separate the analytes. For example, start at 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • MS Detection: Electron ionization (EI) at 70 eV. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[7]

LC-MS/MS

LC-MS/MS is a highly sensitive and selective method for a broad range of PFAS, including methyl esters, in various matrices.[4][8]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • For aqueous samples, pass a known volume (e.g., 100-500 mL) through a weak anion exchange (WAX) SPE cartridge.

  • Wash the cartridge with a suitable solvent (e.g., water) to remove interferences.

  • Elute the analyte with a small volume of a basic organic solvent (e.g., 0.1% ammonium hydroxide in methanol).

  • The eluate is then evaporated to near dryness and reconstituted in a solvent compatible with the LC mobile phase.

  • For solid or biological samples, an initial extraction with an organic solvent (e.g., acetonitrile or methanol) is required before the SPE cleanup.

2. LC-MS/MS Parameters:

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size) is typically used.

  • Mobile Phase: A gradient of two mobile phases is common, for example, Mobile Phase A: 20 mM ammonium acetate in water, and Mobile Phase B: methanol or acetonitrile.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 20 µL.

  • MS/MS Detection: Electrospray ionization (ESI) in negative ion mode is typically used for PFAS analysis. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure high selectivity and sensitivity.

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for selecting between GC-MS and LC-MS/MS for PFAS analysis.

Analyte Analyte of Interest (this compound) Volatility Is the analyte volatile? Analyte->Volatility GCMS Consider GC-MS Volatility->GCMS Yes LCMSMS Consider LC-MS/MS Volatility->LCMSMS No / Low Matrix What is the sample matrix? Sensitivity What is the required sensitivity? Matrix->Sensitivity GCMS_Method HS-SPME-GC-MS Sensitivity->GCMS_Method Moderate LCMSMS_Method SPE-LC-MS/MS Sensitivity->LCMSMS_Method High GCMS->Matrix LCMSMS->Matrix

Figure 2. Decision tree for analytical method selection.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound.

GC-MS , particularly when coupled with HS-SPME, offers a robust and sensitive method for volatile PFAS like this compound, especially in cleaner matrices like water.[5][6] The primary advantage is the potential for reduced sample preparation complexity.

LC-MS/MS stands out for its superior sensitivity and its applicability to a much broader range of PFAS compounds, making it the method of choice for comprehensive PFAS analysis and for complex sample matrices.[1][8] The well-established protocols and its ability to achieve very low detection limits make it a reliable and powerful tool for trace-level quantification.

References

A Comparative Analysis of the Toxicity of Methyl Perfluorononanoate and Other Per- and Polyfluoroalkyl Substances (PFAS)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The following guide provides a comparative overview of the available toxicity data for methyl perfluorononanoate and other prominent per- and polyfluoroalkyl substances (PFAS), namely perfluorononanoic acid (PFNA), perfluorooctanoic acid (PFOA), and perfluorooctane sulfonic acid (PFOS). Due to the limited direct toxicological data for this compound, this guide utilizes data from its closely related carboxylic acid analog, PFNA, as a surrogate for comparative purposes. This assumption is based on the structural similarity and the potential for in vivo hydrolysis of the methyl ester to the carboxylic acid.

Quantitative Toxicity Data Summary

The in vitro cytotoxicity of PFNA, PFOA, and PFOS has been evaluated in various human cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a substance needed to inhibit a biological process by half, from a study utilizing human hepatoma (HepG2) cells. Lower IC50 values are indicative of higher cytotoxicity.

CompoundCAS NumberCell LineExposure Time (hours)IC50 (µM)Reference
Perfluorononanoic acid (PFNA)375-95-1HepG224~200 - 400[1]
Perfluorooctanoic acid (PFOA)335-67-1HepG224~400 - 800[1]
Perfluorooctane sulfonate (PFOS)1763-23-1HepG224~300 - 600[1]

Note: The IC50 values are approximated from graphical data presented in the cited literature and should be considered indicative.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[2][3][4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.[4]

  • Compound Exposure: Treat the cells with various concentrations of the test compounds (e.g., PFNA, PFOA, PFOS) and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24 hours).

  • MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[4]

  • Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm using a microplate reader.[4]

  • Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to the vehicle control. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.

Neutral Red Uptake Assay for Cytotoxicity

The neutral red uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[7][8][9][10][11]

  • Cell Seeding: Seed cells in a 96-well plate and incubate overnight to allow for attachment.[7]

  • Compound Exposure: Expose the cells to a range of concentrations of the test compounds and a vehicle control for a predetermined period (e.g., 24 hours).

  • Neutral Red Incubation: Remove the treatment medium and incubate the cells with a medium containing neutral red (e.g., 50 µg/mL) for approximately 2-3 hours.

  • Washing and Destaining: Wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye. Add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes.

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete solubilization of the dye and measure the absorbance at 540 nm.[8]

  • Data Analysis: The amount of dye retained is proportional to the number of viable cells. Cytotoxicity is expressed as the percentage reduction in neutral red uptake compared to the control.

Signaling Pathways and Experimental Workflows

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Signaling Pathway

Several PFAS, including PFNA, PFOA, and PFOS, have been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism.[12][13][14][15][16][17] Activation of PPARα is considered a key molecular initiating event in the toxicity of these compounds.[12] The following diagram illustrates the general signaling pathway.

PPARa_Signaling_Pathway PFAS PFAS (e.g., PFNA, PFOA, PFOS) PPARa PPARα PFAS->PPARa Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Biological_Effects Biological Effects (e.g., Altered Lipid Metabolism, Hepatotoxicity) Gene_Expression->Biological_Effects Heterodimer->PPRE

PPARα signaling pathway activated by PFAS.

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram outlines the typical workflow for assessing the cytotoxicity of chemical compounds using in vitro cell-based assays like the MTT or Neutral Red Uptake assays.

Cytotoxicity_Workflow start Start cell_culture Cell Culture (e.g., HepG2) start->cell_culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding exposure Compound Exposure (24 hours) cell_seeding->exposure compound_prep Compound Preparation (Serial Dilutions) compound_prep->exposure assay Cytotoxicity Assay (MTT or Neutral Red) exposure->assay measurement Absorbance Measurement assay->measurement data_analysis Data Analysis (IC50 Determination) measurement->data_analysis end End data_analysis->end

In vitro cytotoxicity testing workflow.

References

Isotope Dilution: The Gold Standard for Accurate Methyl Perfluorononanoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, especially within the realms of environmental monitoring, toxicology, and drug development, the accurate quantification of compounds is paramount. For substances like Methyl Perfluorononanoate, a member of the per- and polyfluoroalkyl substances (PFAS) family, achieving this accuracy can be challenging due to its potential for volatility and interaction with sample matrices. This guide provides a comprehensive comparison of isotope dilution mass spectrometry with alternative quantification methods, supported by experimental insights and detailed protocols, to aid researchers in making informed decisions for their analytical needs.

The Accuracy Advantage: Isotope Dilution vs. External Standard

Isotope Dilution Mass Spectrometry (IDMS) is widely recognized as the most accurate method for the quantification of organic contaminants, including PFAS and their derivatives like this compound.[1] This technique involves the addition of a known amount of a stable, isotopically labeled version of the target analyte to the sample prior to extraction and analysis. This "internal standard" perfectly mimics the chemical and physical behavior of the native analyte throughout the entire analytical process, effectively correcting for any sample loss or matrix effects.

In contrast, the more conventional external standard method relies on a calibration curve generated from a series of standards prepared in a clean solvent. While simpler to implement, this method does not account for the variability and potential interferences introduced by the sample matrix, which can lead to significant inaccuracies in quantification.

Quantitative Comparison of Methods

To illustrate the performance differences, consider the following hypothetical but realistic dataset from the analysis of this compound in a complex biological matrix (e.g., human serum).

Analytical MethodSpike Level (ng/mL)Measured Concentration (ng/mL)Recovery (%)Relative Standard Deviation (RSD) (%)
Isotope Dilution MS 5.04.9599.02.5
External Standard MS 5.03.8577.015.0
Isotope Dilution MS 20.019.999.52.1
External Standard MS 20.016.281.012.5

As the data demonstrates, Isotope Dilution Mass Spectrometry consistently delivers higher accuracy (recovery rates close to 100%) and superior precision (lower RSD) compared to the external standard method. The external standard method is more susceptible to underestimation due to matrix effects that suppress the analyte signal.

Experimental Protocols: A Step-by-Step Guide

The following are detailed methodologies for the quantification of this compound using both Isotope Dilution and External Standard Mass Spectrometry.

Isotope Dilution Mass Spectrometry Protocol

This protocol is based on established methods for PFAS analysis and adapted for this compound.

1. Sample Preparation and Spiking:

  • To a 1 mL serum sample, add a known amount (e.g., 10 µL of a 500 ng/mL solution) of isotopically labeled this compound (e.g., ¹³C₉-Methyl Perfluorononanoate) as the internal standard.

  • Vortex the sample for 30 seconds to ensure homogeneity.

2. Extraction (Solid Phase Extraction - SPE):

  • Condition a weak anion exchange (WAX) SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the spiked serum sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of a 50:50 (v/v) water/methanol solution to remove interferences.

  • Elute the analyte and internal standard with 5 mL of 1% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of methanol.

3. Instrumental Analysis (LC-MS/MS):

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Methanol.

    • Gradient: Start with 95% A, ramp to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the native and isotopically labeled this compound.

4. Quantification:

  • Calculate the concentration of this compound in the sample using the following formula: Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / Response_Factor) where the Response Factor is determined from a calibration curve of the native analyte against the internal standard.

External Standard Mass Spectrometry Protocol

1. Sample Preparation:

  • Extract 1 mL of the serum sample using the same SPE protocol as described above, but without the addition of an internal standard.

2. Calibration Curve Preparation:

  • Prepare a series of calibration standards of this compound in a clean solvent (e.g., methanol) at concentrations ranging from 0.5 to 100 ng/mL.

3. Instrumental Analysis (LC-MS/MS):

  • Analyze the extracted sample and the calibration standards using the same LC-MS/MS conditions as for the isotope dilution method.

4. Quantification:

  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizing the Workflow and Comparison

To further clarify the experimental process and the logical advantages of isotope dilution, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Sample Collection (e.g., Serum) Spike Spiking with Isotopically Labeled Internal Standard Sample->Spike Isotope Dilution Method Extraction Solid Phase Extraction (SPE) Sample->Extraction External Standard Method Spike->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LCMS LC-MS/MS Analysis Concentration->LCMS Quant_ID Isotope Dilution Calculation LCMS->Quant_ID Ratio of Analyte to Internal Standard Quant_Ext External Standard Calibration Curve LCMS->Quant_Ext Analyte Response logical_comparison cluster_methodology Quantification Methodologies cluster_advantages Key Advantages cluster_disadvantages Key Disadvantages IDMS Isotope Dilution Mass Spectrometry Accuracy High Accuracy & Precision IDMS->Accuracy Matrix Correction for Matrix Effects IDMS->Matrix Recovery Correction for Analyte Loss IDMS->Recovery Cost Higher Cost (Labeled Standard) IDMS->Cost Availability Limited Availability of Labeled Standards IDMS->Availability ESMS External Standard Mass Spectrometry Simplicity Simpler Setup ESMS->Simplicity Inaccuracy Susceptible to Matrix Effects ESMS->Inaccuracy Bias Prone to Systematic Bias ESMS->Bias

References

A Comparative Guide to Solid-Phase Extraction Cartridges for Methyl Perfluorononanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Methyl Perfluorononanoate, a neutral per- and polyfluoroalkyl substance (PFAS), is crucial for environmental monitoring and toxicological studies. Solid-phase extraction (SPE) is a critical sample preparation step that isolates and concentrates this analyte from complex matrices. The choice of SPE cartridge significantly influences the analytical method's recovery, reproducibility, and sensitivity. This guide provides an objective comparison of the performance of different SPE cartridges for this compound analysis, supported by available experimental data.

Performance of SPE Cartridges for Neutral PFAS

Direct quantitative recovery data for this compound is limited in publicly available literature. However, studies on neutral PFAS precursors as a class provide valuable insights into the expected performance of commonly used SPE sorbents.

Weak Anion Exchange (WAX) and Hydrophilic-Lipophilic Balanced (HLB) cartridges are frequently employed for PFAS analysis. WAX cartridges are designed to retain a wide range of PFAS, including neutral compounds, through a combination of anion exchange and reversed-phase mechanisms.[1] HLB sorbents offer a versatile option, particularly when the focus is solely on neutral compounds.[2]

A study utilizing a mixed-mode SPE approach with a Weak Anion Exchange (WAX) cartridge layered with graphitized carbon black (GCB) demonstrated good recoveries for a range of neutral PFAS precursors. In groundwater samples, the mean recoveries for unoxidized, spiked neutral precursors were reported to be between 74% and 103%.[1][3] While this study did not specify the recovery for this compound, the data suggests that WAX-based methods are effective for this class of compounds.

For more complex matrices, such as serum, methodologies like protein precipitation and specialized sorbents like Enhanced Matrix Removal (EMR) have also been evaluated alongside WAX and HLB cartridges.[4]

Table 1: Comparison of SPE Sorbent Performance for Neutral PFAS Precursors

SPE Sorbent TypeCommon Cartridge Name(s)Sample MatrixReported Recovery Range for Neutral PFAS Precursors (%)Key Considerations
Weak Anion Exchange (WAX)Waters Oasis WAX, Agilent Bond Elut PFAS WAXWater, AirGood extraction efficiency for a broad range of PFAS, including neutral and acidic compounds.[5][6]May be a more expensive option.[5]
Mixed-Mode WAX/GCBPhenomenex Strata PFAS WAX/GCBGroundwater74 - 103[1][3]GCB layer aids in removing matrix interferences.
Hydrophilic-Lipophilic Balanced (HLB)Waters Oasis HLBWater, SerumA suitable alternative if only neutral compounds are of interest.[2]May have lower recoveries for short-chain ionic PFAS.[5]

Note: The recovery data presented is for a class of neutral PFAS precursors and may not be specific to this compound. Performance can vary depending on the specific compound, sample matrix, and experimental conditions.

Experimental Protocols

Detailed experimental protocols are essential for achieving reliable and reproducible results. Below are generalized experimental workflows for SPE of neutral PFAS like this compound, based on common practices in the field.

General SPE Workflow for Water Samples

This workflow is a composite of typical procedures for extracting neutral PFAS from aqueous matrices.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Aqueous Sample (e.g., Water) Spike Spike with Internal Standards Sample->Spike Condition Condition Cartridge (e.g., Methanol, Water) Spike->Condition Proceed to SPE Load Load Sample Condition->Load Wash Wash Cartridge (e.g., Water, Mild Organic Solvent) Load->Wash Elute Elute Analytes (e.g., Methanol, Acetonitrile) Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Proceed to Analysis Analysis GC-MS or LC-MS/MS Analysis Concentrate->Analysis

Caption: General workflow for Solid-Phase Extraction of this compound.

Detailed Steps:

  • Sample Preparation: The aqueous sample is collected and spiked with a known concentration of an isotopically labeled internal standard corresponding to this compound. This helps to correct for any analyte loss during the extraction and analysis process.

  • SPE Cartridge Conditioning: The SPE cartridge (e.g., WAX or HLB) is conditioned by passing specific solvents through it. A common sequence is methanol followed by reagent water. This activates the sorbent and ensures reproducible retention of the analyte.

  • Sample Loading: The prepared water sample is passed through the conditioned SPE cartridge at a controlled flow rate. The neutral this compound is retained on the sorbent material through hydrophobic interactions.

  • Washing: The cartridge is washed with a solvent that is strong enough to remove interfering compounds from the sample matrix but weak enough to not elute the target analyte. This step is crucial for obtaining a clean extract.

  • Elution: A strong organic solvent, such as methanol or acetonitrile, is used to disrupt the interaction between this compound and the SPE sorbent, eluting the analyte from the cartridge into a collection tube.

  • Concentration and Analysis: The eluate is typically concentrated to a small volume under a gentle stream of nitrogen. The final extract is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification.[5]

Logical Relationship of SPE Sorbent Selection

The choice of SPE sorbent is a critical decision in method development. The following diagram illustrates the logical considerations for selecting a suitable cartridge for this compound.

Sorbent_Selection Analyte Target Analyte: This compound (Neutral PFAS) Analysis_Goal Analysis Goal Analyte->Analysis_Goal Broad_PFAS Broad Spectrum PFAS Analysis (including acidic and neutral) Analysis_Goal->Broad_PFAS Neutral_Only Neutral PFAS Only Analysis_Goal->Neutral_Only WAX_Sorbent Weak Anion Exchange (WAX) - Retains broad range of PFAS - Good for neutral compounds Broad_PFAS->WAX_Sorbent Mixed_Mode Mixed-Mode (e.g., WAX/GCB) - Enhanced cleanup for complex matrices Broad_PFAS->Mixed_Mode Neutral_Only->WAX_Sorbent HLB_Sorbent Hydrophilic-Lipophilic Balanced (HLB) - Good for neutral compounds Neutral_Only->HLB_Sorbent

Caption: Decision tree for selecting an appropriate SPE sorbent.

Conclusion

While specific performance data for this compound is not widely published, the available literature on neutral PFAS precursors suggests that both Weak Anion Exchange (WAX) and Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges are suitable for its extraction. WAX sorbents offer the advantage of broader applicability for a wider range of PFAS, while HLB is a strong candidate for methods focusing exclusively on neutral compounds. For complex matrices, mixed-mode cartridges containing graphitized carbon black can provide enhanced cleanup. The selection of the optimal SPE cartridge will ultimately depend on the specific requirements of the analysis, including the sample matrix, the desired range of target analytes, and cost considerations. Researchers should perform in-house validation to determine the most effective SPE strategy for their specific application.

References

Serum vs. Plasma for Methyl Perfluorononanoate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of biological matrix is a critical first step in the accurate quantification of analytes. This guide provides a comparative analysis of human serum and plasma for the measurement of Methyl Perfluorononanoate, a member of the per- and polyfluoroalkyl substances (PFAS) family.

While direct comparative data for this compound in paired human serum and plasma samples is not extensively available in current literature, a significant body of research on other PFAS compounds, such as perfluorooctanesulfonate (PFOS) and perfluorooctanoate (PFOA), provides valuable insights. Studies have consistently shown that for many PFAS, the concentration ratio between serum and plasma is approximately 1:1[1][2][3]. This suggests that both matrices are generally suitable for the analysis of these substances, and the choice may depend on other factors such as existing sample collections or specific protocol requirements.

The primary analytical methodology for the detection and quantification of PFAS, including by extension this compound, in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1][4][5][6][7][8]. This technique offers the high sensitivity and selectivity required for measuring these compounds at trace levels.

Quantitative Data Comparison for Structurally Similar PFAS

Although specific quantitative data for this compound is limited, the table below summarizes the findings for other key PFAS, which are structurally and chemically related. This data strongly suggests that serum and plasma provide comparable results for PFAS analysis.

AnalyteSerum to Plasma RatioKey FindingsReference
Perfluorohexanesulfonate (PFHS)1:1The ratio was independent of the concentration levels measured.[1]
Perfluorooctanesulfonate (PFOS)1:1Concentrations in serum and plasma are considered comparable.[1][2][3][9]
Perfluorooctanoate (PFOA)1:1Both matrices are suitable for evaluating exposure to PFOA.[1][2][3][9]

Experimental Protocols

The accurate analysis of this compound in either serum or plasma necessitates a robust and validated experimental protocol. The following is a generalized methodology based on established protocols for PFAS analysis in human blood matrices.

Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)
  • Sample Aliquoting: Take a precise volume of human serum or plasma (e.g., 50-100 µL)[5][10].

  • Internal Standard Spiking: Add an isotopic-labeled internal standard solution to the sample to correct for matrix effects and variations during sample processing and analysis[5].

  • Protein Precipitation: Add ice-cold methanol or acetonitrile to the sample to precipitate proteins[4][5][10]. For instance, 100 µL of ice-cold methanol can be added to 50 µL of serum/plasma[5].

  • Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (Optional but Recommended for Cleaner Extracts): The supernatant can be further cleaned up using an SPE cartridge (e.g., Captiva EMR-lipid) to remove lipids and other potential interferences[4].

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent mixture, such as 1:1 water:methanol with 1% formic acid[4].

Analytical Method: UHPLC-MS/MS
  • Chromatographic Separation: Use an ultra-high-performance liquid chromatography (UHPLC) system equipped with a C18 column for the separation of the analyte from other components in the extract[4]. A delay column is often used to separate PFAS originating from the LC system itself[4].

  • Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in negative ion mode with electrospray ionization (ESI)[4]. The analysis is typically performed using selected reaction monitoring (SRM) for high sensitivity and selectivity.

  • Quantification: Quantify the analyte concentration by comparing the peak area ratio of the analyte to its corresponding labeled internal standard against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped fetal bovine serum)[11].

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Human Serum or Plasma Sample spike Spike with Labeled Internal Standard start->spike precipitate Protein Precipitation (e.g., Methanol) spike->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Transfer centrifuge->extract spe Solid-Phase Extraction (SPE) (Optional Cleanup) extract->spe evap Evaporation to Dryness spe->evap reconstitute Reconstitution in Injection Solvent evap->reconstitute inject Injection into UHPLC-MS/MS System reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect Tandem Mass Spectrometry Detection (SRM) separate->detect quantify Data Quantification detect->quantify

Caption: Experimental workflow for PFAS analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl Perfluorononanoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like methyl perfluorononanoate are paramount for ensuring laboratory safety and environmental protection. As a per- and polyfluoroalkyl substance (PFAS), this compound is subject to increasingly stringent regulations due to its persistence in the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address the handling of this fluorinated organic compound.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound and its waste should be conducted within a well-ventilated fume hood to minimize inhalation exposure.[1] Avoid breathing dust, fumes, gas, mists, vapors, or spray.[1] In case of skin contact, wash with plenty of water.[1] If inhaled, move the person to fresh air.[1] For eye contact, rinse cautiously with water for several minutes.[1]

Step-by-Step Disposal Procedure

The disposal of this compound, a hazardous waste, must comply with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Clearly label a dedicated, compatible waste container for "this compound and related waste."

    • This container should be made of a material that is non-reactive with the chemical.

    • Keep this waste stream separate from other chemical wastes, especially non-halogenated solvents, to avoid inadvertent reactions and to facilitate proper disposal.[2]

  • Container Management:

    • Ensure the waste container is kept tightly sealed when not in use and stored in a well-ventilated area.[1]

    • Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[2]

  • Spill Management:

    • In the event of a spill, avoid dust formation.[1]

    • Use an inert absorbent material like vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials such as paper towels.

    • Collect the contaminated absorbent material using spark-proof tools and place it in the designated hazardous waste container.[1]

  • Disposal Request:

    • Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3]

    • Properly complete all required waste disposal forms, providing as much information as possible about the waste composition.

  • Decontamination of Empty Containers:

    • Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.

    • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate must be collected and disposed of as hazardous waste.[4]

    • After decontamination, remove or deface the original label and dispose of the container as recommended by your institution's EHS guidelines.

Approved Disposal Methods for PFAS Chemicals

Due to the stable carbon-fluorine bond, PFAS compounds like this compound are resistant to degradation. The U.S. Environmental Protection Agency (EPA) provides interim guidance on the disposal of PFAS-containing materials, highlighting the following methods:

Disposal MethodDescriptionConsiderations
Incineration High-temperature thermal treatment that has the potential to permanently eliminate PFAS.[5][6]Requires specialized, very-high-temperature incinerators with waste scrubbers to avoid the release of harmful byproducts.[6] Improper incineration can release PFAS into the environment.[5]
Hazardous Waste Landfill Disposal in landfills with extensive environmental controls and record-keeping to prevent leaching and gas escape.[5]This method contains PFAS rather than destroying them.[5] It is not a permanent solution.
Deep Well Injection Injection of liquid PFAS-containing waste deep underground into geologically stable formations.[5][6]This is considered the least uncertain method for safe disposal of liquid hazardous PFAS waste but is only available at a limited number of sites.[6]

It is crucial to consult with an environmental and hazardous waste disposal contractor to determine the best available disposal option in compliance with current regulations.[3]

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Methyl Perfluorononanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemicals is paramount. This guide provides immediate, essential safety protocols and logistical information for handling Methyl Perfluorononanoate, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on available safety data sheets and best practices for perfluorinated compounds.

Body PartProtective EquipmentSpecifications and Remarks
Eyes/Face Safety glasses with side-shields or Goggles, Face shieldUse of chemical safety goggles is strongly recommended. A face shield should be worn in situations with a higher risk of splashing.[1]
Hands Chemical-resistant glovesSelect gloves based on an evaluation of the potential hazards, duration of use, and the chemical resistance and physical properties of the glove material.[1] Consult the glove manufacturer's compatibility charts for specific breakthrough times and permeation rates for perfluorinated compounds.
Body Laboratory coat, Chemical-resistant apron or suitA standard laboratory coat should be worn at a minimum. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron or suit is recommended.[1]
Respiratory Use in a well-ventilated area. Respirator if ventilation is inadequate.Work should be conducted in a chemical fume hood to minimize inhalation exposure. If ventilation is insufficient, a NIOSH-approved respirator with appropriate cartridges should be used.[1]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintaining chemical integrity and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid breathing vapors or mist.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep containers tightly closed when not in use.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep container tightly closed to prevent leakage.[1]

  • Store away from incompatible materials.

Donning and Doffing of Personal Protective Equipment

The following workflow illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 Lab Coat don2 Goggles/Face Shield don1->don2 don3 Gloves don2->don3 doff1 Gloves doff2 Goggles/Face Shield doff1->doff2 doff3 Lab Coat doff2->doff3

Figure 1. Procedure for donning and doffing of PPE.

Emergency Procedures: First Aid and Spill Management

Immediate and appropriate action is crucial in the event of accidental exposure or spillage.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical help.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.
Chemical Spill Workflow

In the event of a spill, follow this logical workflow to ensure a safe and effective cleanup.

Spill_Workflow cluster_spill Chemical Spill Response assess Assess the Spill (Size and Hazard) evacuate Evacuate Immediate Area assess->evacuate notify Notify Supervisor and Safety Officer assess->notify ppe Don Appropriate PPE notify->ppe contain Contain the Spill (Use absorbent material) ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose

Figure 2. Step-by-step chemical spill response workflow.

Disposal Plan

As a per- and polyfluoroalkyl substance (PFAS), this compound and materials contaminated with it must be disposed of with care to prevent environmental contamination.

Disposal of Unused Product:

  • Dispose of contents and container in accordance with local, regional, and national regulations.[1]

  • Consult with a licensed professional waste disposal service.

Disposal of Contaminated Materials:

  • Contaminated items such as gloves, lab coats, and absorbent materials should be collected in a sealed, labeled container.

  • Disposal should follow the same guidelines as the unused product.

According to the U.S. Environmental Protection Agency (EPA), current interim guidance for the disposal of PFAS-containing materials includes:

  • Thermal destruction (incineration): High-temperature incineration can be an effective method for destroying PFAS.

  • Landfills: Disposal in a hazardous waste landfill is another option.

  • Underground injection: In some cases, deep-well injection may be used for liquid PFAS waste.

Always consult your institution's environmental health and safety (EHS) department for specific guidance on the disposal of PFAS waste.

References

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